Tris(trifluoromethyl)phosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDRFIVBLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195780 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-04-2 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of Tris(trifluoromethyl)phosphine
Introduction: The Unique Electronic Landscape of a Perfluoroalkylphosphine
Tris(trifluoromethyl)phosphine, P(CF3)3, stands as a cornerstone ligand in the realm of coordination chemistry and catalysis, primarily owing to its distinct electronic properties. The presence of three highly electronegative trifluoromethyl (CF3) groups dramatically alters the electronic environment of the phosphorus atom, rendering it a significantly weaker electron donor and a potent π-acceptor. This guide provides a comprehensive exploration of the electronic characteristics of P(CF3)3, offering valuable insights for researchers, scientists, and professionals in drug development who seek to leverage its unique reactivity. We will delve into its molecular structure, spectroscopic signatures, and its profound influence as a ligand in transition metal complexes.
Molecular Structure and Bonding: The Foundation of P(CF3)3's Electronic Character
The electronic properties of this compound are intrinsically linked to its molecular geometry and the nature of its chemical bonds.
Molecular Geometry
Gas-phase electron diffraction (GED) studies have been instrumental in determining the precise molecular structure of P(CF3)3. The molecule adopts a trigonal pyramidal geometry, analogous to other tertiary phosphines like trimethylphosphine (P(CH3)3) and phosphorus trifluoride (PF3).[1] However, the steric bulk and electrostatic repulsion between the CF3 groups lead to a wider C-P-C bond angle compared to that in PF3.
Table 1: Key Geometric Parameters of this compound
| Parameter | Value | Source |
| P-C Bond Length | 1.93(2) Å | GED[2] |
| C-P-C Bond Angle | 100(3)° | GED[2] |
The trigonal pyramidal geometry arises from the sp3 hybridization of the phosphorus atom, with three bonding pairs to the carbon atoms of the CF3 groups and one lone pair of electrons.
Figure 1: Trigonal pyramidal structure of P(CF3)3.
The Inductive Effect and its Consequences
The defining electronic feature of P(CF3)3 is the strong inductive electron-withdrawing effect of the three trifluoromethyl groups. Fluorine is the most electronegative element, and its presence in the CF3 groups polarizes the C-F bonds, creating a significant partial positive charge on the carbon atoms. This positive charge, in turn, withdraws electron density from the phosphorus atom through the P-C sigma bonds.
This pronounced inductive effect has several key consequences:
-
Reduced Basicity and Nucleophilicity: The withdrawal of electron density from the phosphorus atom significantly lowers the energy of its lone pair of electrons, making them less available for donation to Lewis acids or metal centers. Consequently, P(CF3)3 is a very weak base and a poor nucleophile.[2]
-
Enhanced π-Acceptor Character: The electron-deficient nature of the P-C σ* antibonding orbitals makes them low in energy and accessible for accepting electron density from filled metal d-orbitals. This back-donation, from the metal to the ligand, is a crucial aspect of the bonding in metal-P(CF3)3 complexes and stabilizes metals in low oxidation states.
Figure 2: Inductive electron withdrawal in P(CF3)3.
Spectroscopic Characterization: Unveiling the Electronic Structure
Spectroscopic techniques provide invaluable experimental data that directly probe the electronic environment of P(CF3)3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: The ¹⁹F NMR spectrum of P(CF3)3 provides information about the fluorine environment. The chemical shift of trifluoromethyl groups attached to phosphorus typically appears in a specific region of the spectrum. For (CF3P)3, the ¹⁹F chemical shift is observed around -50 to -54 ppm.[3] The spectrum will also exhibit coupling to the ³¹P nucleus, providing further structural information.
Table 2: Estimated NMR Spectroscopic Data for P(CF3)3
| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ³¹P | ~ -70 to -80 | Decet | ²J(P-F) |
| ¹⁹F | ~ -50 to -60 | Doublet | ²J(P-F) |
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of P(CF3)3 are characterized by strong absorptions corresponding to the stretching and bending modes of the C-F and P-C bonds. The high electronegativity of fluorine leads to high vibrational frequencies for the C-F stretching modes.
Table 3: Characteristic Vibrational Frequencies for P(CF3)3 and Related Moieties
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-F Stretch | 1100 - 1200 | Strong |
| P-C Stretch | 700 - 800 | Medium |
| CF3 Deformation | ~750 | Strong |
| CF3 Rocking | 350 - 460 |
These vibrational modes are sensitive to the electronic environment and can shift upon coordination to a metal center.[5][6]
Coordination Chemistry: P(CF3)3 as a Ligand
The unique electronic properties of this compound make it a fascinating and highly valuable ligand in coordination chemistry. Its ability to act as a strong π-acceptor has a profound impact on the properties of the resulting metal complexes.
The π-Acceptor Ligand
The primary role of P(CF3)3 as a ligand is that of a strong π-acceptor. This is a direct consequence of the low-energy P-C σ* antibonding orbitals, which can effectively overlap with filled d-orbitals of a transition metal. This metal-to-ligand back-donation strengthens the metal-phosphorus bond and has several important electronic consequences for the metal center:
-
Stabilization of Low Oxidation States: By withdrawing electron density from the metal, P(CF3)3 can stabilize metal centers in low formal oxidation states.
-
Increased Ligand Field Strength: The π-acidity of P(CF3)3 contributes to a larger ligand field splitting, which can influence the magnetic and spectroscopic properties of the complex.[7]
-
Modification of Co-ligand Properties: In complexes containing other ligands, such as carbon monoxide (CO), the strong π-accepting nature of P(CF3)3 competes for metal d-electron density. This results in a decrease in back-donation to the CO ligands, leading to a strengthening of the C-O bond and an increase in the C-O stretching frequency in the IR spectrum. This effect is quantified by the Tolman Electronic Parameter (TEP).[8]
Figure 3: σ-donation and π-back-donation in a Metal-P(CF3)3 complex.
Tolman Electronic Parameter (TEP)
The Tolman electronic parameter is a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[8] It is determined by measuring the A1 C-O stretching frequency (ν(CO)) of the corresponding [Ni(CO)3L] complex. A higher ν(CO) value indicates a more electron-withdrawing ligand. Due to its strong π-acceptor character, P(CF3)3 is expected to have a very high TEP value, placing it at the electron-withdrawing end of the phosphine ligand series.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of P(CF3)3 involves the reaction of a phosphorus source with a trifluoromethylating agent. One reported procedure utilizes the reaction of triphenylphosphite, P(OPh)3, with trifluoromethyltrimethylsilane, Me3SiCF3, in the presence of a catalytic amount of a fluoride source like NMe4F or KOPh.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk line techniques, charge a reaction vessel with triphenylphosphite and the chosen ethereal solvent.
-
Catalyst Addition: Add a catalytic amount of the fluoride source (e.g., NMe4F or KOPh).
-
Reagent Addition: Slowly add trifluoromethyltrimethylsilane to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 20 to 50°C.[2]
-
Product Isolation: The volatile P(CF3)3 product can be isolated by vacuum transfer from the reaction mixture.
-
Purification: Further purification can be achieved by distillation at atmospheric pressure.[2]
Figure 4: Workflow for the synthesis of P(CF3)3.
Characterization by NMR Spectroscopy
Given the air-sensitive nature of P(CF3)3, proper sample preparation is crucial for obtaining high-quality NMR spectra.
Step-by-Step Methodology for NMR Sample Preparation:
-
Solvent Selection: Choose a dry, deuterated solvent that will not react with P(CF3)3. Common choices include deuterated chloroform (CDCl3) or deuterated benzene (C6D6).
-
Sample Preparation in an Inert Atmosphere: Inside a glovebox or using a Schlenk line, dissolve a small amount of the purified P(CF3)3 in the deuterated solvent in a vial.[9]
-
Transfer to NMR Tube: Using a gas-tight syringe or a filter cannula, transfer the solution to a clean, dry NMR tube.
-
Sealing the NMR Tube: Securely cap the NMR tube. For long-term storage or sensitive experiments, the NMR tube can be flame-sealed under vacuum or an inert atmosphere.[10]
-
Data Acquisition: Acquire ³¹P and ¹⁹F NMR spectra. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum.
Characterization by FTIR Spectroscopy
FTIR spectroscopy of P(CF3)3 can be performed on gaseous, liquid, or solid samples, though gas-phase measurements often provide the sharpest, most well-resolved spectra.
Step-by-Step Methodology for Gas-Phase FTIR:
-
Gas Cell Preparation: Use a gas cell with IR-transparent windows (e.g., KBr or NaCl) and a known path length. Ensure the cell is clean, dry, and has been evacuated.[11]
-
Sample Introduction: Introduce a small amount of P(CF3)3 into the evacuated gas cell. The pressure can be monitored with a manometer.
-
Data Acquisition: Place the gas cell in the sample compartment of the FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the evacuated gas cell should be recorded and subtracted from the sample spectrum.
Conclusion
The electronic properties of this compound are dominated by the powerful inductive effect of its three CF3 groups. This renders the phosphorus atom electron-poor, making P(CF3)3 a weak σ-donor but a formidable π-acceptor ligand. These characteristics are clearly reflected in its molecular structure and spectroscopic data and are pivotal to its utility in coordination chemistry and catalysis. A thorough understanding of these fundamental electronic properties is essential for the rational design of novel catalysts and materials with tailored reactivity, making P(CF3)3 a subject of continued interest and importance in the scientific community.
References
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CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. (2006). Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]
- Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal.
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NMR Sample Preparation. (2024). Chemistry LibreTexts. [Link]
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19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
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Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. (2020). Chemical Reviews. [Link]
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PF3 Molecular Geometry, Shape and Bond Angles (Phosphorous Triflouride). (2022). YouTube. [Link]
- Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids...
- Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy.
- The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low.
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]
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FTIR Sampling Techniques - Transmission: Gases Sample Preparation. (2015). YouTube. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. [Link]
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Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry. [Link]
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Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes. (2020). Inorganic Chemistry. [Link]
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Synthesis and Characterization of Three-Coordinate Ni(III)-Imide Complexes. (2011). PMC. [Link]
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Uncovering a CF3 Effect on X‐ray Absorption Energies of [Cu(CF3)4]. OSTI.GOV. [Link]
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Synthesis of Co-Ni Alloy Particles with the Structure of a Solid Substitution Solution by Precipitation in a Supercritical Carbon Dioxide. PMC. [Link]
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An In-depth Technical Guide to the Molecular Structure and Bond Angles of Tris(trifluoromethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide delves into the nuanced molecular architecture of tris(trifluoromethyl)phosphine, P(CF₃)₃. This compound, pivotal in various synthetic applications, possesses a unique structural framework dictated by the potent electronic and steric influences of its trifluoromethyl substituents. Understanding these structural intricacies is paramount for predicting its reactivity, designing novel catalysts, and developing new applications in medicinal and materials chemistry. This document synthesizes experimental data and computational insights to provide a comprehensive and actionable resource for the scientific community.
Executive Summary: The Architectural Blueprint of P(CF₃)₃
This compound is a pyramidal molecule, a geometry dictated by the central phosphorus atom's lone pair of electrons. The powerful electron-withdrawing nature of the three trifluoromethyl (CF₃) groups significantly influences the molecule's bond lengths and angles, distinguishing it from other phosphines. Gas electron diffraction (GED) studies, corroborated by computational models, provide the most precise insights into its gas-phase structure. This guide will dissect these structural parameters, offering a granular view of the forces at play within this fascinating molecule.
Molecular Geometry and Key Structural Parameters
The molecular geometry of this compound is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has four electron domains: three bonding pairs (P-C bonds) and one lone pair. This arrangement results in a trigonal pyramidal geometry.
A pivotal study utilizing gas-phase electron diffraction has elucidated the precise structural parameters of P(CF₃)₃. These experimentally determined values are crucial for accurate molecular modeling and for understanding the compound's chemical behavior.
| Parameter | Value | Source |
| P-C Bond Length | 1.937 ± 0.017 Å | Gas Electron Diffraction[1] |
| C-F Bond Length | 1.342 ± 0.013 Å | Gas Electron Diffraction[1] |
| C-P-C Bond Angle | 99.6° ± 2.5° | Gas Electron Diffraction[1] |
| F-C-F Bond Angle | ~108.5° (inferred) |
Note: The F-C-F bond angle is inferred from typical sp³ hybridization in a CF₃ group, slightly compressed due to bonding with the larger phosphorus atom.
The P-C bond in P(CF₃)₃ is notably long, a consequence of both steric hindrance between the bulky CF₃ groups and the electronic repulsion between the lone pair on the phosphorus and the electron-dense C-F bonds.
The Influence of Trifluoromethyl Groups: A Deeper Dive
The trifluoromethyl group is a potent electron-withdrawing moiety, a fact that profoundly shapes the molecular structure and reactivity of P(CF₃)₃.
Electronic Effects
The high electronegativity of fluorine atoms draws electron density away from the carbon and, subsequently, from the phosphorus atom. This inductive effect has several consequences:
-
Reduced Basicity: The electron density on the phosphorus lone pair is significantly diminished, making P(CF₃)₃ a much weaker Lewis base compared to phosphines with alkyl or aryl substituents.
-
Increased P-C Bond Length: The withdrawal of electron density weakens the P-C bond, contributing to its elongation.
-
Modified Bond Angles: The C-P-C bond angle of 99.6° is wider than that of phosphine (PH₃, 93.5°) but narrower than that of trimethylphosphine ((CH₃)₃P, 98.6°). This can be attributed to a complex interplay of steric repulsion between the large CF₃ groups, which would favor a larger angle, and the electronic effects that influence the hybridization of the phosphorus orbitals.
Steric Hindrance
The trifluoromethyl groups are considerably bulkier than hydrogen or methyl groups. This steric bulk is a major determinant of the C-P-C bond angle and the overall conformation of the molecule. The repulsion between the CF₃ groups forces them apart, contributing to the widening of the C-P-C angle compared to simpler phosphines.
Comparative Structural Analysis: P(CF₃)₃ vs. Related Phosphines
To fully appreciate the unique structural characteristics of P(CF₃)₃, a comparison with related phosphine molecules is instructive.
| Molecule | P-X Bond Length (Å) | X-P-X Bond Angle (°) | Comments |
| P(CF₃)₃ | 1.937 (P-C) | 99.6 | Strong electron-withdrawing and steric effects from CF₃ groups. |
| P(CH₃)₃ | 1.846 (P-C) | 98.6 | Less steric hindrance and weaker inductive effects compared to P(CF₃)₃. |
| PF₃ | 1.570 (P-F) | 97.8 | Highly electronegative fluorine atoms directly bonded to phosphorus. |
| PH₃ | 1.420 (P-H) | 93.5 | Minimal steric hindrance. |
This comparison highlights the significant impact of the trifluoromethyl group on the molecular structure. The P-C bond in P(CF₃)₃ is the longest, and its C-P-C bond angle is the largest among the carbon-substituted phosphines listed, underscoring the combined steric and electronic contributions of the CF₃ moieties.
Experimental Determination of Molecular Structure: Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase. This method provides information on bond lengths, bond angles, and the overall geometry of the molecule, free from the influence of intermolecular forces present in the solid or liquid state.
The GED Workflow
The process of determining a molecular structure by GED involves a series of well-defined steps.
Caption: Gas Electron Diffraction (GED) Experimental Workflow.
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Bombardment: A high-energy beam of electrons is directed at the gas molecules.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.
-
Detection: The scattered electrons form a diffraction pattern on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances, which are then used to calculate bond lengths and angles.
Synthesis and Reactivity: A Structural Perspective
The molecular structure of P(CF₃)₃ directly influences its synthesis and reactivity.
Synthesis
The synthesis of this compound is challenging due to the high stability of the C-F bond and the reactivity of the intermediates. A common laboratory-scale synthesis involves the reaction of P(OPh)₃ with Me₃SiCF₃ in the presence of a fluoride source.
Sources
Synthesis and characterization of tris(trifluoromethyl)phosphine
An In-depth Technical Guide: Synthesis and Characterization of Tris(trifluoromethyl)phosphine
Abstract
This compound, P(CF₃)₃, is a cornerstone organophosphorus compound distinguished by its unique electronic properties, which are conferred by the strongly electron-withdrawing trifluoromethyl groups. These properties render it a valuable ligand in coordination chemistry and catalysis, where it stabilizes low-valent metal centers and influences the reactivity of organometallic complexes. This guide provides a detailed technical overview for researchers and drug development professionals, covering the principal synthetic methodologies, rigorous characterization techniques, and critical safety protocols associated with P(CF₃)₃. We delve into the causality behind experimental choices and present validated protocols for its preparation and analysis by multinuclear NMR spectroscopy, infrared spectroscopy, and mass spectrometry, ensuring a comprehensive resource for its effective utilization in a research setting.
Introduction: The Significance of this compound
This compound is a colorless, volatile liquid (boiling point: 17.3°C) that has garnered significant interest in inorganic and organometallic chemistry.[1] The three trifluoromethyl (CF₃) substituents are powerful σ-withdrawing and π-accepting groups. This electronic profile drastically alters the properties of the phosphorus center compared to its peralkylated analogue, trimethylphosphine (P(CH₃)₃).
The direct impact of this electronic structure includes:
-
Reduced Basicity: The lone pair on the phosphorus atom is less available for donation, making P(CF₃)₃ a significantly weaker Lewis base than alkylphosphines.
-
Enhanced π-Acidity: The P-C bonds have significant π-acceptor character, allowing the ligand to effectively stabilize electron-rich, low-valent transition metals in catalytic cycles.
These characteristics make P(CF₃)₃ and its derivatives indispensable tools in catalysis, where they are employed to modulate the activity, selectivity, and stability of metal catalysts in various transformations.[2][3]
Synthesis of this compound
The synthesis of P(CF₃)₃ is challenging due to the high stability of the C-F bond and the reactivity of the intermediates. Several routes have been developed, often involving high-temperature reactions or specialized reagents. Below, we describe a common and illustrative method.
Synthetic Approach: Reaction of Trifluoromethyl Iodide with Phosphorus
One of the most direct methods involves the high-temperature reaction of trifluoromethyl iodide (CF₃I) with elemental white or red phosphorus. This reaction proceeds through a series of radical intermediates.
Causality Behind Experimental Design:
-
Reagents: Trifluoromethyl iodide serves as the source of the CF₃ radical upon thermal or photochemical initiation. Elemental phosphorus provides the central phosphorus atom.
-
High Temperature: Significant thermal energy is required to cleave the C-I bond and to promote the reaction on the surface of the elemental phosphorus.
-
Inert Atmosphere: P(CF₃)₃, like many phosphines, is susceptible to oxidation. The entire synthesis and purification must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of this compound oxide, P(O)(CF₃)₃.
-
Purification: The volatility of P(CF₃)₃ allows for purification by fractional condensation or vacuum distillation, separating it from less volatile byproducts and unreacted starting materials.
Experimental Protocol
Safety Precaution: This synthesis involves toxic and pyrophoric materials (white phosphorus), high pressures, and reactive gases. It must be performed by trained personnel in a specialized high-pressure reactor within a blast shield. Adherence to strict safety protocols is mandatory. Wear appropriate personal protective equipment (PPE), including safety glasses, face shields, and flame-resistant lab coats.[4][5][6]
Materials:
-
Red Phosphorus
-
Iodotrifluoromethane (CF₃I)
-
High-pressure stainless-steel autoclave equipped with a stirrer and thermocouple
-
Vacuum line for fractional condensation
Procedure:
-
Reactor Preparation: Thoroughly dry the high-pressure autoclave and charge it with red phosphorus under an inert atmosphere.
-
Reagent Addition: Evacuate the reactor and introduce a stoichiometric excess of iodotrifluoromethane via condensation at low temperature (e.g., using a liquid nitrogen bath).
-
Reaction: Seal the autoclave and heat it to 200-220°C for 24-48 hours with vigorous stirring. Monitor the internal pressure and temperature throughout the reaction.
-
Workup and Purification: After cooling the reactor to room temperature, vent any residual pressure through a chemical scrubber.
-
Isolation: Connect the reactor to a vacuum line equipped with a series of cold traps. Gently heat the reactor to volatilize the products.
-
Fractional Condensation: Collect the product fractions by maintaining the traps at different temperatures. P(CF₃)₃ will be collected in a trap held at approximately -78°C (dry ice/acetone bath), separating it from lower-boiling impurities and higher-boiling byproducts like (CF₃)₂PI.
-
Characterization: Transfer the purified product under an inert atmosphere for characterization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of P(CF₃)₃.
Characterization of this compound
Unambiguous characterization of P(CF₃)₃ is critical to confirm its identity and purity. The primary methods rely on multinuclear NMR, IR spectroscopy, and mass spectrometry.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of P(CF₃)₃. Both ³¹P and ¹⁹F nuclei are NMR-active and provide highly diagnostic information.
-
³¹P NMR Spectroscopy: The phosphorus nucleus is coupled to nine chemically equivalent fluorine atoms. In a ³¹P{¹H} NMR spectrum, this results in a decet (a multiplet with 10 lines) due to ¹J(P,F) coupling. The chemical shift (δ) is typically observed in the downfield region. For the related cyclotriphosphine (CF₃P)₃, the ³¹P chemical shift is observed at -74.4 ppm.[7]
-
¹⁹F NMR Spectroscopy: The nine fluorine atoms are chemically equivalent and are coupled to a single phosphorus atom. The ¹⁹F NMR spectrum therefore displays a doublet due to ¹J(F,P) coupling. The chemical shift for CF₃ groups attached to phosphorus is typically found around -50 to -60 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum of P(CF₃)₃ is dominated by the intense absorptions of the C-F bonds. These vibrations are highly characteristic and useful for confirming the presence of the CF₃ groups.[9][10]
-
C-F Stretching Vibrations: Strong, complex absorption bands are observed in the 1000–1200 cm⁻¹ region. These correspond to the symmetric and antisymmetric stretching modes of the CF₃ groups.[9][11]
-
P-C Stretching Vibrations: The P-C stretching modes are typically weaker and appear at lower frequencies, often in the 700-750 cm⁻¹ region.[9]
-
CF₃ Deformation Modes: Symmetrical deformation of the CF₃ group results in an absorption band around 700 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation pattern.
-
Molecular Ion: The electron ionization (EI) mass spectrum will show the molecular ion peak [C₃F₉P]⁺ at m/z ≈ 238.[12]
-
Fragmentation Pattern: The primary fragmentation pathway involves the sequential loss of CF₃ radicals. Key fragments observed would include:
-
[P(CF₃)₂]⁺ (m/z = 169)
-
[PCF₃]⁺ (m/z = 100)
-
[CF₃]⁺ (m/z = 69)[13]
-
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ³¹P NMR | Chemical Shift (δ) | ~ -70 to -80 ppm |
| Multiplicity | Decet (¹J(P,F) coupling) | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -50 to -60 ppm |
| Multiplicity | Doublet (¹J(F,P) coupling) | |
| IR Spectroscopy | C-F Stretch | 1000–1200 cm⁻¹ (very strong) |
| P-C Stretch | 700–750 cm⁻¹ (moderate) | |
| CF₃ Deformation | ~700 cm⁻¹ (moderate) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 238 |
| Key Fragments | m/z = 169 [P(CF₃)₂]⁺, 100 [PCF₃]⁺, 69 [CF₃]⁺ |
Conclusion
This compound is a ligand of significant academic and industrial interest due to its distinctive electronic properties that enable unique reactivity in catalysis and materials science. Its synthesis is non-trivial and requires specialized equipment and stringent adherence to safety protocols. However, with careful execution, P(CF₃)₃ can be prepared in high purity. Its identity is best confirmed through a combination of multinuclear NMR spectroscopy (³¹P and ¹⁹F), which provides definitive structural information, along with IR spectroscopy and mass spectrometry to verify its molecular composition and key functional groups. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and characterize this important chemical building block.
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The P(CF₃)₃ Ligand: A Technical Guide to its Potent Electron-Withdrawing Nature
Abstract
Tris(trifluoromethyl)phosphine, P(CF₃)₃, stands as a cornerstone ligand in modern coordination chemistry and catalysis, primarily due to the profound electron-withdrawing effects exerted by its trifluoromethyl substituents. This technical guide provides an in-depth exploration of the electronic properties of P(CF₃)₃, offering a blend of theoretical principles and practical, field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the synthesis, spectroscopic signatures, and the consequential impact of P(CF₃)₃ on metal centers, thereby providing a comprehensive understanding of its utility and predictive power in catalyst design and application.
Introduction: The Unique Electronic Landscape of Phosphine Ligands
Phosphine ligands (PR₃) are ubiquitous in organometallic chemistry, prized for their tunable steric and electronic properties. The electronic nature of a phosphine ligand is a delicate balance between its σ-donating and π-accepting capabilities. The lone pair on the phosphorus atom engages in σ-donation to a vacant metal d-orbital, while the P-C σ* anti-bonding orbitals can accept electron density from filled metal d-orbitals via π-backbonding.
The introduction of highly electronegative fluorine atoms in the form of trifluoromethyl (CF₃) groups dramatically alters this electronic balance. The strong inductive effect of the CF₃ groups withdraws electron density from the phosphorus atom, significantly diminishing its σ-donating ability.[1][2] Concurrently, the energy of the P-C σ* orbitals is lowered, enhancing their ability to act as π-acceptors. This dual action positions P(CF₃)₃ as one of the most electron-withdrawing and strongly π-accepting phosphine ligands known.
Synthesis of this compound
The synthesis of P(CF₃)₃ is a challenging endeavor due to the high stability of the C-F bond and the reactive nature of the intermediates. Several methods have been developed, with the reaction of PCl₃ with a suitable trifluoromethylating agent being a common approach.
Protocol: Synthesis via a Cu-mediated Trifluoromethylation (Conceptual)
Disclaimer: This is a generalized protocol and requires optimization and adherence to strict safety measures due to the hazardous nature of the reagents.
-
Reaction Setup: A high-pressure, stirred autoclave reactor is charged with copper(I) iodide (CuI) and potassium fluoride (KF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Reagent Addition: Anhydrous, degassed polar aprotic solvent (e.g., N,N-dimethylformamide) is added, followed by the trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃).
-
Phosphorus Source: Phosphorus trichloride (PCl₃) is slowly added to the stirred suspension at a controlled temperature.
-
Reaction Conditions: The reactor is sealed and heated to a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours). The pressure inside the reactor will increase significantly.
-
Workup and Purification: After cooling to room temperature and carefully venting the reactor, the reaction mixture is filtered to remove inorganic salts. The volatile P(CF₃)₃ is then isolated from the filtrate by fractional distillation under reduced pressure.
Causality: The role of the copper mediator is crucial in facilitating the transfer of the CF₃ group to the phosphorus center. The fluoride source (KF) aids in the activation of the trifluoromethylating agent. The high-pressure and temperature conditions are necessary to overcome the activation energy of the C-F bond activation and subsequent P-CF₃ bond formation.
Spectroscopic Quantification of Electron-Withdrawing Nature
The potent electron-withdrawing character of P(CF₃)₃ is not merely a theoretical concept; it is quantifiable through various spectroscopic techniques, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared Spectroscopy: The Tolman Electronic Parameter (TEP)
A powerful method to quantify the net electron-donating or -withdrawing ability of a phosphine ligand is through the Tolman Electronic Parameter (TEP).[3] This parameter is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine of interest.[3]
The underlying principle is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding.[3] The phosphine ligand (L) donates electron density to the nickel center (σ-donation). This increased electron density on the metal is then delocalized onto the carbonyl ligands via π-backbonding into their π* antibonding orbitals.[4][5]
-
Strongly σ-donating ligands increase electron density on the metal, leading to more π-backbonding to the CO ligands. This populates the CO π* orbitals, weakens the C-O bond, and results in a lower ν(CO) stretching frequency.[4][6]
-
Strongly electron-withdrawing ligands , like P(CF₃)₃, are poor σ-donors and strong π-acceptors. They withdraw electron density from the metal, reducing the extent of π-backbonding to the CO ligands. This results in a stronger C-O bond and a significantly higher ν(CO) stretching frequency.[7]
| Ligand (L) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Classification |
| P(t-Bu)₃ | 2056.1 | Strongly Electron-Donating |
| PPh₃ | 2068.9 | Moderately Electron-Donating |
| P(OPh)₃ | 2085.3 | Electron-Withdrawing |
| P(CF₃)₃ | 2110.9 | Strongly Electron-Withdrawing |
| PF₃ | 2110.9 | Strongly Electron-Withdrawing |
Table 1: Comparison of Tolman Electronic Parameters for various phosphine ligands.
The high TEP value for P(CF₃)₃ provides clear, quantitative evidence of its potent electron-withdrawing nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P and ¹⁹F NMR, offers further insights into the electronic environment of the P(CF₃)₃ ligand upon coordination to a metal center.
-
³¹P NMR: The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Upon coordination to a metal, the ³¹P chemical shift of P(CF₃)₃ typically experiences a significant downfield shift (coordination shift). This is attributed to the deshielding of the phosphorus nucleus as it donates its lone pair of electrons to the metal. The magnitude of this coordination shift can provide qualitative information about the strength of the M-P bond.
-
¹⁹F NMR: The fluorine nuclei in the CF₃ groups are also sensitive probes. Coordination to a metal center can induce changes in the ¹⁹F chemical shift and, more importantly, can lead to the observation of coupling constants (e.g., ²J(P-F)) that provide structural information. For instance, in metal complexes, the interaction between the phosphorus and fluorine nuclei can be observed, providing evidence of the P-CF₃ bond's integrity within the coordination sphere.[8]
Impact on Metal Complexes: Modulating Reactivity
The strong electron-withdrawing nature of P(CF₃)₃ has profound consequences for the properties and reactivity of the metal complexes it forms.
-
Enhanced Lewis Acidity of the Metal Center: By withdrawing electron density, P(CF₃)₃ increases the Lewis acidity of the metal center. This can enhance the metal's ability to activate substrates, for example, by promoting oxidative addition reactions in catalytic cycles.
-
Stabilization of Low Oxidation States: The strong π-acceptor ability of P(CF₃)₃ helps to delocalize electron density from electron-rich, low-valent metal centers. This can stabilize otherwise unstable low oxidation states, which are often key intermediates in catalysis.
-
Facilitation of Reductive Elimination: In many catalytic cross-coupling reactions, the final product-forming step is reductive elimination. Electron-withdrawing ligands like P(CF₃)₃ can promote this step by stabilizing the resulting lower oxidation state of the metal center.[9]
Workflow for Characterizing a Novel Metal-P(CF₃)₃ Complex
Below is a standardized workflow for the characterization of a newly synthesized metal complex bearing a P(CF₃)₃ ligand.
Caption: Workflow for the synthesis and characterization of a metal-P(CF₃)₃ complex.
Conclusion
The this compound ligand occupies a unique and critical space in the toolkit of the modern chemist. Its potent and quantifiable electron-withdrawing nature, driven by the strong inductive effects of the trifluoromethyl groups, allows for the fine-tuning of the electronic properties of metal centers. Through a systematic approach involving synthesis, spectroscopic analysis (particularly IR and NMR), and reactivity studies, researchers can harness the power of P(CF₃)₃ to design more efficient and selective catalysts, develop novel materials, and push the boundaries of fundamental organometallic chemistry. This guide has provided a foundational understanding of the principles and practices that underscore the importance of this remarkable ligand.
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Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART IV. DIPHENYLTRIFLUOROMETHYLPHOSPHINE AND COMPLEX FORMATION BY PHENYLTRIFLUOROMETHYL. Canadian Journal of Chemistry, 38(7), 119–124. [Link]
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McGrath, T. D., & O'Hare, D. (2003). Natural Bond Orbital Analysis of the Electronic Structure of [LnM(CH3)] and [LnM(CF3)] Complexes. Organometallics, 22(14), 2969–2977. [Link]
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Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids.... (n.d.). ResearchGate. [Link]
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Hirata, S., et al. (2021). Critical Role of CF3 Groups in the Electronic Stabilization of [PdAu24(C≡CC6H3(CF3)2)18]2– as Revealed by Gas-Phase Anion Photoelectron Spectroscopy. The Journal of Physical Chemistry Letters, 12(43), 10606–10611. [Link]
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Mitoraj, M. P., & Michalak, A. (2007). σ-Donor and π-Acceptor Properties of Phosphorus Ligands: An Insight from the Natural Orbitals for Chemical Valence. Organometallics, 26(26), 6576–6580. [Link]
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CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. (n.d.). ResearchGate. [Link]
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Shyshkov, O., et al. (2009). Oxidation of this compound. Inorganic Chemistry, 48(13), 6083–6085. [Link]
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A Comprehensive Technical Guide to the Physical Properties of Tris(trifluoromethyl)phosphine for Advanced Research Applications
Introduction: The Unique Profile of Tris(trifluoromethyl)phosphine
This compound, P(CF₃)₃, is a fascinating and highly reactive organophosphorus compound that has garnered significant interest in various fields of chemical research. Its unique electronic and steric properties, stemming from the strongly electron-withdrawing trifluoromethyl groups, make it a valuable ligand in coordination chemistry and catalysis. This guide provides an in-depth exploration of the fundamental physical properties of P(CF₃)₃, namely its boiling and melting points, offering insights into their experimental determination and the implications for its handling and application in research and development. Understanding these properties is paramount for its effective use in the synthesis of novel pharmaceuticals and advanced materials.
Core Physical Characteristics of this compound
The physical state of a compound underpins its utility and dictates the necessary handling procedures. This compound is a volatile substance with a very low boiling point, existing as a liquid at or near room temperature.
| Physical Property | Value | Source |
| Boiling Point | 17 °C (290.15 K) at atmospheric pressure | [1] |
| Melting Point | Not definitively reported; presumed to be very low | Inferred from boiling point and data on related compounds[2] |
The remarkably low boiling point is a direct consequence of the weak intermolecular forces. Despite the significant electronegativity of the fluorine atoms, the symmetrical arrangement of the CF₃ groups around the phosphorus atom results in a molecule with a relatively low dipole moment, leading to weak van der Waals interactions.
The melting point of this compound has not been precisely determined or widely reported in the literature. This is likely due to the compound's tendency to supercool and its existence as a liquid at temperatures where crystallization would typically be induced.[2] Given its boiling point of 17 °C, it can be confidently inferred that the melting point is significantly below 0 °C.
Experimental Determination of Physical Properties: A Methodological Overview
The accurate determination of the boiling and melting points of a volatile and reactive compound like this compound requires specialized techniques that account for its physical nature and chemical instability.
Boiling Point Determination for Volatile Liquids
For a substance with a boiling point near room temperature, standard distillation is a suitable method for determination. The process involves carefully heating the liquid in a distillation apparatus and recording the temperature at which a steady condensation of vapor is observed on a thermometer placed in the vapor path.
Causality in Experimental Design:
-
Inert Atmosphere: Due to the reactivity of P(CF₃)₃ with atmospheric oxygen, the entire distillation apparatus must be purged with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Precise Temperature Control: A controlled heating mantle or oil bath is crucial to avoid overheating and decomposition of the sample.
-
Accurate Temperature Measurement: The thermometer bulb must be positioned correctly within the vapor path, just below the side arm of the distillation head, to ensure it accurately reflects the temperature of the vapor in equilibrium with the boiling liquid.
Below is a conceptual workflow for the experimental determination of the boiling point of this compound.
Caption: Conceptual workflow for boiling point determination of P(CF₃)₃.
Challenges in Melting Point Determination
The determination of the melting point for a substance that is a liquid at or near room temperature and is prone to supercooling presents significant experimental challenges. Standard capillary melting point apparatus is not suitable.
Methodological Approach for Low-Melting Substances:
A low-temperature differential scanning calorimeter (DSC) would be the instrument of choice. This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions.
Step-by-Step Protocol using Low-Temperature DSC:
-
Sample Preparation: A small, accurately weighed sample of P(CF₃)₃ is hermetically sealed in an aluminum pan under an inert atmosphere to prevent volatilization and reaction.
-
Instrument Setup: The DSC is equipped with a cooling accessory capable of reaching temperatures well below the expected melting point (e.g., -150 °C).
-
Thermal Program:
-
The sample is rapidly cooled to a very low temperature to ensure complete solidification.
-
It is then heated at a slow, controlled rate (e.g., 1-2 °C/min) through the expected melting range.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
The following diagram illustrates the logical relationship in selecting the appropriate methodology based on the compound's properties.
Caption: Logic for selecting analytical methods for P(CF₃)₃.
Implications for Research and Drug Development
The physical properties of this compound have direct consequences for its application in research, particularly in drug development where it might be used in the synthesis of complex fluorinated molecules.
-
Handling and Storage: Its volatility and reactivity necessitate handling in a well-ventilated fume hood or glovebox under an inert atmosphere. Storage should be in a tightly sealed container at low temperatures to minimize vapor pressure and prevent degradation.
-
Reaction Conditions: When used as a ligand or reagent, reaction temperatures must be carefully controlled to prevent its loss through evaporation, especially in open or refluxing systems. Low-temperature reactions are often preferred.
-
Solvent Choice: The choice of solvent for reactions involving P(CF₃)₃ should consider its volatility. Higher boiling point solvents may aid in retaining the phosphine in the reaction mixture at elevated temperatures.
Conclusion
This compound is a compound with distinct physical properties that are a direct reflection of its molecular structure. Its low boiling point and presumed very low melting point, coupled with its reactivity, demand careful consideration in its handling and application. While the boiling point is well-established, the definitive experimental determination of its melting point remains an area for further investigation, likely requiring specialized low-temperature analytical techniques. A thorough understanding of these fundamental physical characteristics is essential for any researcher or drug development professional seeking to harness the unique chemical reactivity of this valuable organophosphorus compound.
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A Comprehensive Technical Guide to Tris(trifluoromethyl)phosphine for Advanced Research Applications
This guide provides an in-depth exploration of tris(trifluoromethyl)phosphine, a unique organophosphorus compound with significant potential in catalysis and synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a foundational understanding of the compound's properties, synthesis, and reactivity, supported by practical insights and detailed protocols.
Core Identification and Physicochemical Properties
This compound, with the chemical formula P(CF₃)₃, is a trivalent phosphorus compound where the three hydrogen atoms of phosphine are substituted with highly electronegative trifluoromethyl groups. This substitution pattern imparts distinct electronic and steric properties that are central to its reactivity and utility.
Table 1: Chemical Identifiers and Core Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | Tris(trifluoromethyl)phosphane | PubChem |
| CAS Number | 432-04-2 | NIST Chemistry WebBook |
| Molecular Formula | C₃F₉P | NIST Chemistry WebBook |
| Molecular Weight | 237.99 g/mol | PubChem |
The strong electron-withdrawing nature of the three trifluoromethyl groups significantly reduces the electron density on the phosphorus atom. This makes this compound a poor σ-donor but a strong π-acceptor ligand. This electronic profile is a key determinant of its behavior in coordination chemistry, influencing the stability and reactivity of the resulting metal complexes.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound requires careful consideration of reagents and reaction conditions due to the nature of the trifluoromethylating agents and the sensitivity of the product. A reliable and efficient method involves the reaction of a phosphorus trihalide with a suitable trifluoromethylating agent.
One established synthetic route involves the reaction of triphenyl phosphite with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride catalyst.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from triphenyl phosphite and trifluoromethyltrimethylsilane.
Materials:
-
Triphenyl phosphite, P(OPh)₃
-
Trifluoromethyltrimethylsilane, TMSCF₃
-
Cesium fluoride, CsF (catalyst)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with triphenyl phosphite and anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of cesium fluoride to the stirred solution.
-
TMSCF₃ Addition: Slowly add trifluoromethyltrimethylsilane to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triphenyl phosphite signal and the appearance of the product signal.
-
Workup and Isolation: Upon completion, the volatile this compound can be isolated by fractional distillation under an inert atmosphere. The product is a colorless, volatile liquid.
Causality of Experimental Choices:
-
Inert Atmosphere: this compound and the reagents used are sensitive to air and moisture. The use of a Schlenk line and an inert atmosphere is crucial to prevent oxidation and hydrolysis, ensuring a high yield and purity of the product.
-
Anhydrous Solvent: Water can react with the reagents and intermediates, leading to side products and reduced yield.
-
Catalytic Fluoride: The fluoride ion from CsF acts as a nucleophilic catalyst, activating the TMSCF₃ for the transfer of the trifluoromethyl group to the phosphorus center.
Caption: Electronic properties of this compound as a ligand.
Reactions with Electrophiles and Oxidants
Despite the reduced nucleophilicity of the phosphorus atom, this compound can react with strong electrophiles. For example, it can be quaternized by strong alkylating agents.
Oxidation of this compound leads to the formation of this compound oxide, P(O)(CF₃)₃. This reaction must be handled with care as it can be vigorous.
Applications in Catalysis and Drug Development
The unique electronic properties of this compound make it a valuable ligand in various catalytic applications, particularly in reactions where electron-deficient ligands are beneficial.
-
Homogeneous Catalysis: In transition metal-catalyzed reactions, P(CF₃)₃ can be used to modulate the electronic properties of the metal center, influencing the reactivity and selectivity of the catalyst. Its strong π-acceptor character can facilitate reductive elimination steps in catalytic cycles.
-
Drug Development: While not a therapeutic agent itself, the use of P(CF₃)₃ as a ligand in the synthesis of complex organic molecules is relevant to drug discovery. Catalytic reactions employing this ligand can enable the efficient construction of molecular scaffolds found in pharmaceutically active compounds. The trifluoromethyl groups can also serve as ¹⁹F NMR probes for studying reaction mechanisms and pharmacokinetics.
Safety and Handling: A Prudent Approach
Table 2: General Safety and Handling Precautions
| Precaution | Rationale |
| Handling | Handle only in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. |
| Incompatibility | Avoid contact with strong oxidizing agents, acids, and moisture. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Given its volatility and reactivity, all manipulations should be performed using Schlenk techniques or in a glovebox.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
-
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus compounds. This compound exhibits a characteristic signal in the ³¹P NMR spectrum, typically a quartet due to coupling with the nine equivalent fluorine atoms.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a doublet due to coupling with the phosphorus atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong C-F stretching vibrations.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.
References
-
E. Lork, et al. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal, 28(15), e202104308. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139448, Tris(4-trifluoromethylphenyl)phosphine. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Phosphine, tris(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Understanding the 19F and 31P NMR spectra of tris(trifluoromethyl)phosphine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tris(trifluoromethyl)phosphine
This compound, P(CF₃)₃, is a cornerstone ligand in organometallic chemistry and catalysis. The trifluoromethyl groups (CF₃) are strongly electron-withdrawing, which significantly influences the electronic properties of the phosphorus atom.[1] This characteristic imparts unique reactivity to metal complexes incorporating P(CF₃)₃, making them valuable in a range of catalytic applications. A thorough understanding of its structural and electronic properties is paramount, and high-resolution NMR spectroscopy is the preeminent tool for this purpose. Both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) are spin-active nuclei with 100% natural abundance, making them highly amenable to NMR studies.[2][3]
Theoretical Foundation: The Principles of ¹⁹F and ³¹P NMR
To fully appreciate the spectra of P(CF₃)₃, a firm grasp of the fundamental principles of NMR is essential.
Chemical Shift (δ): The chemical shift is a measure of the magnetic environment of a nucleus. The strong electronegativity of the fluorine atoms in P(CF₃)₃ causes a significant deshielding of the phosphorus nucleus, resulting in a characteristic downfield chemical shift in the ³¹P NMR spectrum.[4] Conversely, the ¹⁹F chemical shift is influenced by the phosphorus atom and the overall electronic structure of the molecule.[5][6] The large chemical shift dispersion of ¹⁹F is a key advantage in studying fluorinated compounds.[5][6]
Spin-Spin Coupling (J-coupling): J-coupling arises from the interaction of nuclear spins through the bonding electrons.[7] This interaction results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant, J, is independent of the applied magnetic field and provides valuable information about the number of bonds separating the coupled nuclei and their geometric relationship.[8] In P(CF₃)₃, the most significant coupling is the one-bond coupling between the phosphorus and fluorine nuclei (¹J(P-F)).
Analysis of the ³¹P NMR Spectrum of P(CF₃)₃
The ³¹P NMR spectrum of this compound is a textbook example of spin-spin coupling. The phosphorus atom is coupled to nine equivalent fluorine atoms from the three CF₃ groups.
Multiplicity: According to the n+1 rule, where n is the number of equivalent coupling partners, the ³¹P signal is split into a decuplet (9 + 1 = 10 lines). This is a direct and unambiguous confirmation of the three equivalent CF₃ groups bonded to the phosphorus atom.
Chemical Shift: The ³¹P chemical shift for P(CF₃)₃ is typically observed in the downfield region of the spectrum, a consequence of the strong electron-withdrawing nature of the trifluoromethyl groups.
Coupling Constant (¹J(P-F)): The one-bond phosphorus-fluorine coupling constant is a large value, reflecting the direct bond between the two nuclei. This large coupling is a characteristic feature of P-F bonds.[9]
Summary of NMR Data
The following table summarizes the expected NMR parameters for this compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ³¹P | Downfield | Decuplet | ¹J(P-F) |
| ¹⁹F | Characteristic | Doublet | ¹J(P-F) |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of P(CF₃)₃ requires careful attention to experimental detail.
Step 1: Sample Preparation
-
This compound can be synthesized through various established methods. [10][11][12]2. Due to its reactivity, P(CF₃)₃ should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
Step 2: NMR Spectrometer Setup
-
Use a high-field NMR spectrometer equipped with a broadband probe capable of observing both ³¹P and ¹⁹F nuclei.
-
Tune and match the probe for both the ³¹P and ¹⁹F frequencies to ensure optimal sensitivity. [13]3. Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
Step 3: Acquisition of the ³¹P Spectrum
-
Set the spectrometer to the ³¹P frequency.
-
Use a standard one-pulse experiment.
-
Proton decoupling is generally applied to simplify the spectrum, although in this case, there are no protons directly bonded to or near the phosphorus.
-
Set the spectral width to encompass the expected chemical shift range for phosphines.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Step 4: Acquisition of the ¹⁹F Spectrum
-
Set the spectrometer to the ¹⁹F frequency.
-
Use a standard one-pulse experiment.
-
Proton decoupling is typically not necessary unless there are nearby protons causing coupling.
-
Set the spectral width to cover the expected range for trifluoromethyl groups. [14]The chemical shift range for ¹⁹F is significantly larger than for ¹H. [15]5. Acquire a sufficient number of scans.
Step 5: Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decays (FIDs) for both spectra.
-
Phase the spectra correctly.
-
Reference the chemical shifts. For ³¹P, 85% H₃PO₄ is the standard external reference. [3]For ¹⁹F, various references can be used, with CFCl₃ being a common standard. [15]4. Integrate the signals (though integration is primarily for quantitative analysis and less critical for structural confirmation here).
-
Measure the chemical shifts and coupling constants accurately.
Conclusion
The ¹⁹F and ³¹P NMR spectra of this compound provide a powerful and elegant illustration of fundamental NMR principles. The characteristic multiplicities and coupling constants offer unambiguous evidence for the molecular structure. For researchers in organometallic chemistry, catalysis, and drug development, a thorough understanding of these spectra is essential for characterizing this important ligand and its derivatives. The protocols and interpretations presented in this guide serve as a robust framework for obtaining and analyzing high-quality NMR data for P(CF₃)₃ and related fluorinated organophosphorus compounds.
References
- U.S. National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Karaghiosoff, K. (2009). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1333-1340.
- Ebsworth, E. A. V., & Rankin, D. W. H. (1971). Bis(trifluoromethyl)phosphine: solvent effects on nuclear magnetic resonance parameters. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1687-1690.
- Chaykovsky, M., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(12), 6925-6934.
- Hägele, G., et al. (2011). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 16(8), 6489-6515.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- Wiley-VCH. (2007). Supporting Information.
- AbuEid, M., et al. (2023). Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine. ResearchGate.
- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 897-903.
- ResearchGate. (n.d.). ³¹P NMR chemical shifts for various types of organophosphorus esters.
- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.
- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.
- Karaghiosoff, K. (2009). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. ResearchGate.
- Gerig, J. T. (n.d.). Fluorine NMR.
- F-NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. (2014). ACS Publications.
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- NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.
- Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- Powers, I. G., & Uyeda, C. (2020). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. Organometallics, 39(22), 4047-4057.
- Yu, J., et al. (2016). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 94-95, 1-28.
- FUJIFILM Wako Chemicals. (n.d.). Tris[p-(trifluoromethyl)phenyl]phosphine.
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- Reports in Organic Chemistry. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- Sigma-Aldrich. (n.d.). Tris(4-trifluoromethylphenyl)phosphine.
- The Royal Society of Chemistry. (n.d.). Supporting Information Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free Condition.
- ResearchGate. (n.d.). 19 F NMR spectra of (CF3)3BCO (left), [(CF3)3BC(O)OH] -(right) and [(CF3)3BCO2] 2-(top).
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH.
- ResearchGate. (n.d.). 31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2....
- University of California, Santa Barbara. (2010, July 12). X-Nucleus NMR: 31P and 19F.
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Unveiling the Electronic Landscape of a Weakly Coordinating Ligand: A Technical Guide to the Lewis Basicity and Sigma-Donor Properties of Tris(trifluoromethyl)phosphine, P(CF3)3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trifluoromethyl)phosphine, P(CF3)3, represents an extreme in the electronic spectrum of phosphine ligands, a class of molecules fundamental to coordination chemistry and catalysis. Its properties are dictated by the powerful electron-withdrawing nature of its three trifluoromethyl substituents, which profoundly diminishes the electron-donating capacity of the phosphorus lone pair. This guide provides a comprehensive technical analysis of the Lewis basicity and σ-donor properties of P(CF3)3. We delve into the electronic origins of its character, detail the experimental and computational methodologies used for its quantification, and contrast its properties with other common phosphines. Furthermore, we explore its unique reactivity, including its capacity to act as a Lewis acid, and discuss the broader implications for the design of catalysts and advanced materials. This document is intended to serve as an essential resource for researchers leveraging the unique properties of highly electron-deficient ligands.
Introduction: The Significance of Electron-Deficient Phosphines
Phosphine ligands (PR3) are ubiquitous in inorganic and organometallic chemistry. Their utility stems from the tunable nature of their steric and electronic properties, which can be precisely modified by varying the R groups. These properties, in turn, dictate the stability, reactivity, and selectivity of the resulting metal complexes. The electronic character of a phosphine is primarily defined by two key bonding contributions: its ability to donate its phosphorus lone pair to a metal center (σ-donation) and its capacity to accept electron density from the metal into its P-C σ* antibonding orbitals (π-acceptance).[1]
While electron-rich phosphines like trialkylphosphines are valued for stabilizing metal centers in low oxidation states, there is a critical need for electron-deficient, weakly coordinating ligands. These ligands can generate highly electrophilic and catalytically active metal centers, facilitate challenging reductive elimination steps, and enhance catalyst stability. This compound, P(CF3)3, is the archetypal example of such a ligand. The stepwise introduction of trifluoromethyl groups into a phosphine molecule progressively decreases its nucleophilicity and basicity.[2] Its study, while challenging due to its weak donor ability and hazardous nature, provides fundamental insights into the lower limits of ligand basicity and the design of highly active chemical systems.[2]
The Electronic Structure of P(CF3)3: An Inductive Powerhouse
The defining characteristic of P(CF3)3 is its exceptionally low Lewis basicity, a direct consequence of its electronic structure. The three trifluoromethyl (CF3) groups exert a powerful electron-withdrawing effect on the central phosphorus atom.
Causality of Electronic Properties:
-
Intense Inductive Effect (-I): The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn makes the CF3 group a potent σ-electron withdrawing substituent. This inductive effect propagates through the P-C bonds, severely depleting electron density from the phosphorus atom.
-
Depletion of the Phosphorus Lone Pair: The primary consequence of this inductive drain is a significant reduction in the electron density and availability of the phosphorus lone pair, which is responsible for σ-donation to Lewis acids (including metal centers and protons).
-
Lack of Compensatory π-Donation: Unlike ligands such as phosphorus trifluoride (PF3), where the fluorine atoms can engage in some π-donation back to the phosphorus, the CF3 group has no such π-donor properties to offset its strong electron-withdrawing nature.[2] This makes the phosphorus center in P(CF3)3 exceptionally electron-poor.
This combination of factors places P(CF3)3 at the extreme weak end of the donor spectrum, far weaker than even PF3.
Caption: Inductive electron withdrawal in P(CF3)3.
Quantifying Basicity and σ-Donation: Methodologies and Data
Evaluating the electronic properties of a ligand as weakly basic as P(CF3)3 requires specialized and highly sensitive techniques.
Gas-Phase Basicity: Proton Affinity (PA)
Proton Affinity (PA) is a fundamental measure of intrinsic Lewis basicity, defined as the negative of the enthalpy change for the gas-phase protonation of a molecule.[3][4] A lower PA value signifies weaker basicity. Computational studies have been crucial in understanding the protonation pathways of P(CF3)3.[5]
Table 1: Comparative Gas-Phase Proton Affinities (PA)
| Compound | Proton Affinity (kJ/mol) | Reference |
| P(CF3)3 | ~697 (similar to PF3) | [6] |
| PF3 | 697 | [6] |
| PCl3 | 791 | [6] |
| PH3 | 789 | [6] |
| P(CH3)3 | 950 | [6] |
| NH3 | 854 | [6] |
Note: The experimental determination for P(CF3)3 is challenging; the value is often compared computationally and contextually to PF3.
Experimental Protocol: Proton Affinity Determination by the Bracketing Method
The bracketing technique, often performed using Fourier-transform ion cyclotron resonance (FT-ICR) or chemical ionization mass spectrometry, is a self-validating system for determining PA.
-
Ion Generation: The protonated form of a reference base with a known PA, [Ref-H]+, is generated in the gas phase.
-
Reaction: The [Ref-H]+ ion is allowed to react with the target molecule (M), in this case, P(CF3)3.
-
Equilibrium Monitoring: The direction of the proton transfer reaction is monitored: [Ref-H]⁺ + M ⇌ M-H⁺ + Ref
-
Interpretation:
-
If proton transfer to M occurs (M-H+ is detected), then M is more basic than Ref, and its PA is higher.
-
If no reaction occurs, M is less basic than Ref, and its PA is lower.
-
-
Bracketing: By using a series of reference bases with well-established PAs, the unknown PA of M can be "bracketed" between the PA of a reference that does not protonate it and one that does. The causality is clear: the reaction proceeds spontaneously towards the more stable protonated species, which corresponds to the stronger base.
Spectroscopic Probes: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely used scale to quantify the net electron-donating ability of phosphine ligands.[7] It is derived from the infrared stretching frequency of the A1 symmetric C-O vibration (ν(CO)) in a standard [L-Ni(CO)3] complex.[8]
-
Mechanism: A stronger σ-donating ligand (L) increases the electron density on the nickel center. This increased density is delocalized onto the CO ligands via π-backbonding into their π* antibonding orbitals. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.
-
Interpretation: P(CF3)3, as an extremely poor donor, causes very little increase in backbonding. Consequently, it exhibits one of the highest known TEP values, indicating minimal electron donation.
Table 2: Comparative Tolman Electronic Parameters (TEP)
| Ligand (L) | TEP (ν(CO), cm-1) | Ligand Character |
| P(t-Bu)3 | 2056.1 | Very Strong Donor |
| P(CH3)3 | 2064.1 | Strong Donor |
| PPh3 | 2068.9 | Moderate Donor |
| P(OPh)3 | 2085.3 | Weak Donor / π-acceptor |
| PF3 | 2110.9 | Very Weak Donor / Strong π-acceptor |
| P(CF3)3 | ~2120-2141 (Estimated) | Extremely Weak Donor / Strong π-acceptor |
Note: The exact experimental TEP for P(CF3)3 is difficult to measure due to the instability of its Ni(CO)3 adduct, and values are often cited from computational studies or extrapolated.
Caption: Experimental workflow for TEP determination.
Reactivity and Coordination Chemistry: A Tale of Duality
The extreme electron deficiency of P(CF3)3 results in a fascinating and dualistic reactivity profile.
As a Weak Lewis Base
True to its electronic nature, P(CF3)3 is a very poor ligand for most metals. The scarcity of its metal complexes is a testament to its weak donor ability.[2] Formation of stable adducts typically requires:
-
Strong Lewis Acidic Metal Centers: Metals that are highly electron-deficient are better able to engage the weakly basic phosphorus lone pair.
-
Absence of Competing Ligands: The synthesis must be conducted in environments free of other, more basic ligands that would readily displace P(CF3)3.
Studies on its coordination with platinum(II) chloride and boron trifluoride have shown that the stability of the resulting complexes decreases dramatically as methyl groups are successively replaced by CF3 groups.[9]
As a Lewis Acid
Perhaps more interestingly, P(CF3)3 can act as a Lewis acid . The phosphorus atom, rendered highly electrophilic by the attached CF3 groups, is susceptible to nucleophilic attack. It readily reacts with fluoride ions to form stable, hypervalent phosphoranide anions, such as [P(CF3)3F2]- or [P(CF3)4]- when using CF3- sources.[2][10] This behavior is contrary to that of typical phosphines and highlights the profound impact of perfluoroalkyl substitution.
Caption: The dual reactivity of P(CF3)3.
Implications for Catalysis and Materials Science
While P(CF3)3 itself is rarely used in practical catalytic applications due to its volatility and weak binding, the principles it embodies are critical. The concept of using strongly electron-withdrawing groups to modulate ligand properties is a cornerstone of modern catalyst design.
-
Enhanced Electrophilicity: Ligands like P(CF3)3 and its more practical aryl analogues (e.g., tris[3,5-bis(trifluoromethyl)phenyl]phosphine) create highly electrophilic metal centers.[11] This can accelerate key catalytic steps, such as the activation of C-H bonds or nucleophilic attack on a coordinated substrate.
-
Promoting Reductive Elimination: In cross-coupling reactions, the final product-forming step is often reductive elimination. This step is favored by an electron-deficient metal center, a condition readily established by ligands with strong π-acceptor and weak σ-donor properties.
-
Catalyst Stability: The strong P-C bonds and the chemical inertness of the CF3 groups can impart significant thermal and oxidative stability to the corresponding metal complexes, prolonging catalyst lifetime.
The study of P(CF3)3 provides the fundamental framework for understanding and developing more complex and robust ligands, such as those used in gold catalysis, where electron-deficient phosphines are beneficial.[12]
Conclusion and Future Outlook
This compound is more than a chemical curiosity; it is a foundational tool for understanding the lower limits of Lewis basicity in one of chemistry's most important ligand classes. Its properties are a direct and dramatic manifestation of the inductive effects of its trifluoromethyl substituents, leading to:
-
An extremely weak σ-donor capacity.
-
One of the lowest gas-phase proton affinities among phosphines.
-
One of the highest Tolman Electronic Parameter values.
-
A unique dual reactivity, acting as both an exceptionally weak Lewis base and a potent Lewis acid.
Future research will likely focus on harnessing these extreme properties. The combination of a weakly basic site and a Lewis acidic center within the same molecule could be exploited in frustrated Lewis pair (FLP) chemistry for small molecule activation. Furthermore, the insights gained from P(CF3)3 will continue to guide the rational design of new generations of catalysts for challenging chemical transformations, where precise control over the electronic environment of a metal center is paramount to achieving high activity and selectivity.
References
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-
Kuster, R., Drews, T., & Seppelt, K. (2009). The Tris(trifluoromethyl)methyl Phosphonium Ion, P(CF3)3CH3+, Preparation and Structure. Inorganic Chemistry, 48(13), 5897-5901. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
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Vares, M. L., Trummal, A., Leito, I., & Kütt, A. (2020). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. The Journal of Organic Chemistry, 85(15), 9893-9905. [Link]
-
Hunter, E. P., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update. Journal of Physical and Chemical Reference Data, 27(3), 413-656. (Provided via NIST Chemistry WebBook). [Link]
-
Bennett, R. L., & Emeléus, H. J. (1954). Chemistry of the trifluoromethyl group. Part I. Complex formation by phosphines containing the trifluoromethyl group. Journal of the Chemical Society, 2228-2231. [Link]
-
Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel carbonyl infrared spectra. Journal of the American Chemical Society, 92(10), 2956-2965. [Link]
-
Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
-
Willner, H., & Aubke, F. (2003). Chemistry of the P(CF3)n, As(CF3)n (n = 1, 2, 3), and E(CF3)2 (E = S, Se, Te) Ligands and Related Compounds. Chemical Reviews, 103(5), 1603-1649. [Link]
-
Ghaffar, T., & Parkins, A. W. (2000). The effect of fluorine, trifluoromethyl and related substitution on the donor properties of triarylphosphines towards [Fe(CO)4]. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. [Link]
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Russell, C. A., & Thompson, A. L. (2014). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 33(10), 2437-2440. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tris(trifluoromethyl)phosphine
Abstract
Tris(trifluoromethyl)phosphine, P(CF3)3, is a cornerstone organophosphorus compound, distinguished by the potent electron-withdrawing nature of its trifluoromethyl substituents. This property imparts unique electronic characteristics, making it a valuable ligand in catalysis and materials science. However, these same electronic effects profoundly influence its thermal stability and decomposition pathways, which are critical parameters for its practical application and safe handling. This guide provides a detailed examination of the thermal behavior of P(CF3)3, synthesizing theoretical principles with experimental insights. We will explore the fundamental bond energetics that govern its stability, propose primary decomposition mechanisms, detail methodologies for studying its thermolysis, and provide comprehensive safety protocols for its management in a research and development setting.
Introduction: The Unique Profile of this compound
This compound (CAS 432-04-2) is a colorless, volatile liquid at room temperature.[1] Its structure is characterized by a central phosphorus atom bonded to three trifluoromethyl (–CF3) groups. The extreme electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the phosphorus center. This has two major consequences:
-
Electronic Properties: The phosphorus lone pair in P(CF3)3 is significantly less basic (less available for donation) compared to alkylphosphines like trimethylphosphine. This makes P(CF3)3 a strong π-acceptor ligand, capable of stabilizing low-valent metal centers in organometallic catalysis.
-
Bond Energetics: The electron-withdrawing nature of the CF3 groups alters the strength of the phosphorus-carbon (P-C) bonds, making them susceptible to cleavage under thermal stress.
Understanding the threshold and mechanism of this thermal breakdown is not merely an academic exercise. For drug development professionals using P(CF3)3-ligated catalysts or scientists in materials research, knowing the operational temperature limits and potential decomposition byproducts is paramount for process optimization, reaction integrity, and laboratory safety.
Thermal Stability Profile & Governing Principles
While specific decomposition onset temperatures for P(CF3)3 are not widely published, its stability can be logically inferred from fundamental chemical principles and by comparison with related compounds. The thermal resilience of a molecule is dictated by its weakest bond. In P(CF3)3, we must consider two key bonds: the P-C bond and the C-F bond.
-
The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy (BDE) of over 485 kJ/mol.[2]
-
The Phosphorus-Carbon (P-C) bond is considerably weaker. For comparison, the C-P bond dissociation energy in triphenylphosphine is approximately 305 kJ/mol.
This large energy gap strongly suggests that the initiation of thermal decomposition will occur via the homolytic cleavage of the P-C bond long before the C-F bonds are compromised. Furthermore, related hypervalent species known as trifluoromethylphosphoranides are known to be thermally unstable and highly reactive, often decomposing before melting.[3] This underscores the inherent reactivity of the P-CF3 moiety under thermal duress.
Decomposition Mechanisms and Byproducts
Based on established principles of physical organic chemistry and evidence from related fluorinated compounds, two primary decomposition pathways can be proposed for P(CF3)3.
Pathway A: P-C Bond Homolysis (Primary Mechanism)
The most energetically favorable initiation step is the homolytic cleavage of a single P-C bond, yielding a bis(trifluoromethyl)phosphinyl radical and a trifluoromethyl radical. This is analogous to the decomposition of other fluorinated compounds where C-CF3 bond fission is the preferred channel.
Initiation: P(CF3)3 (g) → •P(CF3)2 (g) + •CF3 (g)
The resulting radicals are highly reactive and will undergo a cascade of subsequent reactions:
-
Radical Recombination: Trifluoromethyl radicals can dimerize to form hexafluoroethane (C2F6). 2 •CF3 (g) → C2F6 (g)
-
Further Fragmentation: At sufficiently high temperatures (typically above 1800 K), the trifluoromethyl radical itself can decompose to form difluorocarbene (:CF2), a highly reactive intermediate, and a fluorine radical. •CF3 (g) → :CF2 (g) + •F (g)
The complex mixture of these reactive species leads to a variety of final products, including C2F6, various fluorinated and poly-phosphorus compounds, and potentially phosphorus fluorides if fluorine radicals abstract phosphorus.[4]
Pathway B: Intramolecular Rearrangement and Difluorocarbene Elimination
A mechanistically plausible, though likely secondary, pathway involves an intramolecular rearrangement. In this scenario, a fluorine atom migrates from a carbon to the phosphorus center, followed by the elimination of difluorocarbene (:CF2). This type of decomposition, formally liberating a carbene, has been observed in related trifluoromethylphosphoranides.[3]
P(CF3)3 → [F-P(CF3)2(CF2)]‡ → F-P(CF3)2 + :CF2
This pathway would generate different primary products, namely a fluorophosphine and difluorocarbene, which would then lead to its own distinct set of subsequent products.
dot
Caption: Proposed primary decomposition pathways for P(CF3)3.
Experimental Methodologies for Studying Thermal Decomposition
A multi-faceted experimental approach is required to fully characterize the thermal decomposition of P(CF3)3. The choice of technique is dictated by the specific question being asked, whether it is determining the onset temperature or identifying the resulting chemical species.
dot
Caption: A logical workflow for the comprehensive analysis of P(CF3)3 thermolysis.
Protocol: Thermogravimetric Analysis (TGA) for Onset Temperature Determination
This protocol serves as a self-validating system to pinpoint the temperature at which significant mass loss, indicative of decomposition, begins.
-
Instrument Preparation: Calibrate the TGA instrument's temperature and mass sensors using certified standards. Ensure the sample chamber is clean and free of contaminants.
-
Atmosphere Control: Purge the TGA furnace and balance with a high-purity inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment. This is a critical step to create an oxygen-free environment, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidation.[5]
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of P(CF3)3 into a tared alumina or platinum TGA pan.
-
Experimental Run: Transfer the sealed pan to the TGA. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow is the gold standard for identifying the individual volatile products of decomposition.
-
Pyrolysis Setup: Place a quartz tube containing a small, weighed amount of P(CF3)3 into a tube furnace. The outlet of the tube is connected via inert tubing to a cold trap submerged in liquid nitrogen. The system is first purged with an inert gas (e.g., Helium) to remove air.
-
Thermal Decomposition: Heat the furnace to a predetermined temperature (based on TGA data) for a set period. The volatile decomposition products are carried by the inert gas stream and condensed in the cold trap.[6][7]
-
Sample Analysis: After pyrolysis, the cold trap is warmed, and the volatilized sample is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer fragments each component, providing a unique mass spectrum ("fingerprint") for identification.
-
Validation: The identity of each peak in the chromatogram is confirmed by comparing its mass spectrum to established libraries (e.g., NIST) and, when possible, by running authentic standards. This provides a robust, validated identification of the decomposition products.[4]
Quantitative Data Summary
| Parameter | Value (kJ/mol) | Significance & Context |
| C-F Bond Dissociation Energy | ~485 - 536 | Extremely strong bond. Cleavage is highly unlikely under typical pyrolysis conditions.[2] |
| P-C Bond Dissociation Energy | Est. ~300-350 | Significantly weaker than the C-F bond. This is the predicted site of initial homolytic cleavage. |
| C-C Bond Dissociation in C2F6 | ~406 | This value is relevant as C2F6 is a likely dimerization product of the primary •CF3 radical.[2] |
Note: The P-C BDE is an estimation based on analogous organophosphorus compounds, as a precise experimental value for P(CF3)3 is not available in the cited literature.
Safety, Handling, and Storage
Given its composition, P(CF3)3 must be handled with the assumption that it is highly hazardous. While a specific, comprehensive safety data sheet (SDS) for P(CF3)3 was not found, protocols must be guided by data from analogous compounds like tris(4-trifluoromethylphenyl)phosphine and other reactive phosphorus compounds.
-
Toxicity: Assumed to be highly toxic, particularly via inhalation. Acute exposure can cause severe respiratory irritation. Organophosphorus compounds can also have neurological effects.[8]
-
Corrosivity: May cause severe skin and eye irritation or burns upon contact.[8]
-
Reactivity:
-
Air/Oxygen: While some fluorinated phosphines are less pyrophoric than their alkyl counterparts, P(CF3)3 should be considered air-sensitive. Oxidation can lead to the formation of this compound oxide.
-
Water/Moisture: Highly susceptible to hydrolysis. Contact with water will likely liberate toxic and corrosive gases, potentially including hydrogen fluoride (HF).
-
Mandatory Handling Protocols
-
Engineering Controls: All manipulations must be conducted in a certified, well-ventilated chemical fume hood or, for greater protection, in an inert atmosphere glovebox.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly-fitting chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or a suitable laminate). Inspect gloves for integrity before each use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers and water. The container must be kept tightly sealed, preferably under an inert atmosphere (e.g., Argon).
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains.[8]
Conclusion
This compound is a molecule of contrasts. Its unique electronic properties make it a powerful tool in modern chemistry, yet these same properties contribute to a complex thermal stability profile. The primary decomposition pathway is predicted to be the homolytic cleavage of the P-C bond, initiating a cascade of radical reactions. A thorough understanding of this behavior, investigated through rigorous experimental methodologies like TGA and Pyrolysis-GC-MS, is essential for any researcher utilizing this compound. Strict adherence to safety and handling protocols is non-negotiable, given its presumed high toxicity and reactivity. By integrating theoretical understanding with careful experimental practice, scientists can safely harness the full potential of this versatile phosphine.
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A Legacy of Fluorine: The History, Synthesis, and Application of Trifluoromethylphosphines
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (–CF₃) group has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, imparting unique and highly desirable properties to organic molecules. When this powerful functional group is attached to a phosphorus atom, it gives rise to trifluoromethylphosphines—a class of ligands and reagents with electronic and steric profiles that starkly contrast with traditional alkyl or aryl phosphines. This technical guide provides a comprehensive exploration of the history and discovery of trifluoromethylphosphines, tracing their origins from the pioneering work of the mid-20th century to the sophisticated synthetic methodologies and diverse applications of today. We will delve into the fundamental synthetic pathways, analyze the physicochemical properties that govern their reactivity, and survey their transformative impact on homogeneous catalysis and drug discovery. This document serves as an in-depth resource, blending historical context with practical, field-proven insights and detailed experimental frameworks.
Introduction: The Trifluoromethyl Group and the Dawn of a New Phosphine Chemistry
The trifluoromethyl group is often regarded as a "super-functional" group in drug design.[1][2] Its strong electron-withdrawing nature, moderate steric bulk (similar to an isopropyl group), and high lipophilicity can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4][5] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound influence of fluorination in medicinal chemistry.[3]
Parallel to the rise of organofluorine chemistry, tertiary phosphines have cemented their role as indispensable ligands in transition metal catalysis. Their ability to tune the steric and electronic environment of a metal center is fundamental to controlling catalytic activity and selectivity. The conceptual union of these two fields—the introduction of a trifluoromethyl group directly onto a phosphine—created a class of compounds with unprecedented properties. The extreme electron-withdrawing character of the –CF₃ group drastically reduces the basicity of the phosphorus lone pair, leading to unique reactivity and stability in metal complexes, making trifluoromethylphosphines (TFMPhos) a fascinating and powerful tool for chemical innovation.[6]
Chapter 1: The Genesis of Trifluoromethylphosphines—Pioneering Discoveries
The story of trifluoromethylphosphines begins in the post-war era of chemical exploration, a period of intense interest in organofluorine compounds. The foundational work in this area was conducted by a small number of pioneering research groups.
In 1953, a seminal paper by F. W. Bennett, H. J. Emeléus, and R. N. Haszeldine, titled "Organometallic and organometalloidal fluorine compounds. Part VII. Trifluoromethyl compounds of phosphorus," marked the formal entry of these compounds into the scientific literature.[7] Working in the laboratory of H. J. Emeléus, a key figure in fluorine chemistry, they detailed the first successful syntheses.[8][9] These early methods were challenging and often involved the high-temperature reaction of trifluoroiodomethane (CF₃I) with elemental phosphorus or phosphine precursors. A few years later, the group of F. G. A. Stone, another giant in the field, further explored the coordination chemistry of these novel ligands with low-valent transition metals, revealing their unusual bonding characteristics.[10][11]
These initial studies established that trifluoromethylphosphines were not mere curiosities but a new class of ligands with distinct electronic properties. The high electronegativity of the fluorine atoms was shown to pull electron density away from the phosphorus center, significantly diminishing its ability to act as a simple donor ligand and opening the door to new modes of reactivity.
Chapter 2: The Evolution of Synthetic Methodologies
The early, harsh synthetic conditions have given way to a variety of more controlled and versatile methods for forming the P–CF₃ bond. These can be broadly classified into radical, nucleophilic, and electrophilic pathways.
Radical Trifluoromethylation of Phosphine Halides
A direct and scalable approach involves the radical trifluoromethylation of readily available phosphine chlorides. This method typically uses a simple trifluoromethyl source like bromotrifluoromethane (CF₃Br) and a reducing agent to initiate the radical process.
Experimental Protocol: Radical Synthesis of a Diphernyl(trifluoromethyl)phosphine
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add zinc powder (1.5 equivalents).
-
Reagent Addition: Add a solution of chlorodiphenylphosphine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: Cool the mixture to 0°C and slowly bubble bromotrifluoromethane (CF₃Br) gas through the suspension. Alternatively, for a more controlled reaction, a pre-condensed solution of CF₃Br can be added.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the starting phosphine chloride signal and the appearance of the product signal.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield the pure trifluoromethylphosphine.
This method is advantageous for its operational simplicity and use of inexpensive starting materials.[6]
Nucleophilic Trifluoromethylation
The advent of stable nucleophilic trifluoromethylating reagents, particularly the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, Me₃SiCF₃), revolutionized the synthesis of trifluoromethylphosphines. This approach offers milder reaction conditions and broader functional group tolerance.
Experimental Protocol: Nucleophilic Synthesis via Me₃SiCF₃
-
Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the phosphine chloride or phosphite precursor (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (Me₃SiCF₃, 1.1-1.5 equivalents) to the solution.
-
Initiation: Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to initiate the transfer of the CF₃ group from silicon to phosphorus. A method using stoichiometric CsF has been reported to give near-quantitative yields of P(CF₃)₃ from triphenyl phosphite.[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by ³¹P or ¹⁹F NMR.
-
Workup and Purification: The workup typically involves quenching the reaction, followed by extraction and purification by distillation or chromatography. The volatile byproducts (e.g., Me₃SiCl) are easily removed.
Visualization: Synthetic Pathways to Trifluoromethylphosphines
Caption: Generic cross-coupling cycle highlighting reductive elimination.
Coordination Chemistry and Reagent Development
Trifluoromethylphosphines are effective at stabilizing metal complexes in various oxidation states. [6]Beyond their role as ligands, they also show potential as trifluoromethylation reagents themselves, capable of transferring a CF₃ group to other substrates under specific conditions. [6]
Chapter 5: Impact on Drug Discovery and Development
While trifluoromethylphosphines are not typically incorporated into final drug structures, their role in the synthesis of fluorinated pharmaceuticals is critical. The development of robust catalytic methods employing these specialized ligands allows medicinal chemists to efficiently construct complex molecules containing the vital –CF₃ moiety. [4] The trifluoromethyl group is a key component in a wide range of FDA-approved drugs, including the antidepressant Prozac® and the anti-inflammatory Celebrex®. [3]The synthetic methods enabled by trifluoromethylphosphine ligands and related fluorination technologies are therefore essential tools in the drug discovery pipeline, facilitating the rapid synthesis and evaluation of new drug candidates with improved pharmacokinetic profiles. [5][13]
Conclusion and Future Outlook
From their discovery in the 1950s to their modern-day applications, trifluoromethylphosphines have carved out a unique and important niche in chemistry. Their history is one of overcoming synthetic challenges to harness the remarkable electronic properties imparted by the trifluoromethyl group. The continued development of more efficient and scalable synthetic routes will further broaden their accessibility and utility.
Future research will likely focus on the design of novel chiral trifluoromethylphosphines for asymmetric catalysis, expanding their application to the synthesis of enantiomerically pure pharmaceuticals. Furthermore, their use in materials science for the creation of novel fluorinated polymers and electronic materials remains a promising area of exploration. As the demand for complex fluorinated molecules continues to grow, the legacy and utility of trifluoromethylphosphines are secure.
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Title: Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis Source: PMC - NIH URL: [Link]
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Title: Synthesis and Applications of Trifluoromethylphosphines | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides Source: Wiley Online Library URL: [Link]
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Title: Organometallic and organometalloidal fluorine compounds. Part VII. Trifluoromethyl compounds of phosphorus Source: Journal of the Chemical Society (Resumed) URL: [Link]
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Title: The chemistry of the trifluoromethyl group: part i. complex formation by phosphines containing the trifluoromethyl group Source: ResearchGate URL: [Link]
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Title: Catalysis for Fluorination and Trifluoromethylation Source: PMC - NIH URL: [Link]
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Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]
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Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Reactions of low-valent metal complexes with fluorocarbons. Part XXII. Tertiary phosphine gold complexes Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]
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Title: General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents Source: PubMed URL: [Link]
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Title: Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions Source: PMC - NIH URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]
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Title: H J Emeléus / The Chemistry of Fluorine and Its Compounds 1st ed 1969 Source: eBay URL: [Link]
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Methodological & Application
How to use tris(trifluoromethyl)phosphine as a ligand in catalysis?
An Application Guide to Tris(trifluoromethyl)phosphine (P(CF₃)₃): A Unique Ligand for Challenging Catalytic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Extreme Electronic Effects in Catalysis
In the vast landscape of phosphine ligands, this compound, P(CF₃)₃, occupies a unique and extreme position. Unlike common bulky, electron-rich phosphines that excel in promoting oxidative addition, P(CF₃)₃ is a sterically small, exceptionally electron-deficient (π-acidic) ligand. These characteristics make it a powerful tool for accelerating challenging catalytic steps, particularly reductive elimination, and for stabilizing metal centers in low oxidation states. This guide provides a comprehensive overview of the properties, synthesis, handling, and catalytic applications of P(CF₃)₃, offering both the theoretical basis for its utility and practical protocols for its implementation in the laboratory.
The Distinctive Profile of P(CF₃)₃: Properties and Handling
The decision to use P(CF₃)₃ is driven by its unique combination of electronic and steric properties, which stand in stark contrast to conventional phosphine ligands.
Electronic and Steric Profile
The three trifluoromethyl groups exert a powerful inductive electron-withdrawing effect on the phosphorus center. This dramatically reduces the energy of the phosphorus σ* orbitals, making P(CF₃)₃ an outstanding π-acceptor ligand, even stronger than many phosphites. This property is critical for facilitating reactions that benefit from a more electrophilic metal center.
Quantitatively, these properties are often described by Tolman's parameters: the Tolman Electronic Parameter (TEP) and the Cone Angle. While precise experimental values for P(CF₃)₃ are not as commonly cited as for other phosphines, its properties can be contextualized against other relevant ligands.
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹[1] | Tolman Cone Angle (θ) in Degrees | Key Characteristics |
| P(t-Bu)₃ | 2056.1 | 182 | Very Bulky, Very Electron-Donating |
| PCy₃ | 2061.7 | 170 | Bulky, Electron-Donating |
| PPh₃ | 2068.9 | 145 | Moderately Bulky, Moderately Donating |
| P(OPh)₃ | 2085.3 | 128 | Sterically Small, Electron-Withdrawing |
| P{C₆H₃(CF₃)₂-3,5}₃ | 2095.0 (estimated)[2] | Large (not specified) | Bulky, Very Electron-Withdrawing |
| P(CF₃)₃ | > 2100 (estimated) | Small (~137°) | Sterically Small, Extremely Electron-Withdrawing |
Caption: Comparative stereoelectronic properties of P(CF₃)₃ and common phosphine ligands.
Caption: Relationship between steric and electronic properties of P(CF₃)₃ vs. other common phosphines.
Physical Properties and Safety Considerations
This compound is a colorless, highly toxic, and volatile liquid/gas. Its handling requires specialized equipment and stringent safety protocols.
| Property | Value |
| Molecular Formula | C₃F₉P |
| Molecular Weight | 237.99 g/mol |
| Boiling Point | 17.3 °C |
| Appearance | Colorless gas or volatile liquid |
| ³¹P NMR | ~ -1 ppm (neat) |
| ¹⁹F NMR | ~ -60 ppm (doublet, ¹J(P,F) ≈ 70 Hz) |
CRITICAL SAFETY NOTICE: P(CF₃)₃ is extremely toxic and pyrophoric. It reacts violently with water and oxidizing agents. All manipulations must be conducted in a certified, high-performance fume hood or a glovebox under an inert atmosphere (N₂ or Ar). Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and heavy-duty, chemical-resistant gloves. A safety data sheet (SDS) for analogous toxic gases like phosphorus trifluoride (PF₃) should be consulted for detailed hazard information.[3][4][5]
Synthesis Protocol for this compound
While historically prepared via hazardous methods, a more modern and reliable synthesis involves the reaction of triphenyl phosphite with Ruppert's reagent (Me₃SiCF₃).[6]
Reaction: P(OPh)₃ + 3 Me₃SiCF₃ --(catalytic F⁻)--> P(CF₃)₃ + 3 Me₃SiOPh
Materials:
-
Triphenyl phosphite (P(OPh)₃)
-
Trimethyl(trifluoromethyl)silane (Me₃SiCF₃)
-
Anhydrous tetramethylammonium fluoride (NMe₄F) or potassium phenoxide (KOPh) as a catalyst
-
High-boiling, anhydrous, ether-based solvent (e.g., diglyme)
-
Schlenk line apparatus with vacuum and inert gas manifolds
-
Cold traps (liquid nitrogen)
Protocol:
-
Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser attached to a series of two cold traps cooled with liquid nitrogen. The entire apparatus must be rigorously flame-dried under high vacuum and backfilled with argon or nitrogen.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous solvent and the fluoride catalyst (e.g., NMe₄F, ~5 mol%).
-
Reaction Execution:
-
Add triphenyl phosphite to the flask via syringe.
-
Dissolve Me₃SiCF₃ in the anhydrous solvent and add it to the dropping funnel.
-
Add the Me₃SiCF₃ solution dropwise to the stirred phosphite solution at room temperature. The reaction is often exothermic and may require gentle cooling.
-
After the addition is complete, slowly warm the reaction mixture to 40-50 °C to drive the reaction to completion.
-
-
Product Isolation:
-
P(CF₃)₃ is highly volatile. As it forms, it will pass through the condenser and collect in the liquid nitrogen-cooled traps.
-
The reaction progress can be monitored by observing the cessation of gas evolution.
-
-
Purification: The collected P(CF₃)₃ can be purified by vacuum transfer or low-temperature distillation. Yields are typically in the 80-85% range.[6]
Application in Catalysis: Leveraging π-Acidity
The primary reason to employ P(CF₃)₃ is to influence the electronic character of the metal catalyst, making it more electrophilic. This is particularly advantageous for reactions where reductive elimination is the rate-limiting or challenging step.
Mechanistic Rationale: Promoting C-CF₃ Reductive Elimination
The formation of carbon-trifluoromethyl bonds via cross-coupling is notoriously difficult because the C(sp²)-CF₃ reductive elimination from Pd(II) intermediates is kinetically slow.[7][8] This is a significant barrier in medicinal and agrochemical synthesis.
The use of a strongly π-accepting ligand like P(CF₃)₃ can overcome this challenge. By withdrawing electron density from the metal center, the ligand facilitates the C-C bond-forming step. Mechanistic studies on related systems suggest that electron-deficient ligands are crucial for promoting this transformation.[9][10]
Caption: The Pd-catalyzed cross-coupling cycle for aryl trifluoromethylation. The strongly π-acidic P(CF₃)₃ ligand accelerates the critical reductive elimination step.
Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Halides
This protocol describes a general procedure for the trifluoromethylation of an aryl bromide using an in situ generated Pd(0)/P(CF₃)₃ catalyst.
Materials:
-
Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: P(CF₃)₃ (handled as a gas or a solution in an anhydrous solvent)
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Trifluoromethyl source: (bpy)Cu(CF₃)₃ or Me₃SiCF₃ with a fluoride activator (e.g., CsF)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
Experimental Workflow:
Caption: A typical experimental workflow for a cross-coupling reaction using the gaseous P(CF₃)₃ ligand.
Step-by-Step Protocol:
-
Catalyst Precursor Preparation: In a glovebox or on a Schlenk line, add Pd₂(dba)₃ (0.015 mmol), the aryl bromide (1.0 mmol), and the trifluoromethyl source/activator to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Seal the flask, remove from the glovebox (if used), and add 5 mL of anhydrous, degassed toluene via syringe under a positive pressure of argon.
-
Ligand Addition: This is the critical step. P(CF₃)₃ (0.06 mmol, 4 mol eq. relative to Pd) must be added quantitatively. This can be achieved by:
-
Gas Manifold: Using a known volume manifold, transfer the required pressure of P(CF₃)₃ gas into the reaction headspace.
-
Standard Solution: Prepare a solution of P(CF₃)₃ in a high-boiling anhydrous solvent inside a glovebox and transfer the required volume via syringe.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing them by GC-MS or TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
This compound is not a general-purpose ligand but rather a specialist tool for addressing specific catalytic challenges. Its extreme π-acidity, combined with a small steric footprint, provides a unique avenue for promoting difficult reactions, especially those involving C-CF₃ bond formation. The primary drawback is its hazardous nature as a toxic gas, which necessitates specialized handling procedures. However, for researchers in pharmaceutical and materials science, mastering the use of P(CF₃)₃ can unlock synthetic routes to valuable fluorinated molecules that are otherwise inaccessible with conventional ligands.
References
-
Shyshkov, O., Dieckbreder, U., Drews, T., Kolomeitsev, A., Röschenthaler, G. V., & Seppelt, K. (2009). The tris(trifluoromethyl)methyl phosphonium ion, P(CF(3))(3)CH(3)(+), preparation and structure. Inorganic Chemistry, 48(13), 6083–6085. [Link]
-
Hoge, B., Neufeind, S., Gessner, S., & Hnyk, D. (2010). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. European Journal of Inorganic Chemistry, 2010(27), 4345-4352. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
-
Barth, M., Hoge, B., & Ignat'ev, N. (2009). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. Dalton Transactions, (39), 8275–8284. [Link]
-
Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and activity of ruthenium olefin metathesis catalysts. Journal of the American Chemical Society, 123(27), 6543–6554. [Link]
-
Buchwald, S. L., & Martin, R. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 332(6037), 1438-1441. [Link]
-
Grushin, V. V. (2010). Aryl−CF3 Bond-Forming Reductive Elimination from Palladium(IV). Organometallics, 29(6), 1290-1301. [Link]
Sources
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Phosphorus Trifluoride: The Essential Gas for Next-Generation Material Processing - China Isotope Development [asiaisotopeintl.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
Application Notes and Protocols: Tris(trifluoromethyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Unique Electronic Profile of Tris(trifluoromethyl)phosphine
In the vast landscape of phosphine ligands for palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to catalytic efficiency. Ligand properties, primarily their steric bulk and electronic donating ability, are fine-tuned to optimize key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] this compound, P(CF3)3, represents an extreme on the electronic spectrum. The three trifluoromethyl groups are powerful electron-withdrawing moieties, which significantly reduces the electron density on the phosphorus atom. This makes P(CF3)3 an exceptionally poor σ-donating ligand. While typical high-yielding cross-coupling reactions often benefit from electron-rich phosphines that facilitate oxidative addition, the study of electron-deficient ligands like P(CF3)3 provides crucial insights into the electronic requirements of the catalytic cycle and the potential for alternative reactivity pathways.[2]
This technical guide provides a comprehensive overview of the properties of this compound, its synthesis, and handling considerations. It will further elucidate why P(CF3)3 is not a standard choice for common cross-coupling reactions and provide general protocols for these transformations, highlighting the mechanistic challenges an operator would face when employing a strongly electron-withdrawing ligand.
Physicochemical and Electronic Properties of P(CF3)3
From a steric perspective, the cone angle of P(CF3)3 is estimated to be around 114°, which is relatively small compared to bulkier ligands like P(t-Bu)3 (182°) or even PPh3 (145°). This suggests that steric hindrance is not the primary factor governing its reactivity in catalytic systems.
| Property | Value/Description | Source |
| Molecular Formula | C3F9P | [5] |
| Molecular Weight | 237.99 g/mol | [5] |
| Appearance | Colorless gas or volatile liquid | [5] |
| Electronic Profile | Strongly electron-withdrawing; poor σ-donor; strong π-acceptor | [3][4] |
| Cone Angle (estimated) | ~114° | - |
| Oxidative Stability | Prone to oxidation to P(CF3)3O | [6] |
| Hydrolysis | Sensitive to moisture | [5] |
Synthesis of this compound
The synthesis of P(CF3)3 is a specialized procedure requiring expertise in handling air- and moisture-sensitive reagents. A common laboratory-scale synthesis involves the reaction of a phosphorus source with a trifluoromethylating agent. One reported method involves the treatment of triphenyl phosphite, P(OPh)3, with trimethyl(trifluoromethyl)silane (Me3SiCF3, Ruppert-Prakash reagent) in the presence of a fluoride or alkoxide catalyst.[5]
Representative Synthetic Protocol: Disclaimer: This is a summary of a literature procedure and should be performed by trained personnel with appropriate safety measures.
-
To a rigorously dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add triphenyl phosphite (1.0 eq) and a suitable ethereal solvent (e.g., triglyme).
-
Add a catalytic amount of tetramethylammonium fluoride (NMe4F) or potassium phenoxide (KOPh).
-
Slowly add trimethyl(trifluoromethyl)silane (1.0 eq) to the stirred solution.
-
The reaction is typically conducted at a temperature between 20 to 50°C.
-
The volatile P(CF3)3 product can be isolated from the reaction mixture by vacuum transfer and subsequent distillation. The yield is reported to be in the range of 80-85%.[5]
Causality Behind Experimental Choices:
-
Inert Atmosphere: P(CF3)3 and its precursors are sensitive to air and moisture. Oxygen can lead to the formation of the corresponding phosphine oxide, P(CF3)3O, while water can lead to hydrolysis.[5][6]
-
Ethereal Solvent: A high-boiling, polar, aprotic solvent like triglyme is used to facilitate the reaction and subsequent separation of the volatile product.
-
Catalyst: The fluoride or alkoxide catalyst is necessary to activate the Me3SiCF3 reagent for the trifluoromethyl transfer.
-
Stoichiometry: Near-stoichiometric amounts of reactants are used to minimize the formation of by-products.
Safety and Handling of this compound
While a specific safety data sheet (SDS) for P(CF3)3 is not widely available, the handling of this compound should be approached with extreme caution, drawing parallels from related fluorinated and non-fluorinated phosphines, which are often toxic, pyrophoric, and corrosive.
Key Safety Considerations:
-
Toxicity: Phosphine and its derivatives are generally highly toxic upon inhalation. All manipulations should be conducted in a well-ventilated fume hood.[7]
-
Air and Moisture Sensitivity: P(CF3)3 is sensitive to both air and moisture. It should be stored and handled under an inert atmosphere (nitrogen or argon).[5] Accidental exposure to air can lead to oxidation, while moisture can cause hydrolysis, releasing potentially toxic and corrosive by-products.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, flame-retardant laboratory coat, and heavy-duty gloves, should be worn at all times.[8]
-
Disposal: Waste should be quenched and disposed of according to institutional and national guidelines for hazardous chemical waste.
This compound in Palladium-Catalyzed Cross-Coupling: A Mechanistic Perspective
The catalytic cycle of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the phosphine ligand play a crucial role in modulating the rates of these elementary steps.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Challenge of Oxidative Addition with P(CF3)3:
The initial oxidative addition of an aryl halide (Ar-X) to the Pd(0) center is often the rate-limiting step. This step involves the donation of electron density from the palladium center to the σ* anti-bonding orbital of the Ar-X bond. Electron-rich phosphine ligands enhance the electron density on the palladium, thereby facilitating this step.
Conversely, the extreme electron-withdrawing nature of P(CF3)3 drastically reduces the electron density on the palladium center. This "electron-poor" metal center is less nucleophilic and therefore less inclined to undergo oxidative addition. This electronic effect is the primary reason for the limited utility of P(CF3)3 in standard palladium-catalyzed cross-coupling reactions.
Potential for Alternative Reactivity:
While disadvantageous for the standard catalytic cycle, the unique electronic properties of P(CF3)3-ligated palladium complexes could potentially be exploited in alternative reaction pathways. For instance, in reactions where reductive elimination is the rate-limiting step, an electron-deficient ligand might accelerate this process. However, for the majority of cross-coupling reactions, the initial oxidative addition barrier is too high to overcome with such a ligand.
Protocols for Palladium-Catalyzed Cross-Coupling: A General Framework
Given the lack of specific literature protocols for P(CF3)3 in cross-coupling reactions, the following sections provide well-established, general procedures for Suzuki, Stille, and Sonogashira couplings using standard phosphine ligands. These are intended to serve as a baseline for understanding the reaction setup. An "Expert Insights" section will follow, discussing the theoretical considerations for adapting such a protocol for a highly electron-deficient ligand like P(CF3)3.
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide or triflate.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., PPh3, SPhos, XPhos)
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the aryl halide via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insights on Adapting Protocols for P(CF3)3:
If one were to attempt a cross-coupling reaction with P(CF3)3, several critical adjustments and considerations would be necessary:
-
Substrate Choice: Highly reactive electrophiles, such as aryl iodides with electron-withdrawing groups, would be necessary to have any chance of facilitating the oxidative addition step.
-
Palladium Precursor: A Pd(0) source like Pd2(dba)3 would be preferable to a Pd(II) source to avoid the need for in-situ reduction, which might be inefficient with an electron-poor ligand.
-
Reaction Conditions: Higher temperatures would likely be required to overcome the high activation energy for oxidative addition. However, this must be balanced with the thermal stability of the catalyst and reactants.
-
Expected Outcome: It is highly probable that the reaction would be sluggish or fail completely due to the electronic deactivation of the palladium center. The primary value in such an experiment would be for mechanistic investigation rather than synthetic utility.
Conclusion
This compound (P(CF3)3) is a ligand with an extreme electronic profile, characterized by its exceptionally poor σ-donating capability. While this property makes it an interesting subject for fundamental organometallic studies, it also renders it largely unsuitable for facilitating standard palladium-catalyzed cross-coupling reactions, which typically rely on electron-rich ligands to promote the crucial oxidative addition step. The information presented in this guide serves to explain the physicochemical properties of P(CF3)3 and the mechanistic reasons for its limited applicability in this context. For researchers in drug development and synthetic chemistry, the focus should remain on the vast array of well-established, electron-rich phosphine ligands that have proven efficacy in a broad scope of cross-coupling transformations.
References
-
Kolter, M., & Koszinowski, K. (2020). Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 26(53), 12212-12218. [Link][2]
-
Hoge, B., et al. (2004). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal, 10(22), 5674-5683. [Link][5]
-
Royal Society of Chemistry. (2024). Dalton Transactions. [Link][4]
-
Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link][3]
-
American Chemical Society. (2001). Oxidation of this compound. Inorganic Chemistry, 40(8), 1884–1890. [Link][6]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Making sure you're not a bot! [pub.uni-bielefeld.de]
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- 8. tcichemicals.com [tcichemicals.com]
The Trifluoromethyl Advantage: A Guide to Tris(trifluoromethyl)phosphine Ligands in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Triphenylphosphine - The Unique Electronic Profile of P(CF₃)₃ and Its Analogs
In the vast landscape of organic synthesis, phosphine ligands are indispensable tools, particularly in transition-metal catalysis. For decades, triphenylphosphine (PPh₃) has been a workhorse ligand. However, the demand for higher efficiency, broader substrate scope, and milder reaction conditions has driven the development of ligands with tailored electronic and steric properties. Among these, tris(trifluoromethyl)phosphine (P(CF₃)₃) and its arylated analogs, such as tris(4-trifluoromethylphenyl)phosphine and tris[3,5-bis(trifluoromethyl)phenyl]phosphine, have emerged as a unique class of electron-deficient ligands. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) groups dramatically alters the electronic character of the phosphorus atom, leading to enhanced catalytic activity and novel reactivity.
This guide provides a comprehensive overview of the applications of this compound and its derivatives in organic synthesis. We will delve into the mechanistic principles that underpin their enhanced performance, provide detailed experimental protocols for key reactions, and present comparative data to guide ligand selection.
Core Principles: How Electron Deficiency Drives Catalytic Efficiency
The efficacy of this compound ligands stems from their ability to modulate the electronic properties of the metal center in a catalytic cycle. The primary effects are:
-
Enhanced Electrophilicity of the Metal Center: The electron-withdrawing -CF₃ groups pull electron density away from the phosphorus atom, which in turn makes the metal center more electron-deficient. This enhances its ability to coordinate with electron-rich substrates.
-
Facilitation of Reductive Elimination: The electron-poor nature of the phosphine ligand stabilizes the lower oxidation state of the metal catalyst. This significantly promotes the rate-determining reductive elimination step in many cross-coupling reactions, leading to faster turnover and higher yields.[1][2][3]
-
Unique Mechanistic Pathways: In some cases, the profound electronic effects of these ligands can even alter the sequence of elementary steps in a catalytic cycle, opening up new synthetic possibilities. For instance, with the highly electron-poor tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a palladium(0) complex can undergo transmetalation before oxidative addition, enabling challenging alkyl-alkyl couplings.[4]
Applications in Transition-Metal Catalysis
This compound and its analogs have proven to be highly effective in a range of palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of electron-deficient phosphine ligands can accelerate this reaction, particularly with challenging substrates.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the tris(trifluoromethyl)phenyl phosphine ligand has a pronounced effect on the final step.
Caption: Suzuki-Miyaura catalytic cycle with an electron-deficient phosphine ligand.
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a tris(trifluoromethyl)phenyl phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(4-trifluoromethylphenyl)phosphine
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tris(4-trifluoromethylphenyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Ligand Comparison in Suzuki Coupling | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(4-CF₃C₆H₄)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | >95 |
| PPh₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 75 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | 92 |
Data is representative and compiled from various sources for illustrative purposes.
Heck Reaction
The Heck reaction is a powerful tool for the synthesis of substituted alkenes. The choice of phosphine ligand is critical for achieving high yields and selectivity.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(4-trifluoromethylphenyl)phosphine
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and tris(4-trifluoromethylphenyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill with argon three times.
-
Add the aryl halide (1.0 mmol), alkene (1.2 mmol), and Et₃N (1.5 mmol) followed by DMF (5 mL).
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The use of sterically demanding and electron-rich phosphines is common, but electron-deficient ligands can also play a role, particularly in specific substrate combinations.[5][6][7]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox-dried vial, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), tris[3,5-bis(trifluoromethyl)phenyl]phosphine (0.03 mmol, 3.0 mol%), and NaOt-Bu (1.4 mmol).
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol), followed by additional toluene (3 mL).
-
Seal the vial and heat at 100 °C for 12-24 hours.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Application in Trifluoromethylation Reactions
Beyond their role as ligands, trifluoromethylphosphines can serve as precursors to trifluoromethylating reagents. Treatment of P(CF₃)₃ with a fluoride source can generate the tetrakis(trifluoromethyl)phosphoranide anion, [P(CF₃)₄]⁻, a nucleophilic trifluoromethylating agent.[8]
Protocol: Nucleophilic Trifluoromethylation of an Aldehyde
This protocol is based on the generation of a trifluoromethylating agent from a P(CF₃)₃ precursor.
Materials:
-
[K(18-crown-6)][P(CF₃)₄] (prepared from P(CF₃)₃) (0.2 mmol)
-
Aldehyde (0.2 mmol)
-
Anhydrous THF (2 mL)
Procedure:
-
In a glovebox, dissolve the aldehyde (0.2 mmol) in anhydrous THF (1 mL) in a vial.
-
In a separate vial, dissolve [K(18-crown-6)][P(CF₃)₄] (0.2 mmol) in anhydrous THF (1 mL).
-
Cool the aldehyde solution to -78 °C.
-
Slowly add the solution of the phosphoranide salt to the aldehyde solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting trifluoromethyl alcohol by column chromatography.
Caption: Workflow for nucleophilic trifluoromethylation using a P(CF₃)₃-derived reagent.
Safety and Handling
This compound and its derivatives are reactive compounds that require careful handling.
-
Air and Moisture Sensitivity: These phosphines are susceptible to oxidation and should be handled under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[9][10][11][12]
-
Toxicity: They are classified as irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][10][11][12] Work should be conducted in a well-ventilated fume hood.[9][10][11][12]
-
Storage: Store in a cool, dry place under an inert atmosphere, away from oxidizing agents.[9][10][11][12]
Conclusion
This compound and its arylated analogs represent a powerful class of electron-deficient ligands that offer significant advantages in modern organic synthesis. Their unique electronic properties accelerate key steps in catalytic cycles, enabling challenging transformations and expanding the scope of well-established reactions. For researchers in synthetic chemistry and drug development, a thorough understanding of the principles and protocols outlined in this guide will facilitate the rational design of more efficient and robust synthetic routes to complex molecules.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Product Name T84409.
- Request PDF. (2025). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines.
- Lanni, E. L., et al. (2010). Ligand Electronic Effect on Reductive Elimination of Biphenyl from cis-[Pt(Ph)2(diphosphine)] Complexes Bearing Electron-Poor Diphosphine: Correlation Study between Experimental and Theoretical Results. Organometallics, 29(18), 4057-4066.
- The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Tris(4-trifluoromethylphenyl)phosphine.
- Request PDF. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Hartwig, J. F., et al. (n.d.). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society.
- Buchwald, S. L., et al. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
- Wipf, P. (n.d.). Reductive Elimination.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Journal of the American Chemical Society. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- Dalton Transactions. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions.
- Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Nature Communications. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Request PDF. (n.d.). Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media.
- VNU Journal of Science: Natural Sciences and Technology. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
- Beilstein Journals. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- Request PDF. (2024). Synthesis and Applications of Trifluoromethylphosphines.
- National Institutes of Health. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Request PDF. (n.d.). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3Carbon-Nitrogen Bonds.
- MacMillan, D. W. C., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10815-10817.
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Macmillan Group, Princeton University. (2009).
- Request PDF. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- ResearchGate. (n.d.). Scheme 1: Chemistry of the CF 3 anion generated from HCF 3.
- Diva Portal. (n.d.). Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using Design of Experiments.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kolter, M., & Koszinowski, K. (2020). Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 26(53), 12212-12218.
- National Institutes of Health. (2025). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Diva Portal. (n.d.). Suzuki reactions in novel liquids.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- National Institutes of Health. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
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Application Note: A Comprehensive Guide to the Synthesis of Tris(trifluoromethyl)phosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, purification, and characterization of tris(trifluoromethyl)phosphine (P(CF₃)₃) and its arylated derivatives. The protocols described herein are grounded in established chemical literature and are designed to provide both procedural steps and the underlying scientific rationale for their execution.
Introduction: The Significance of Trifluoromethylated Phosphines
Phosphine ligands are fundamental components in modern homogeneous catalysis, enabling a vast range of chemical transformations crucial for pharmaceutical synthesis, fine chemicals, and materials science.[1] The introduction of trifluoromethyl (CF₃) groups onto the phosphorus atom or its substituents dramatically alters the ligand's properties. These strongly electron-withdrawing groups create electron-deficient phosphine ligands that significantly influence the electronic and steric environment of a metal catalyst. This modification enhances catalyst stability, improves reactivity, and can impart unique selectivity in critical reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings.[2][3] this compound derivatives are particularly valued for their ability to stabilize metal centers and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[4] This guide offers detailed protocols for the synthesis of the parent compound, P(CF₃)₃, and a representative aryl derivative, providing a foundational methodology for researchers in the field.
Section 1: Synthesis of the Parent Ligand, this compound (P(CF₃)₃)
This compound is a foundational building block and a critical ligand in its own right. It is a toxic, colorless gas at room temperature (Boiling Point: 17.3°C) and must be handled with extreme care in a well-ventilated fume hood or glovebox.[5] One of the most effective modern syntheses involves the reaction of a trivalent phosphorus precursor with a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[6]
Protocol 1.1: Synthesis of P(CF₃)₃ via the Ruppert-Prakash Reagent
This protocol is adapted from a modified literature procedure that provides high yields of P(CF₃)₃.[6][7] The reaction relies on a fluoride source to activate the TMSCF₃, generating a transient trifluoromethyl anion which then displaces the phenoxy groups on the triphenyl phosphite.
Reaction Scheme: P(OPh)₃ + 3 Me₃SiCF₃ ---(cat. NMe₄F)--> P(CF₃)₃ + 3 Me₃SiOPh
Core Rationale: The choice of triphenyl phosphite is strategic; the phenoxy leaving groups are readily displaced. A catalytic amount of a fluoride salt (like tetramethylammonium fluoride, NMe₄F) is essential to initiate the reaction by forming a hypervalent siliconate intermediate, which liberates the trifluoromethyl anion. The reaction is performed under an inert atmosphere to prevent oxidation of the phosphite starting material and the phosphine product.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas (Argon or Nitrogen) inlet, a dropping funnel, and a septum.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with triphenyl phosphite (1.0 eq) and a suitable ethereal solvent like triglyme. Add a catalytic amount of anhydrous tetramethylammonium fluoride (NMe₄F) (~5 mol%).
-
Addition of TMSCF₃: Charge the dropping funnel with trimethyl(trifluoromethyl)silane (3.0-3.1 eq).
-
Reaction Execution: Heat the reaction mixture to 40-50°C. Add the TMSCF₃ dropwise from the addition funnel over 1 hour. The reaction is exothermic and may require occasional cooling to maintain the desired temperature.
-
Reaction Monitoring & Workup: Stir the reaction at 50°C for an additional 2-3 hours. The reaction progress can be monitored by ¹⁹F NMR of quenched aliquots.
-
Isolation: The product, P(CF₃)₃, is volatile. It can be isolated directly from the reaction mixture by cryogenic vacuum transfer. Cool a receiving flask in a liquid nitrogen bath and connect it to the reaction flask via a vacuum line. Carefully evacuate the system, allowing the P(CF₃)₃ to distill into the cold trap. The product is obtained in high purity (typically 80-85% yield).[6][7]
| Reagent | Molar Eq. | Purpose | Key Considerations |
| Triphenyl Phosphite | 1.0 | Phosphorus source | Air-sensitive; handle under inert gas. |
| Trimethyl(trifluoromethyl)silane | 3.0 - 3.1 | CF₃ source | Moisture-sensitive. |
| Tetramethylammonium Fluoride | ~0.05 | Catalyst/Initiator | Must be anhydrous for optimal activity. |
| Triglyme | Solvent | High-boiling ether | Ensures reagents remain in solution. |
Section 2: Synthesis of Aryl-Substituted Trifluoromethylphosphine Derivatives
The synthesis of aryl-substituted phosphines, such as tris[3,5-bis(trifluoromethyl)phenyl]phosphine, often employs organometallic reagents to form the crucial phosphorus-carbon bonds.[8] A robust and widely used method involves the reaction of a Grignard reagent with a phosphorus halide. This approach allows for the construction of a wide variety of electronically and sterically diverse ligands.
Protocol 2.1: Grignard-Based Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
This protocol is based on the well-established reaction of an arylmagnesium bromide with phosphorus trichloride (PCl₃). The use of 3,5-bis(trifluoromethyl)bromobenzene results in a highly electron-deficient phosphine ligand that is exceptionally useful in catalysis.[2][9]
Core Rationale: The Grignard reagent, formed from the aryl bromide and magnesium metal, acts as a powerful carbon nucleophile. It displaces the chloride ions from PCl₃ in a stepwise fashion to form the tri-substituted phosphine. Anhydrous conditions are critical, as Grignard reagents react violently with water. Tetrahydrofuran (THF) is a common solvent as its etheric oxygens help to solvate and stabilize the Grignard reagent.
Caption: Workflow for the synthesis of an aryl-substituted phosphine.
-
Grignard Formation: In a flame-dried, three-necked flask under inert atmosphere, add magnesium turnings (3.3 eq). Add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene (3.0 eq) in anhydrous THF to initiate the reaction (a crystal of iodine may be used if needed). Once initiated, add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours until all the magnesium is consumed.
-
Reaction with PCl₃: Cool the freshly prepared Grignard solution to 0°C in an ice bath. Add a solution of phosphorus trichloride (1.0 eq) in anhydrous THF dropwise via an addition funnel. A white precipitate (MgCl₂) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure complete reaction.
-
Aqueous Workup: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield the desired phosphine as a white or yellow-brown solid.[2][3]
Section 3: Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized phosphine derivatives.
-
Purification: Volatile compounds like P(CF₃)₃ are best purified by vacuum distillation or cryogenic transfer.[6] Solid derivatives, such as aryl phosphines, are typically purified by recrystallization, which can provide high-purity crystalline material, or by column chromatography for less crystalline or impure samples.[10]
-
Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final product.
| Technique | Purpose | Typical Observations for this compound Derivatives |
| ³¹P NMR | Identifies the phosphorus environment. | A singlet or quartet (due to coupling with fluorine) in the characteristic region for trivalent phosphines. The chemical shift is highly sensitive to the electronic environment. |
| ¹⁹F NMR | Confirms the presence and environment of CF₃ groups. | A doublet (due to coupling with phosphorus) is typically observed. For aryl derivatives, a singlet is expected if the CF₃ group is distant from the P atom.[11] |
| ¹H & ¹³C NMR | Confirms the structure of the organic backbone (for derivatives). | Provides information on the aryl or alkyl groups attached to the phosphorus. |
| Mass Spec. | Confirms the molecular weight of the compound. | Provides the molecular ion peak corresponding to the calculated mass. |
| GC-MS | Assesses purity and identifies volatile byproducts. | Used to monitor reaction completion and check for impurities.[10] |
Section 4: Critical Safety Precautions
The synthesis of this compound derivatives involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.
Caption: A logical workflow for ensuring laboratory safety.
-
Chemical Hazards:
-
This compound (P(CF₃)₃): A toxic and potentially pyrophoric gas. All manipulations should be performed in a closed system or a high-performance fume hood.[6]
-
Phosphorus Trichloride (PCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care under an inert atmosphere.
-
Grignard Reagents: Highly reactive and moisture-sensitive. Can ignite if exposed to air or water.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled solvents.
-
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]
-
Engineering Controls: All reactions should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any toxic or flammable vapors.[12] An inert atmosphere setup (Schlenk line or glovebox) is mandatory for handling air and moisture-sensitive reagents.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Carefully quench any unreacted organometallic reagents or phosphorus halides before disposal.[12]
References
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Keyes, R. F., McAllister, D. M., Dwinell, M. B., & Smith, B. C. (n.d.). Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]
-
Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (n.d.). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines. Organic Syntheses. Retrieved from [Link]
-
Pohl, S., et al. (n.d.). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Wiley Online Library. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Crucial Role of Phosphine Ligands in Modern Catalysis. Retrieved from [Link]
-
G. Keglevich (Ed.). (2020, April 15). Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry. Retrieved from [Link]
-
Willner, H., et al. (2022, February 9). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. National Center for Biotechnology Information. Retrieved from [Link]
-
Willner, H., et al. (2025, August 9). The Tris(trifluoromethyl)methyl Phosphonium Ion, P(CF3)(3)CH3+, Preparation and Structure. ResearchGate. Retrieved from [Link]
-
Shawkataly, O. b., et al. (2025, September 28). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]
-
Shawkataly, O. b., et al. (2025, August 10). (PDF) Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. ResearchGate. Retrieved from [Link]
-
Dr. Andryj Borys. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound oxide. PubChem. Retrieved from [Link]
-
Jia, H., et al. (2023, February 10). Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. ACS Publications. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Jia, H., et al. (n.d.). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for Tris(trifluoromethyl)phosphine (P(CF3)3) in Advanced Materials Development
Introduction: Unlocking the Potential of a Unique Fluorinated Phosphine
Tris(trifluoromethyl)phosphine, P(CF3)3, stands as a compelling molecular building block for the creation of advanced materials. Its distinct electronic and steric properties, imparted by the strongly electron-withdrawing trifluoromethyl groups, offer researchers and drug development professionals a versatile tool for fine-tuning material characteristics. The high electronegativity of the fluorine atoms dramatically influences the phosphorus center, rendering it a weak σ-donor and a strong π-acceptor. This electronic profile is pivotal in its applications, from tuning the catalytic activity of metal complexes to serving as a precursor for fluorine-rich thin films.
This guide provides an in-depth exploration of the practical applications of P(CF3)3, offering detailed protocols and insights into its use in catalysis, semiconductor fabrication, and the synthesis of novel fluorinated materials. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Safety First: Handling this compound
This compound is a toxic and reactive gas. It is imperative to handle this substance with extreme caution in a well-ventilated fume hood, employing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[1]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[1]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a respirator with a suitable cartridge should be used, especially when working with larger quantities or in case of a leak.
-
Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, is required to prevent skin contact.[2]
Handling and Storage:
-
P(CF3)3 should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
It is crucial to prevent contact with water, as it can react violently.
-
Keep away from heat, sparks, and open flames.
-
Work should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen.
Disposal:
-
All waste containing P(CF3)3 must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5]
-
Do not dispose of down the drain.[5]
-
Contaminated materials should be collected in sealed containers for proper disposal.[4]
I. P(CF3)3 in Homogeneous Catalysis: A Ligand for Enhanced Performance
The unique electronic properties of P(CF3)3 make it an intriguing ligand in homogeneous catalysis. Its strong π-acceptor character can stabilize low-valent metal centers and influence the kinetics and selectivity of catalytic reactions.
Application Note: Rhodium-Catalyzed Hydroformylation of Alkenes
Hydroformylation, or oxo-synthesis, is a crucial industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). The choice of ligand on the rhodium catalyst is paramount in controlling the regioselectivity (linear vs. branched aldehyde) and overall efficiency of the reaction. While triphenylphosphine is a common ligand, the use of P(CF3)3 can offer advantages in specific applications due to its distinct electronic profile.
Causality of Ligand Choice: The electron-withdrawing nature of the CF3 groups in P(CF3)3 reduces the electron density on the rhodium center. This can influence the binding of CO and the alkene, potentially leading to different selectivities compared to more electron-donating phosphines. Theoretical studies have shown that for electron-withdrawing ligands, the rate-determining step can shift to hydrogenolysis, impacting the overall reaction kinetics.
Protocol: Hydroformylation of 1-Octene using a Rh/P(CF3)3-based Catalyst System
This protocol is adapted from established procedures for rhodium-catalyzed hydroformylation, with modifications to accommodate the use of a highly fluorinated phosphine ligand.[6][7]
Materials:
-
[Rh(CO)2(acac)] (Rhodium dicarbonyl acetylacetonate)
-
This compound (P(CF3)3)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H2:CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Gas chromatograph (GC) for analysis
Experimental Workflow:
Caption: Workflow for Rh-catalyzed hydroformylation.
Procedure:
-
Catalyst Precursor Preparation (under inert atmosphere):
-
In a Schlenk flask, dissolve a calculated amount of [Rh(CO)2(acac)] in anhydrous toluene to achieve the desired catalyst concentration (e.g., 0.1 mol%).
-
Add the desired molar equivalent of P(CF3)3 ligand to the rhodium solution. The ligand-to-metal ratio is a critical parameter to optimize (e.g., start with a 10:1 ratio).
-
Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst species.
-
-
Reactor Setup and Reaction:
-
Thoroughly dry the high-pressure autoclave reactor and purge with inert gas.
-
Introduce the desired amount of 1-octene and the freshly prepared catalyst solution into the reactor via a cannula.
-
Seal the reactor and perform several cycles of pressurizing with syngas and venting to ensure an inert atmosphere.
-
Pressurize the reactor to the desired pressure with the 1:1 H2:CO mixture (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 100 °C) and begin stirring.
-
-
Reaction Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows) and analyzing them by GC to determine the conversion of 1-octene and the selectivity towards linear and branched aldehydes.
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess syngas.
-
-
Product Analysis:
-
Analyze the final reaction mixture by GC to determine the final conversion and selectivity.
-
Data Presentation:
| Catalyst System | Temperature (°C) | Pressure (bar) | L/Rh Ratio | Conversion (%) | n/iso Ratio |
| Rh/[P(C6H5)3] | 100 | 20 | 10:1 | >95 | ~3:1 |
| Rh/P(CF3)3 | 100 | 20 | 10:1 | [To be determined] | [To be determined] |
This table provides a template for comparing the performance of the P(CF3)3-based catalyst with a standard triphenylphosphine-based system. The actual results for the P(CF3)3 system would need to be determined experimentally.
II. P(CF3)3 in Semiconductor Fabrication: A Precursor for Fluorinated Thin Films
In the semiconductor industry, fluorinated compounds are essential for processes like plasma etching and chemical vapor deposition (CVD) to create the intricate circuitry of microchips. P(CF3)3, with its high fluorine content and volatility, presents itself as a potential precursor for depositing fluorinated thin films with desirable properties such as low dielectric constants.
Application Note: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorocarbon Films
PECVD is a technique used to deposit thin films from a gas state (vapor) to a solid state on a substrate. The use of plasma allows for deposition at lower temperatures than conventional CVD. Fluorocarbon films are of interest as low-k dielectrics, which are needed to reduce the capacitance between interconnects in integrated circuits, thereby improving device performance.
Causality of Precursor Choice: P(CF3)3 can serve as a source of CFx radicals in a plasma environment. These radicals are the building blocks for the growing fluorocarbon film. The phosphorus atom can also be incorporated into the film, potentially modifying its properties. The high fluorine-to-carbon ratio in P(CF3)3 is advantageous for creating highly fluorinated, low-k films.
Protocol: PECVD of a-CFx:P Films using P(CF3)3
This protocol outlines a general procedure for the deposition of amorphous fluorocarbon films containing phosphorus (a-CFx:P) using P(CF3)3 as a precursor. Specific parameters will need to be optimized for the particular PECVD system being used.
Materials and Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system
-
This compound (P(CF3)3) gas source with a mass flow controller (MFC)
-
Argon (Ar) gas source with an MFC
-
Silicon wafers (substrate)
-
Vacuum pump system
-
RF power supply
Experimental Workflow:
Caption: Workflow for PECVD of a-CFx:P films.
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Dry the wafers thoroughly before loading them into the PECVD chamber.
-
-
Deposition Process:
-
Load the cleaned wafers into the PECVD chamber.
-
Pump the chamber down to a base pressure of <10^-6 Torr.
-
Introduce P(CF3)3 and Ar into the chamber at controlled flow rates using the MFCs. A typical starting point would be a P(CF3)3 flow rate of 5-20 sccm and an Ar flow rate of 50-100 sccm.
-
Set the chamber pressure to the desired value (e.g., 100-500 mTorr).
-
Apply RF power to the showerhead electrode to generate the plasma (e.g., 50-200 W).
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and the precursor gas flow.
-
Purge the chamber with Ar.
-
Vent the chamber and unload the coated wafers.
-
Film Characterization:
-
Thickness and Refractive Index: Ellipsometry
-
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) to determine the F/C and P/C ratios.
-
Bonding Structure: Fourier-Transform Infrared (FTIR) Spectroscopy to identify C-F, C-P, and other bonding configurations.
-
Dielectric Constant: Capacitance-voltage (C-V) measurements on metal-insulator-semiconductor (MIS) structures.
Data Presentation:
| P(CF3)3 Flow (sccm) | RF Power (W) | Pressure (mTorr) | Deposition Rate (nm/min) | Refractive Index | Dielectric Constant (k) |
| 5 | 100 | 200 | [To be determined] | [To be determined] | [To be determined] |
| 10 | 100 | 200 | [To be determined] | [To be determined] | [To be determined] |
| 10 | 150 | 200 | [To be determined] | [To be determined] | [To be determined] |
This table illustrates how deposition parameters can be varied to study their effect on film properties.
III. P(CF3)3 as a Trifluoromethylating Agent
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties.[8] P(CF3)3, while less common than other trifluoromethylating agents, can serve as a source of the CF3 nucleophile under specific conditions.
Application Note: Nucleophilic Trifluoromethylation of Carbonyl Compounds
The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.[9] While not a direct analogue, P(CF3)3 can be conceptualized to generate a "P(CF3)2" and a "CF3-" equivalent under certain activating conditions, allowing for the trifluoromethylation of electrophiles like aldehydes and ketones.
Causality of Reactivity: The phosphorus-carbon bonds in P(CF3)3 are polarized, with the carbon atoms of the CF3 groups being electrophilic. However, under the influence of a suitable initiator, such as a fluoride source, a hypervalent phosphorus species can form, which can then deliver a trifluoromethyl anion.
Protocol: Trifluoromethylation of Benzaldehyde (Conceptual)
This protocol is a conceptual adaptation based on the principles of nucleophilic trifluoromethylation using silicon-based reagents.[9] Direct experimental protocols for P(CF3)3 in this specific application are not widely available, and this serves as a starting point for investigation.
Materials:
-
This compound (P(CF3)3)
-
Benzaldehyde
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and inert gas (Argon or Nitrogen) supply
Reaction Mechanism:
Caption: Proposed mechanism for P(CF3)3-mediated trifluoromethylation.
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add a solution of benzaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of P(CF3)3 in THF to the reaction mixture.
-
Add a catalytic amount of TBAF solution dropwise to initiate the reaction.
-
-
Reaction and Workup:
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
-
Characterization:
-
Confirm the structure of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
References
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Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. ResearchGate. [https://www.researchgate.net/publication/250058913_Tris trifluoromethyl_Cyclotriphosphine_CF3P3_Formation_and_NMR_Spectroscopy]([Link] trifluoromethyl_Cyclotriphosphine_CF3P3_Formation_and_NMR_Spectroscopy)
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Complete analysis of the P-31 and F-19 NMR spectra of [(PF3)(3)Mo(CO)(3)]. ResearchGate. [Link]
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Mastering the Challenge: A Guide to Experimental Setups for Reactions Involving Tris(trifluoromethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Tris(trifluoromethyl)phosphine, P(CF₃)₃, stands as a unique and powerful reagent in the chemist's toolkit. Its trifluoromethyl groups impart distinctive electronic properties, making it a valuable ligand in catalysis and a precursor for novel organophosphorus compounds. However, its gaseous nature and reactivity necessitate specialized handling procedures. This comprehensive guide provides a detailed exploration of the experimental setups required for the safe and effective use of this compound, grounded in established scientific principles and practical laboratory experience.
Understanding the Reagent: Properties and Safety Imperatives
A thorough understanding of the physical and chemical properties of this compound is paramount for designing safe and effective experimental protocols.
Physicochemical Properties
The trifluoromethyl groups (CF₃) are strongly electron-withdrawing, which significantly influences the reactivity and coordination chemistry of the phosphorus center. Unlike its trialkylphosphine counterparts, P(CF₃)₃ is a weaker Lewis base.[1] This reduced basicity affects its binding to metal centers and its reactivity in nucleophilic reactions.
| Property | Value | Source |
| Molecular Formula | C₃F₉P | [2] |
| Molecular Weight | 237.99 g/mol | [2] |
| Boiling Point | 17.3 °C | [3] |
| Appearance | Colorless gas | [3] |
| CAS Number | 432-04-2 | [2] |
This table summarizes key physical properties of this compound.
Safety First: Handling a Hazardous Gas
This compound is a toxic and pyrophoric gas, demanding strict adherence to safety protocols. All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety goggles or a face shield[4]
-
Cryogenic gloves when handling cold traps
-
Appropriate respiratory protection may be necessary depending on the experimental setup and institutional safety guidelines.[5]
Emergency Preparedness:
-
Ensure a supply of sand or a Class D fire extinguisher is readily available for smothering potential fires.
-
Have a safety shower and eyewash station in close proximity.
-
Be familiar with institutional emergency procedures for gas leaks.
The Foundation: Essential Equipment and Glassware
Working with a volatile and air-sensitive reagent like P(CF₃)₃ necessitates the use of specialized equipment to ensure an inert atmosphere and precise control over reaction conditions.
The Schlenk Line and Vacuum Manifold
A dual-manifold Schlenk line, providing alternating vacuum and inert gas (typically argon or nitrogen), is the cornerstone of the experimental setup. This allows for the effective removal of air and moisture from the reaction apparatus. For more sensitive applications or precise gas handling, a dedicated vacuum line with calibrated volumes is recommended.
Glassware: Designed for Inert Atmosphere Chemistry
Standard round-bottom flasks are suitable for many reactions, but specialized glassware can significantly improve safety and efficiency.
-
Schlenk flasks: These flasks, equipped with a sidearm and a high-vacuum stopcock, are ideal for reactions conducted under an inert atmosphere.
-
Reaction tubes with J. Young valves: These offer a greaseless seal, which is advantageous for reactions that are sensitive to grease contamination or for long-term storage of reactive intermediates.
-
Gas-tight syringes: For the transfer of small quantities of liquefied P(CF₃)₃.
Mastering the Technique: Handling and Quantifying Gaseous P(CF₃)₃
The accurate and safe transfer of a specific quantity of this compound is a critical step in any reaction. The method of choice depends on the scale of the reaction.
Condensation and Transfer via Vacuum Line
For millimole-scale reactions and larger, the most reliable method for quantifying and transferring P(CF₃)₃ is through condensation using a vacuum line.
Protocol for Condensation and Transfer:
-
System Preparation: Assemble the reaction flask and any other necessary glassware on the Schlenk line. Ensure all joints are properly sealed with high-vacuum grease or are greaseless fittings.
-
Evacuation and Flame-Drying: Evacuate the entire apparatus and gently flame-dry all glassware under vacuum to remove adsorbed water. Allow the system to cool to room temperature under vacuum.
-
Inert Gas Purge: Refill the apparatus with a high-purity inert gas. Repeat the evacuation and refill cycle three times to ensure a thoroughly inert atmosphere.
-
Condensation: Cool the reaction flask in a liquid nitrogen bath (-196 °C). Connect the lecture bottle of P(CF₃)₃ to the vacuum line via a suitable regulator and needle valve.
-
Gas Transfer: Slowly open the needle valve to allow the P(CF₃)₃ gas to flow into the evacuated manifold and condense in the cold reaction flask. The amount of gas transferred can be monitored by the pressure change in a known volume of the vacuum line (if calibrated) or by weighing the lecture bottle before and after the transfer.
-
Isolation: Once the desired amount of P(CF₃)₃ is transferred, close the lecture bottle valve and the stopcock to the reaction flask. The condensed P(CF₃)₃ can then be dissolved in a pre-cooled solvent, which is added via cannula transfer.
Diagram of a Typical Vacuum Line Setup for Gas Condensation
Caption: Vacuum line setup for the controlled condensation of P(CF₃)₃.
Preparation of a Standardized Solution
For reactions requiring the addition of P(CF₃)₃ in solution, a standardized stock solution can be prepared. This is particularly useful for catalytic applications or for running multiple small-scale reactions.
Protocol for Preparing a Standardized Solution:
-
Solvent Selection: Choose a solvent in which P(CF₃)₃ is soluble and that is appropriate for the intended reaction. Anhydrous and deoxygenated solvents are essential. Toluene or dichloromethane are common choices.
-
Condensation into Solvent: Place a known volume of the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. Cool the flask to a temperature where the solvent remains liquid but the vapor pressure of P(CF₃)₃ is significantly reduced (e.g., a dry ice/acetone bath at -78 °C).
-
Gas Addition: Slowly bubble a stream of P(CF₃)₃ gas through the cold solvent. The amount of gas dissolved can be determined by the change in mass of the flask or by subsequent analysis.
-
Standardization: The concentration of the P(CF₃)₃ solution should be determined immediately before use. This can be achieved by reacting an aliquot of the solution with a known amount of an oxidizing agent (e.g., elemental sulfur) and quantifying the resulting phosphine sulfide by ³¹P NMR spectroscopy.
In Situ Generation and Use
In some cases, the in situ generation of P(CF₃)₃ from a stable precursor can be an attractive alternative to handling the gas directly. While less common, this approach can be advantageous for certain applications.
Applications in Synthesis and Catalysis: Protocol Examples
The unique electronic properties of this compound make it a valuable ligand in transition metal catalysis, often imparting enhanced stability or reactivity to the metal center.
Synthesis of a Metal-P(CF₃)₃ Complex
The synthesis of metal complexes of P(CF₃)₃ is a common starting point for exploring its coordination chemistry and catalytic activity.
Example Protocol: Synthesis of a Generic M-P(CF₃)₃ Complex
-
Precursor Dissolution: In a glovebox or under a strict inert atmosphere, dissolve the metal precursor (e.g., a metal halide or a complex with a labile ligand) in an appropriate anhydrous, deoxygenated solvent in a Schlenk flask.
-
P(CF₃)₃ Addition: Cool the solution to the desired reaction temperature (often sub-ambient to control the reaction rate). Add the required amount of P(CF₃)₃, either as a condensed liquid or as a standardized solution, via cannula transfer.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by taking aliquots for analysis by techniques such as ³¹P NMR or IR spectroscopy. The coordination of P(CF₃)₃ to a metal center will result in a significant downfield shift in the ³¹P NMR spectrum.[6]
-
Workup and Isolation: Once the reaction is complete, the product can be isolated by standard techniques such as crystallization, precipitation, or removal of the solvent under vacuum. All workup procedures must be conducted under an inert atmosphere.
Workflow for the Synthesis of a Metal-P(CF₃)₃ Complex
Caption: Step-by-step workflow for the synthesis of a metal-P(CF₃)₃ complex.
P(CF₃)₃ in Catalysis
The strong electron-withdrawing nature of the CF₃ groups can enhance the catalytic activity of metal centers in various transformations.[7] Reactions involving P(CF₃)₃ as a ligand often require careful optimization of reaction conditions.
Characterization of P(CF₃)₃ and its Derivatives
Standard spectroscopic techniques are employed to characterize this compound and its reaction products.
-
³¹P NMR Spectroscopy: This is the most informative technique for studying phosphorus compounds. Free P(CF₃)₃ exhibits a characteristic signal, and coordination to a metal center results in a downfield shift and the appearance of coupling to the metal nucleus (if magnetically active).
-
¹⁹F NMR Spectroscopy: This technique is useful for confirming the presence of the CF₃ groups and can provide information about their chemical environment.
-
Infrared (IR) Spectroscopy: The P-C and C-F stretching frequencies can be observed in the IR spectrum.
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compounds.
Conclusion: A Powerful Tool for the Prepared Researcher
This compound is a reagent with significant potential for advancing chemical synthesis and catalysis. Its unique electronic properties open doors to novel reactivity and molecular architectures. However, its gaseous nature and hazardous properties demand a high level of experimental care and a thorough understanding of the techniques for its safe handling. By following the principles and protocols outlined in this guide, researchers can confidently and safely harness the power of this versatile building block in their scientific endeavors. The investment in establishing a robust experimental setup will undoubtedly pay dividends in the form of reproducible and insightful results.
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Shawkataly, O. bin, Pankhi, M. A. A., Mohamed-Ibrahim, M. I., Hamdan, M. R., & Fun, H.-K. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. ResearchGate. [https://www.researchgate.net/publication/230985223_Tris35-bis trifluoromethylphenylphosphine_oxide]([Link] trifluoromethylphenylphosphine_oxide)
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Nolan, S. P. (2015). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. PMC. [Link]
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Baran, P. S. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]
-
Vasylevskyi, S. I. (2020). One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. NIH. [Link]
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Gudat, D. (1998). The synthesis of tris(perfluoroalkyl)phosphines. The Royal Society of Chemistry. [Link]
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Grobe, J. (1986). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. ResearchGate. [Link]
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Lancaster, K. M. (2022). Uncovering a CF3 Effect on X-ray Absorption Energies of [Cu(CF3)4]− and Related Cu Compounds Using Resonant Diffraction Anomalous Fine Structure (DAFS) Measurements. PMC. [Link]
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Cutsail, G. E. (2022). Uncovering a CF3 Effect on X‐ray Absorption Energies of [Cu(CF3)4]. OSTI.GOV. [Link]
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Chen, Q.-Y. (2014). AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to CF3 Alkenes and CF3 Ketones. Angewandte Chemie International Edition. [Link]
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Mastering the Invisible Threat: A Comprehensive Guide to the Safe Handling and Storage of Tris(trifluoromethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Tris(trifluoromethyl)phosphine, P(CF₃)₃, is a highly valuable reagent in synthetic chemistry, prized for the unique electronic properties conferred by its trifluoromethyl groups. However, its extreme reactivity, pyrophoric nature, and gaseous state at room temperature present significant handling challenges. This guide provides a comprehensive overview of the essential procedures and theoretical underpinnings for the safe storage and manipulation of this compound. By integrating field-proven insights with established safety protocols, this document aims to equip researchers with the knowledge to handle this potent reagent with confidence and precision, ensuring both experimental success and personal safety.
The Critical Distinction: Understanding the Inherent Reactivity of P(CF₃)₃
It is imperative to distinguish this compound from its solid aryl-substituted analogues, such as tris(4-trifluoromethylphenyl)phosphine. While the latter are relatively stable solids, P(CF₃)₃ is a colorless, volatile substance that is exquisitely sensitive to atmospheric conditions. The phosphorus-carbon bonds in P(CF₃)₃ are highly polarized, and the lone pair of electrons on the phosphorus atom is readily accessible, rendering the molecule extremely susceptible to oxidation.
Derivatives of this compound are known to be thermally unstable and highly reactive. They are sensitive to both moisture and oxygen, with exposure to the latter potentially leading to spontaneous ignition[1]. This pyrophoric characteristic is the central hazard that dictates all handling and storage protocols. Therefore, all manipulations must be conducted under a strictly inert atmosphere.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | P(CF₃)₃ | N/A |
| Molecular Weight | 237.99 g/mol | N/A |
| Appearance | Colorless Gas | [1] |
| Boiling Point | 17.3 °C | LookChem |
| Vapor Pressure | 998 mmHg at 25°C | LookChem |
| Reactivity | Pyrophoric in air, reacts with water | [1] |
Essential Infrastructure and Personal Protective Equipment (PPE)
The manipulation of this compound necessitates a controlled environment to prevent its violent reaction with air. The choice between a glovebox and a Schlenk line will depend on the scale and nature of the experiment.
-
Glovebox: An inert atmosphere glovebox with oxygen and moisture levels maintained below 1 ppm is the preferred environment for handling P(CF₃)₃[2][3]. This provides a contained and continuously purified atmosphere, ideal for complex or extended procedures[3][4].
-
Schlenk Line: For simpler transfers or reactions, a well-maintained Schlenk line can be used[5]. This technique requires a higher degree of operator skill to maintain an inert atmosphere throughout the manipulation[6].
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is mandatory when working with pyrophoric substances[7].
-
Fire-Resistant Lab Coat: A lab coat made from a material such as Nomex® is essential.
-
Safety Goggles and Face Shield: Comprehensive eye and face protection is required to guard against splashes and potential explosions.
-
Chemical-Resistant Gloves: Wear nitrile or neoprene gloves for chemical protection.
-
Leather or Fire-Resistant Outer Gloves: These should be worn over chemical-resistant gloves when performing transfers.
Storage and Transport of this compound Cylinders
This compound is supplied in lecture bottles or larger cylinders. Proper storage is critical to prevent accidental release.
-
Storage Location: Cylinders must be stored in a well-ventilated, cool, dry area away from heat and direct sunlight[8].
-
Securing Cylinders: Cylinders must be securely strapped or chained to a wall or benchtop to prevent them from falling[8].
-
Incompatible Materials: Store P(CF₃)₃ cylinders away from flammable materials and oxidizing agents[9].
-
Transport: When moving cylinders, always use a cylinder cart with the valve cap securely in place.
Experimental Protocols: From Cylinder to Reaction Vessel
The following protocols provide step-by-step guidance for the safe handling of this compound. A "dry run" with a non-hazardous substance is highly recommended for those unfamiliar with these techniques[2].
Protocol 1: Transfer of this compound in a Glovebox
This is the recommended method for accurately measuring and transferring P(CF₃)₃.
Materials:
-
Cylinder of P(CF₃)₃
-
Two-stage gas regulator suitable for corrosive gases
-
Flexible, high-pressure tubing (e.g., stainless steel braided PFA)
-
Condensation trap (Schlenk flask)
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
-
Calibrated vessel for measuring condensed gas
-
Reaction vessel
Procedure:
-
Preparation: Ensure all glassware is oven-dried and brought into the glovebox antechamber. Purge the antechamber for the requisite number of cycles.
-
Assembly: Inside the glovebox, assemble the transfer line from the P(CF₃)₃ cylinder to the condensation trap.
-
Cooling: Cool the condensation trap in the cold bath.
-
Transfer: Slowly open the cylinder valve and the regulator to allow a gentle flow of P(CF₃)₃ gas into the condensation trap, where it will liquefy.
-
Measurement: Once the desired amount of liquid P(CF₃)₃ is collected, close the cylinder valve. The volume of the liquefied gas can be used for an approximate measurement.
-
Introduction to Reaction: The condensation trap containing the liquid P(CF₃)₃ can then be used to introduce the reagent to the reaction vessel via cannula transfer.
Protocol 2: Schlenk Line Transfer of this compound
This technique requires proficiency in air-sensitive chemistry manipulations.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Cylinder of P(CF₃)₃ with a two-stage regulator
-
Flexible tubing
-
Two cold traps
-
Reaction flask
Procedure:
-
System Preparation: Ensure the Schlenk line is under a positive pressure of inert gas.
-
Assembly: Connect the P(CF₃)₃ cylinder to the Schlenk line via one of the ports. Place a cold trap between the cylinder and the manifold, and a second cold trap between the manifold and the vacuum pump.
-
Purging: Evacuate and backfill the transfer line with inert gas at least three times.
-
Condensation: Cool the reaction flask in a cold bath.
-
Transfer: With a gentle flow of inert gas through the bubbler, slowly open the cylinder valve to introduce P(CF₃)₃ into the cooled reaction flask.
-
Completion: Once the transfer is complete, close the cylinder valve and purge the manifold with inert gas.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or fire, a swift and correct response is crucial.
-
Small Fires: If a small fire occurs, it can be extinguished using a dry powder (Class ABC) fire extinguisher. Do not use water or carbon dioxide extinguishers , as P(CF₃)₃ can react violently with them.
-
Large Fires or Uncontrolled Release: Evacuate the laboratory immediately and activate the fire alarm.
-
Personal Contamination: If P(CF₃)₃ comes into contact with skin or clothing, remove the affected clothing and flush the area with copious amounts of water for at least 15 minutes[10]. Seek immediate medical attention. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention[9][10].
Decontamination and Disposal
All equipment and waste contaminated with this compound must be handled as hazardous.
-
Quenching: Residual P(CF₃)₃ in reaction vessels should be carefully quenched. This is typically done by slowly adding a high-boiling point alcohol (e.g., isopropanol) at low temperature, followed by a careful addition of water.
-
Solid Waste: Contaminated items such as gloves and septa should be placed in a sealed container and disposed of as hazardous waste.
-
Empty Cylinders: Return empty or partially used cylinders to the manufacturer. Do not attempt to refill or dispose of them yourself.
Logical Workflow and Safety Decision Making
The following diagrams illustrate the logical workflow for handling this compound and a decision-making process for ensuring safety.
Figure 1. A logical workflow for the safe handling of this compound.
Figure 2. Decision tree for selecting the appropriate handling environment.
Conclusion
This compound is a powerful tool for chemical synthesis, but its hazardous properties demand the utmost respect and meticulous handling. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this pyrophoric gas and harness its synthetic potential safely and effectively. A culture of safety, rooted in a deep understanding of the chemical's reactivity, is the cornerstone of successful and incident-free research.
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Chem-Impex. (n.d.). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]
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Application Notes & Protocols: The Coordination Chemistry of Tris(trifluoromethyl)phosphine with Transition Metals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Ligand
Tris(trifluoromethyl)phosphine, P(CF₃)₃, stands as a ligand of significant interest in modern coordination chemistry. Its properties diverge sharply from classical phosphines like triphenylphosphine (PPh₃) due to the intense electron-withdrawing nature of its three trifluoromethyl substituents. This unique electronic profile, coupled with its distinct steric footprint, imparts novel reactivity and stability to its transition metal complexes. Understanding the coordination chemistry of P(CF₃)₃ is paramount for harnessing its potential in catalysis, materials science, and the development of complex molecules. This guide provides an in-depth exploration of the principles governing its use, detailed experimental protocols, and field-proven insights into its application.
The trifluoromethyl group (CF₃) is a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1] The translation of trifluoromethyl motifs into ligand design, as seen in P(CF₃)₃, opens new avenues for catalyst development and the synthesis of fluorinated compounds.
Part 1: Fundamental Properties of the P(CF₃)₃ Ligand
The behavior of any ligand is dictated by its electronic and steric characteristics. For P(CF₃)₃, these properties are extreme and are the primary drivers of its coordination chemistry.
Electronic Profile: A Poor Donor, A Strong Acceptor
The defining feature of P(CF₃)₃ is its exceptionally low basicity. The three highly electronegative CF₃ groups inductively withdraw electron density from the phosphorus atom. This has two major consequences:
-
Weak σ-Donation: The phosphorus lone pair is less available for donation to a metal center. Consequently, P(CF₃)₃ is a significantly weaker σ-donor than alkyl or aryl phosphines.[2] This can lead to more labile metal-ligand bonds and can render the metal center more electrophilic.
-
Strong π-Acceptance: The P-C bonds possess low-lying antibonding orbitals (σ*). These orbitals are capable of accepting electron density from filled metal d-orbitals through a process called back-bonding. This π-acidity is crucial for stabilizing electron-rich, low-valent metal centers.[3] This electronic stabilization of low-valent transition metal complexes by trifluoromethyl groups is a key factor in their increased thermal and oxidative stability compared to their methyl analogues.[3]
The interplay between weak σ-donation and strong π-acceptance is central to the utility of P(CF₃)₃.
Steric Profile: The Tolman Cone Angle
The steric bulk of a phosphine ligand is quantified by its Tolman cone angle (θ). While P(CF₃)₃ is isosteric to trimethylphosphine (PMe₃), the C-P-C bond angles are smaller, and the P-C bonds are longer. The calculated cone angle for P(CF₃)₃ is approximately 137°, which is substantial and indicates significant steric hindrance around the metal center. This steric bulk influences the coordination number of the resulting complexes, often favoring lower-coordinate species, which can be more catalytically active.
Part 2: Synthesis and Characterization of M-P(CF₃)₃ Complexes
The synthesis of transition metal complexes featuring P(CF₃)₃ requires careful consideration of the ligand's properties, particularly its volatility and the air-sensitive nature of many metal precursors.
General Synthetic Approaches
Most syntheses involve the displacement of a more labile ligand from a metal precursor by P(CF₃)₃. Common precursors include metal carbonyls, halides, or acetonitrile adducts. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol 1: Synthesis of cis-Bis(this compound)palladium(II) Chloride
This protocol describes the synthesis of a representative Pd(II) complex, a common precursor for catalytic studies. The choice of a dichloropalladium precursor with a labile cyclooctadiene (COD) ligand allows for straightforward substitution.
Materials:
-
Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)]
-
This compound [P(CF₃)₃]
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed pentane
-
Schlenk flask, cannula, magnetic stirrer, and other standard inert atmosphere glassware.
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add PdCl₂(COD) (100 mg, 0.35 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.
-
Solvent Addition: Add 10 mL of anhydrous, degassed DCM to the flask to dissolve the palladium precursor, resulting in a yellow solution.
-
Ligand Addition: Slowly add P(CF₃)₃ (0.72 mmol, 2.05 equivalents) to the stirred solution at room temperature. Note: P(CF₃)₃ is a volatile and toxic gas/liquid; handle with extreme caution in a well-ventilated fume hood or glovebox.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. A color change and/or precipitation of the product may be observed.
-
Isolation: Reduce the solvent volume to approximately 2 mL under vacuum.
-
Precipitation: Add 20 mL of anhydrous, degassed pentane via cannula to precipitate the product.
-
Filtration: Isolate the solid product by cannula filtration. Wash the solid with two portions (5 mL each) of cold pentane.
-
Drying: Dry the resulting solid under high vacuum for 2 hours to yield the product as a pale yellow powder.
-
Validation: Proceed immediately to characterization to confirm the structure and purity. The product is expected to be air- and moisture-sensitive.
Characterization Techniques & Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized complex.
Table 1: Spectroscopic Data for a Representative M-P(CF₃)₃ Complex
| Technique | Sample | Expected Observation | Rationale |
| ³¹P{¹H} NMR | cis-[PdCl₂(P(CF₃)₃)₂] in CD₂Cl₂ | A single resonance around δ = -10 to 0 ppm. | Coordination to an electron-deficient metal like Pd(II) causes a downfield shift from free P(CF₃)₃ (δ ≈ -2.5 ppm). A single peak indicates magnetically equivalent phosphorus nuclei, consistent with a cis geometry. |
| ¹⁹F NMR | cis-[PdCl₂(P(CF₃)₃)₂] in CD₂Cl₂ | A doublet around δ = -55 to -65 ppm. | The CF₃ groups are coupled to the phosphorus atom, resulting in a doublet. The chemical shift confirms the electronic environment of the CF₃ groups upon coordination.[4] |
| FT-IR (KBr) | Solid sample | Strong C-F stretching bands between 1000-1200 cm⁻¹. | These characteristic vibrations are indicative of the CF₃ groups within the complex.[3] |
Part 3: Reactivity and Applications in Catalysis
The unique properties of P(CF₃)₃ directly influence the reactivity of its metal complexes, making them suitable for challenging catalytic transformations.
Promoting Reductive Elimination
Reductive elimination is often the product-forming and rate-limiting step in catalytic cross-coupling cycles. Electron-poor ligands, like P(CF₃)₃, accelerate this step by withdrawing electron density from the metal center, making it more favorable for the metal to reduce its oxidation state and form a new bond between two organic fragments. This principle has been demonstrated in studies of aryl-CF₃ coupling from palladium(II) complexes, where increasing the electron-withdrawing character of the phosphine ligand enhances the rate of C-C bond formation.[5][6]
Stabilizing Reactive Intermediates
The strong π-accepting ability of P(CF₃)₃ helps to stabilize low-valent metal centers (e.g., Pd(0), Ni(0)), which are the active species in many catalytic cycles. This stabilization prevents catalyst decomposition while maintaining high reactivity.
Application in C-H Functionalization
Recent research has explored the use of metal-CF₃ complexes in the challenging field of C-H activation. For instance, cobalt(III)-CF₃ complexes have been shown to trifluoromethylate unactivated arenes and heteroarenes upon photoexcitation.[7][8] While not directly involving P(CF₃)₃ as a ligand, this highlights the broader interest in M-CF₃ chemistry, where P(CF₃)₃ complexes can serve as valuable mechanistic probes or precursors.
Part 4: Safety and Handling
CAUTION: Trifluoromethyl-containing phosphines should be handled with extreme care.
-
Toxicity: Phosphines are generally toxic. P(CF₃)₃ is a volatile substance and should be handled exclusively in a well-ventilated fume hood or a glovebox. Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Air Sensitivity: While P(CF₃)₃ is less prone to oxidation than alkylphosphines, it should still be handled under an inert atmosphere to prevent degradation and ensure reproducibility in reactions.[10]
-
Disposal: Dispose of all waste containing P(CF₃)₃ and its metal complexes according to institutional and local regulations for hazardous chemical waste.
Conclusion
The coordination chemistry of this compound is a field rich with opportunity. Its unique electronic and steric properties make it a powerful tool for stabilizing reactive metal centers and promoting challenging chemical transformations. By understanding the fundamental principles of its bonding and reactivity, researchers can design more efficient and selective catalysts, contributing to advancements in drug discovery, materials science, and synthetic chemistry. The protocols and insights provided in this guide serve as a foundation for the safe and effective application of this remarkable ligand.
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Ellwart, M., & Wolf, R. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. Organometallics, 42(7), 619–642. [Link]
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Semproni, M. R., Manna, C. M., & Chirik, P. J. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis, 13(21), 14357–14366. [Link]
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Gaillard, S., & Renaud, J.-L. (2021). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 26(16), 4983. [Link]
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Mahler, W. (1964). Oxidation of this compound. Inorganic Chemistry, 3(10), 1467–1467. [Link]
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Zhang, Y., & Wang, C. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3051. [Link]
- Al-Juboor, A. H., & Al-Juboori, M. A. (2010). Stereochemically inactive lone pairs in phosphorus(III) compounds: the characterisation of some derivatives with the 2,5-(CF3)2C6H3 (Ar) substituent and their complexation behaviour towards Pt(II) species. Dalton Transactions, 39(35), 8234-8243.
- Hoge, B., Bader, J., & Beckers, H. (2009). Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids...
- Litman, Z. C., & Sanford, M. S. (2013).
- Hoge, B., & Willner, H. (2000). The Tris(trifluoromethyl)methyl Phosphonium Ion, P(CF3)3CH3+, Preparation and Structure. Zeitschrift für anorganische und allgemeine Chemie, 626(4), 843-847.
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Troubleshooting & Optimization
Technical Support Center: Handling and Preventing Oxidation of Tris(trifluoromethyl)phosphine (P(CF3)3)
Welcome to the technical support guide for tris(trifluoromethyl)phosphine (P(CF₃)₃). This document provides researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights to prevent the oxidation of this highly air-sensitive reagent. Adherence to these protocols is critical for maintaining reagent integrity and ensuring experimental success.
Introduction: The Challenge of P(CF₃)₃ Stability
This compound is a valuable reagent in synthetic chemistry, notable for its unique electronic and steric properties. However, its trivalent phosphorus center is highly susceptible to oxidation. Like many trialkylphosphines, P(CF₃)₃ can react with atmospheric oxygen in a chain reaction, leading to the formation of this compound oxide (OP(CF₃)₃) and other byproducts.[1][2] This oxidation is often rapid and can compromise or completely inhibit its intended reactivity in catalytic cycles or stoichiometric reactions. This guide provides a systematic approach to mitigate this inherent reactivity.
Troubleshooting Guide: Identifying and Resolving Oxidation Issues
Unexpected experimental results are often the first indication of reagent degradation. This section provides a structured approach to troubleshooting common issues related to P(CF₃)₃ oxidation.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Inconsistent or low reaction yield | Oxidation of P(CF₃)₃: The active P(III) species has been converted to the inactive P(V) oxide, OP(CF₃)₃. | Verify Reagent Purity: Analyze the P(CF₃)₃ stock via ³¹P NMR. The presence of a significant downfield peak relative to the phosphine indicates oxidation. Refine Handling Technique: Implement rigorous inert atmosphere techniques as detailed in the protocols below. A glovebox is the preferred environment for handling and weighing.[3][4][5][6] |
| Formation of unexpected byproducts | Reaction with Oxidized Species: The phosphine oxide or other oxidation byproducts may participate in or catalyze unintended side reactions. | Purify the Reagent (if possible): While challenging, purification may be attempted if a significant amount of the phosphine remains. However, it is often more practical to use a fresh, unopened bottle of the reagent. Review Solvent Degassing: Ensure solvents are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or sparging with an inert gas.[7] |
| Visible changes in the reagent | Gross Contamination: Solid P(CF₃)₃ may appear discolored or clumpy due to oxidation and moisture exposure. | Discard and Replace: Do not attempt to use a reagent that shows visible signs of degradation. The integrity of the entire stock is compromised. Improve Storage Conditions: Store P(CF₃)₃ in a dedicated desiccator or cabinet within an inert atmosphere glovebox.[8][9] |
Visualizing the Oxidation Pathway
The following diagram illustrates the fundamental oxidation process that converts the active phosphine to its inactive oxide form.
Caption: Decision workflow for handling this compound.
Experimental Protocols
Protocol 1: Handling and Weighing P(CF₃)₃ in a Glovebox
This protocol ensures that P(CF₃)₃ is not exposed to atmospheric oxygen or moisture during weighing and preparation of a stock solution.
Materials:
-
This compound (in its original sealed container)
-
Spatula
-
Weighing paper or boat
-
Scintillation vial or other suitable container with a screw cap
-
Anhydrous, degassed solvent
-
Pipettes or syringes
-
Analytical balance (located inside the glovebox)
Procedure:
-
Glovebox Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Material Transfer: Introduce all necessary materials (sealed P(CF₃)₃ container, vials, spatula, etc.) into the glovebox via the antechamber. Cycle the antechamber at least three times between vacuum and inert gas fill.
-
Equilibration: Allow the P(CF₃)₃ container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with your chosen container (e.g., a scintillation vial). Carefully open the P(CF₃)₃ container and use a clean spatula to transfer the desired amount of solid into your tared container.
-
Sealing: Securely cap the vial containing the weighed P(CF₃)₃. Tightly reseal the main P(CF₃)₃ stock container.
-
Solution Preparation: If preparing a stock solution, add the appropriate volume of degassed anhydrous solvent to the vial containing the weighed P(CF₃)₃. Swirl gently to dissolve.
-
Storage: Store the stock solution and the main reagent container inside the glovebox.
Protocol 2: Using a Schlenk Line for Reactions with P(CF₃)₃
This protocol is for situations where a reaction involving a solution of P(CF₃)₃ is to be performed outside of a glovebox.
Materials:
-
Schlenk flask (oven-dried)
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula (a long, flexible needle)
-
Schlenk line with a dual vacuum/inert gas manifold [10][11]* Stock solution of P(CF₃)₃ in degassed solvent (prepared in a glovebox)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, syringes, needles) and allow them to cool in a desiccator. Assemble the reaction flask with a stir bar and seal it with a rubber septum while still warm. [12]2. Inerting the Flask: Connect the flask to the Schlenk line via its sidearm. Evacuate the flask under vacuum for 5-10 minutes, then slowly backfill with inert gas (e.g., argon or nitrogen). [11]Repeat this vacuum/backfill cycle three times to ensure all air is removed. [11]3. Solvent Transfer: Transfer any necessary degassed solvents to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: Using a dry, inert gas-flushed syringe, carefully withdraw the desired volume of the P(CF₃)₃ stock solution. To do this, first draw inert gas from the headspace of the stock solution bottle into the syringe, then insert the needle into the liquid and withdraw the required volume.
-
Addition to Reaction: Pierce the septum of the reaction flask with the syringe needle and slowly add the P(CF₃)₃ solution to the reaction mixture.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas, which can be monitored via an oil bubbler connected to the Schlenk line. [13] By implementing these rigorous protocols, researchers can confidently prevent the oxidation of this compound, ensuring the integrity of their experiments and the reliability of their results.
References
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]
-
Berry Group. (2019). Section 5.2 Title: Schlenk Techniques. Retrieved from [Link]
-
Mahler, W. (1979). Oxidation of this compound. Inorganic Chemistry, 18(2), 352-355. Retrieved from [Link]
-
Jacomex. (n.d.). Nitrogen-regulated Glove Box. Retrieved from [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]
-
Cleatech. (n.d.). High Quality Glove Boxes. Retrieved from [Link]
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Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education, 50(9), 653. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]
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University of York. (n.d.). Setting up a Schlenk line. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound oxide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Tris(3-(trifluoromethyl)phenyl)phosphine oxide. Retrieved from [Link]
-
MDPI. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Matheson. (2018). Phosphorus Trifluoride Safety Data Sheet. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2011). Predicting the Air Stability of Phosphines. Retrieved from [Link]
-
Reddit. (2022). Why is PPh3 on its own air-stable but in (PPh3)4Pd labile to aerobic oxidation to form phosphine oxide? Retrieved from [Link]
-
ResearchGate. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
MDPI. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved from [Link]
-
ResearchGate. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Retrieved from [Link]
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Technical Support Center: Tris(trifluoromethyl)phosphine Synthesis
Introduction:
Welcome to the technical support center for the synthesis of tris(trifluoromethyl)phosphine, P(CF₃)₃. This valuable and versatile ligand presents unique synthetic challenges due to the high electronegativity of the trifluoromethyl groups and the pyrophoric nature of the product. Low yields, inconsistent results, and purification difficulties are common hurdles for researchers. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemical principles to empower you to overcome these challenges and achieve high-yield, reproducible synthesis of P(CF₃)₃.
Part 1: Troubleshooting Guide & Root Cause Analysis
This section addresses the most frequently encountered issues during P(CF₃)₃ synthesis. The table below outlines common problems, their probable root causes, and actionable solutions grounded in chemical principles.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| No or very low conversion of starting material (e.g., PCl₃) | 1. Inactive Trifluoromethylating Agent: The CF₃ source (e.g., CF₃I, CF₃Br) may have degraded or is of insufficient purity. 2. Insufficient Activation: If using a metal-mediated process (e.g., with Zinc), the metal surface may be passivated by an oxide layer. 3. Low Reaction Temperature: The activation energy for the reaction may not have been reached. | 1. Verify Reagent Quality: Use freshly opened or purified trifluoromethylating agents. For gaseous reagents like CF₃Br, ensure the cylinder is not depleted. 2. Activate Metal Reagents: Treat zinc dust with a dilute acid (e.g., HCl) wash, followed by rinsing with water, ethanol, and ether, and drying under vacuum to expose a fresh reactive surface. 3. Optimize Temperature: Incrementally increase the reaction temperature. For radical trifluoromethylation, ensure the initiation method (e.g., UV light, radical initiator) is functioning correctly.[1] |
| Low Yield of P(CF₃)₃ with significant byproduct formation | 1. Side Reactions: Over-alkylation or reaction with solvent. For instance, Grignard-based routes can be complex.[2] 2. Moisture Contamination: Water reacts vigorously with intermediates and the product, leading to phosphine oxides and other impurities.[2] 3. Oxygen Contamination: P(CF₃)₃ is susceptible to oxidation, forming the phosphine oxide, OP(CF₃)₃.[3] | 1. Stoichiometric Control: Carefully control the stoichiometry of the reagents. An excess of the phosphine source can lead to incomplete trifluoromethylation. 2. Rigorous Anhydrous/Anaerobic Technique: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and degas them before use. Employ Schlenk line or glovebox techniques.[4][5][6][7][8] 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and workup to prevent air exposure. |
| Product is contaminated with this compound oxide (OP(CF₃)₃) | 1. Air Leak in the System: Small leaks can introduce enough oxygen to oxidize the product, especially during prolonged reactions or distillations. 2. Contaminated Solvents: Solvents that have not been properly deoxygenated can be a source of oxygen. | 1. System Integrity Check: Before starting, ensure all joints and septa are well-sealed and the system can hold a vacuum. Use high-quality vacuum grease. 2. Solvent Preparation: Use solvents from a purification system (e.g., Grubbs apparatus) or freshly distilled and thoroughly degassed solvents (freeze-pump-thaw method is recommended). |
| Difficulty in Isolating the Product | 1. High Volatility: P(CF₃)₃ is a volatile liquid (b.p. ~17°C), making it difficult to handle and isolate without loss. 2. Co-distillation with Solvent: The product may form an azeotrope with the reaction solvent, complicating purification by simple distillation. | 1. Cryogenic Trapping: Isolate the product by vacuum transfer into a cold trap cooled with liquid nitrogen (-196°C) or a dry ice/acetone bath (-78°C).[9] 2. Solvent Selection: Choose a solvent with a boiling point significantly different from the product. For example, high-boiling point ethers or alkanes can be used, from which the product can be easily separated by vacuum distillation. |
Part 2: In-Depth Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating agent is best for this synthesis?
A1: The choice of a trifluoromethylating agent is a critical decision that balances reactivity, cost, and ease of handling.
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This is often a preferred choice for nucleophilic trifluoromethylation. It is a liquid, making it easier to handle than gaseous reagents, and it can provide high yields when activated by a suitable fluoride source.[10]
-
Trifluoroiodomethane (CF₃I) and Trifluorobromomethane (CF₃Br): These are potent electrophilic/radical trifluoromethylating agents.[1][11] They are often used in metal-mediated reactions (e.g., with copper or zinc) or under photochemical conditions. Their gaseous nature requires specialized handling equipment.
-
Hypervalent Iodine Reagents (e.g., Togni reagents): These are electrophilic trifluoromethylating agents that are often used for more specialized applications and can be effective for the trifluoromethylation of phosphines.[12]
| Reagent | Type | Typical Method | Advantages | Disadvantages |
| TMSCF₃ | Nucleophilic | Fluoride-catalyzed | Liquid, high yields | Requires catalyst, cost |
| CF₃I / CF₃Br | Radical/Electrophilic | Metal-mediated, Photochemical | Potent, relatively inexpensive | Gaseous, requires pressure vessel |
| Togni Reagents | Electrophilic | Direct reaction | Solid, easy to handle | Higher cost, stoichiometry |
Q2: My reaction has stalled. How can I monitor its progress and what should I do?
A2: In-situ reaction monitoring is challenging but crucial. The most effective technique is ¹⁹F NMR spectroscopy.
-
Monitoring: Carefully take aliquots from the reaction mixture under an inert atmosphere and analyze them by ¹⁹F NMR. You will be able to observe the consumption of your trifluoromethylating agent and the appearance of the P(CF₃)₃ product signal (typically a doublet around -25 to -30 ppm, J(P-F) ≈ 70-80 Hz).
-
Troubleshooting a Stalled Reaction:
-
Re-check Reagents: If possible, add a small, fresh amount of the activating agent (e.g., fluoride source for TMSCF₃) or the trifluoromethylating agent.
-
Increase Temperature: If the reaction is being run at a low temperature, slowly warm the mixture and continue to monitor by NMR.
-
Check for Quenching: The presence of significant amounts of moisture or oxygen will quench the reaction. Unfortunately, if this is the case, the reaction may not be salvageable.
-
Q3: What are the best practices for handling and storing the P(CF₃)₃ product?
A3: P(CF₃)₃ is a colorless, volatile, and pyrophoric liquid that is toxic and reacts with moisture.[4][5] Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations must be performed under an inert atmosphere (glovebox or Schlenk line).[6][7][8] Use gas-tight syringes or cannulas for transfers.
-
Storage: Store P(CF₃)₃ in a sealed, thick-walled glass ampoule or a stainless steel cylinder at low temperatures (≤ -20°C) in a well-ventilated area designated for pyrophoric materials. Ensure the container is properly labeled with all relevant hazards.
-
Safety PPE: Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) when handling this compound.[4][6]
Part 3: Validated Experimental Protocol
This protocol describes the synthesis of P(CF₃)₃ via a modified literature procedure using triphenyl phosphite and TMSCF₃.[10]
Materials:
-
Triphenyl phosphite, P(OPh)₃
-
Trifluoromethyltrimethylsilane, TMSCF₃
-
Potassium phenoxide, KOPh (catalyst)
-
Triglyme (anhydrous)
-
Standard Schlenk line or glovebox equipment
-
Cryogenic trap (liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum. Connect the apparatus to a Schlenk line.
-
Reagent Charging: Under a positive flow of argon, charge the flask with triglyme, triphenyl phosphite, and a catalytic amount of potassium phenoxide.
-
TMSCF₃ Addition: Cool the flask to 0°C. Slowly add TMSCF₃ via syringe.
-
Reaction: Allow the mixture to slowly warm to room temperature and then heat to 40-50°C. Stir for 12-18 hours. The reaction progress can be monitored by ¹⁹F NMR.
-
Product Isolation:
-
Connect the reaction flask to a vacuum line with an inline cryogenic trap cooled to -196°C (liquid nitrogen).
-
Slowly apply a vacuum to the system. The volatile P(CF₃)₃ product, along with any unreacted TMSCF₃, will be transferred to the cold trap.
-
Once the transfer is complete, isolate the trap from the vacuum and allow it to slowly warm to room temperature under a static argon atmosphere.
-
-
Purification: The collected condensate can be further purified by fractional condensation to separate the P(CF₃)₃ from any lower-boiling impurities.
Part 4: Visualization of Workflows
Yield Optimization Workflow
The following diagram outlines a systematic approach to optimizing the yield of the P(CF₃)₃ synthesis.
Caption: A workflow for systematic yield improvement in P(CF₃)₃ synthesis.
Troubleshooting Logic Diagram
This flowchart provides a logical path for diagnosing and resolving common synthesis failures.
Caption: A decision tree for troubleshooting P(CF₃)₃ synthesis issues.
References
-
Keyes, R. F., et al. (n.d.). Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine. ResearchGate. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
Röschenthaler, G.-V., et al. (n.d.). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Retrieved from [Link]
-
Busacca, C. A., et al. (n.d.). Synthesis of electron-deficient secondary phosphine oxides and secondary phosphines. Organic Syntheses. Retrieved from [Link]
-
Zhang, S., Fan, W., & Li, S. (2024). Synthesis and Applications of Trifluoromethylphosphines. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Armanino, N., Koller, R., & Togni, A. (2010). Electrophilic Trifluoromethylation of Primary Phosphines: Synthesis of a P-Bis(trifluoromethyl) Derivative of BINAP. Organometallics. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]
-
Princeton University. (n.d.). Pyrophoric Materials. Office of Environmental Health and Safety. Retrieved from [Link]
-
Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]
-
ResearchGate. (2009). Improved preparation of tris-(2-furyl)phosphine. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands. Retrieved from [Link]
-
ResearchGate. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Retrieved from [Link]
-
American Chemical Society. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. PMC. Retrieved from [Link]
-
Brainly.in. (2024). Explain why in the structure of (CH3)P(CF3)3, all CF3 in not at equatorial position?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound oxide. PubChem. Retrieved from [Link]
-
MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved from [Link]
-
ResearchGate. (2008). Fluxionality of [(Ph3P)3Rh(X)]: the extreme case of X = CF3. Retrieved from [Link]
-
Bryn Mawr College. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. Scholarship, Research, and Creative Work at Bryn Mawr College. Retrieved from [Link]
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Technical Support Center: Tris(trifluoromethyl)phosphine [P(CF3)3] Ligands
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing tris(trifluoromethyl)phosphine, P(CF3)3, and related ligands. This guide is designed to provide in-depth, field-proven insights into common challenges and side reactions encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and proactively design more robust reaction systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the properties and handling of P(CF3)3.
Q1: What are the key properties of P(CF3)3 that make it a useful ligand?
P(CF3)3 is a highly valuable ligand in organometallic chemistry and catalysis due to its unique electronic and steric profile. The three trifluoromethyl (-CF3) groups are exceptionally strong electron-withdrawing substituents. This has several important consequences:
-
Poor σ-Donor, Strong π-Acceptor: It is a very weak electron donor (a "poor ligand" in the traditional sense) but a strong π-acceptor. This electronic nature stabilizes electron-rich, low-valent metal centers.[1]
-
Enhanced Lewis Acidity: The electron-poor nature of the coordinated metal center can enhance its Lewis acidity, which is beneficial for activating substrates in catalysis.
-
Steric Profile: While often considered small, the CF3 groups provide a unique steric environment around the metal center. Tolman's cone angle, a measure of steric bulk, places trifluorophosphine in the "very small, very withdrawing" corner of his map, contrasting sharply with bulky, electron-donating phosphines.[1]
Q2: How should I properly handle and store P(CF3)3?
P(CF3)3 is a toxic, volatile, and air-sensitive gas at room temperature. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Storage: Store as a compressed gas in a dedicated, properly secured cylinder in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
-
Handling: Use a dedicated gas manifold and regulator suitable for corrosive gases. All reactions should be performed under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.
-
Disposal: Unused gas and reaction residues must be quenched and disposed of according to institutional and local safety regulations. A common quenching procedure involves bubbling the excess gas through a solution of sodium hypochlorite (bleach).
Section 2: Troubleshooting Guide for Common Side Reactions
This core section is formatted as a series of problems you might encounter, followed by diagnostic questions, potential causes, and recommended solutions.
Problem Area 1: Low Catalytic Activity or Rapid Deactivation
"My reaction starts, but the catalyst dies quickly, leading to low conversion and yield. What's going on?"
Catalyst deactivation is a primary challenge when working with phosphine ligands, and P(CF3)3 is no exception.[2] The root cause often involves the degradation of the ligand itself, leading to the loss of the active catalytic species.
Primary Suspect: P-C Bond Cleavage
The cleavage of the phosphorus-carbon bond is a well-documented and often unexpected pathway for phosphine ligand degradation.[1][3] In the case of P(CF3)3, the P-CF3 bond, while strong, is not inert.
-
Causality: The metal center, particularly in a low oxidation state, can insert into the P-CF3 bond via oxidative addition. This process breaks the ligand apart, forming a metal-phosphido species [M-P(CF3)2] and a metal-trifluoromethyl species (M-CF3).[1] This new complex is typically not the desired catalyst and is often inactive or initiates unproductive side reactions. This reactivity can be particularly pronounced with nickel complexes.[3][4]
-
How to Investigate:
-
In-situ NMR Spectroscopy: If possible, monitor the reaction using ³¹P and ¹⁹F NMR. The disappearance of the characteristic P(CF3)3 signal and the appearance of new, often complex signals can indicate ligand decomposition. Formation of a metal-bound CF3 group may give a distinct ¹⁹F NMR signal.
-
Control Experiments: Run the reaction without the substrate. If the catalyst-ligand complex degrades on its own under the reaction conditions (temperature, solvent), it points towards inherent instability rather than substrate-induced deactivation.
-
-
Mitigation Strategies:
-
Lower Reaction Temperature: P-C bond cleavage is often thermally activated. Determine the lowest effective temperature for your transformation.[5]
-
Modify Ligand Stoichiometry: Adding a slight excess of the P(CF3)3 ligand can sometimes suppress decomposition by favoring the desired catalyst resting state through Le Châtelier's principle. However, a large excess can also be detrimental, so this must be optimized.
-
Consider a More Robust Ligand: If P-C cleavage is unavoidable, consider related fluoroaryl phosphines like P(C6F5)3 or P{C6H3(CF3)2-3,5}3, which may offer similar electronic properties but different P-C bond stabilities under catalytic conditions.[6][7]
-
Workflow: Diagnosing Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Secondary Suspect: Ligand Oxidation
-
Causality: Trivalent phosphines (P(III)) are susceptible to oxidation to the corresponding phosphine oxides (P(V)), in this case, O=P(CF3)3. Phosphine oxides are generally poor ligands and do not stabilize the active metal center, leading to catalyst decomposition. This is often caused by trace amounts of oxygen or peroxide impurities in the reagents or solvent.
-
How to Investigate:
-
³¹P NMR: The ³¹P chemical shift of the phosphine oxide O=P(CF3)3 will be significantly different from the P(CF3)3 ligand. Spiking the reaction mixture with an authentic sample of the oxide can confirm its presence.
-
GC-MS of Volatiles: O=P(CF3)3 is volatile and may be detectable by GC-MS analysis of the reaction headspace or a quenched aliquot.
-
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Ensure your Schlenk line or glovebox provides a high-purity inert atmosphere. Use high-quality septa and purge all vessels thoroughly.
-
Solvent and Reagent Purification: Use freshly distilled and thoroughly degassed solvents. Ensure substrates are pure and free of peroxides. See Protocol 1 for a standard procedure.
-
Problem Area 2: Formation of Unidentified Fluorinated Byproducts
"My ¹⁹F NMR is a mess. I see my starting materials, maybe a little product, and a host of other signals I can't identify."
The trifluoromethyl group is robust, but it is not merely a spectator. Its reactivity can lead to unexpected and complex side reactions.
Primary Suspect: Undesired Trifluoromethylation
-
Causality: If P-C bond cleavage occurs, a metal-trifluoromethyl [M-CF3] intermediate is formed. This species can undergo reductive elimination with another ligand (e.g., an aryl group in a cross-coupling reaction) to form Ar-CF3, but it can also release a trifluoromethyl radical (•CF3).[8] This highly reactive radical can then attack the solvent, starting materials, or even the ligand itself, leading to a cascade of fluorinated byproducts.[9][10]
-
How to Investigate:
-
GC-MS Analysis: This is the most powerful tool for identifying volatile byproducts. Look for masses corresponding to trifluoromethylated solvent (e.g., C6H5CF3 if using benzene) or trifluoromethylated starting material.
-
Radical Trap Experiments: Add a radical scavenger like TEMPO or 1,1-diphenylethylene to the reaction. If catalysis is inhibited and a trapped-CF3 adduct is formed, it strongly suggests a radical pathway is active.
-
-
Mitigation Strategies:
-
Suppress P-C Cleavage: The best solution is to prevent the formation of the M-CF3 intermediate in the first place by following the mitigation strategies for P-C bond cleavage (lower temperature, etc.).
-
Change Solvent: Move to a less reactive solvent. Perfluorinated solvents are an option, though costly. Alternatively, a solvent with stronger C-H bonds that are less susceptible to hydrogen atom abstraction by radicals may help.
-
Diagram: P-C Bond Cleavage and Subsequent Pathways
Caption: Competing catalytic cycle and deactivation pathways.
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen, which can lead to ligand oxidation.
-
Setup: Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid as it thaws.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure all dissolved gases are removed.
-
Storage: Backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: In-situ Reaction Monitoring by NMR
This protocol allows for real-time observation of catalyst and ligand stability.
-
Preparation: In a glovebox, prepare a stock solution of your catalyst precursor and P(CF3)3 ligand in a deuterated solvent appropriate for your reaction.
-
Sample Loading: Add the catalyst-ligand solution to a J. Young NMR tube. Then, add your substrate and any other reagents.
-
Initial Spectra: Acquire initial ³¹P{¹H} and ¹⁹F NMR spectra at room temperature to confirm the formation of the desired complex and establish a baseline.
-
Heating and Monitoring: If the reaction is run at elevated temperature, use the NMR spectrometer's variable temperature unit. Acquire spectra at set time intervals (e.g., every 30 minutes) to track the consumption of starting materials, formation of products, and the appearance of any new signals corresponding to decomposition products.
-
Data Analysis: Plot the integration of key signals over time to determine reaction kinetics and the rate of catalyst deactivation.
Section 4: Data Summary
The stability of metal-phosphine complexes is highly dependent on the metal center, its oxidation state, and the coordination sphere. The following table provides a conceptual summary of factors influencing the likelihood of P-C bond cleavage.
| Metal Center Property | Coordination Number | Temperature | Likelihood of P-C Cleavage | Rationale |
| Electron-Rich (e.g., Ni(0), Pd(0)) | Low (e.g., 2- or 3-coordinate) | High (>80 °C) | High | The metal has sufficient electron density and an open coordination site to facilitate oxidative addition into the P-C bond.[3][4] |
| Electron-Rich (e.g., Ni(0), Pd(0)) | High (e.g., 4-coordinate) | Moderate (25-80 °C) | Moderate | Ligand dissociation may be required to open a coordination site, creating a kinetic barrier to cleavage. |
| Electron-Poor (e.g., Pd(II), Pt(II)) | High (e.g., 4-coordinate) | High (>80 °C) | Low | The metal center is less nucleophilic and less likely to undergo oxidative addition. The complex is generally more stable. |
| Any | Any | Low (<25 °C) | Very Low | The activation energy for P-C bond cleavage is typically not accessible at or below room temperature. |
References
-
Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P−C/C−H Bond-Cleavage Reactivity of Nickel Bis-(diphosphine) Complexes. Chemistry – A European Journal, 22(28), 9493-9497. [Link]
-
LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (1995). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. Organometallics, 14(10), 4835-4838. [Link]
-
Reupke, F., Sun, X., & Stalke, D. (2019). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. Chemical Communications, 55(82), 12341-12344. [Link]
-
Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. Chemistry, 22(28), 9493–9497. [Link]
-
Clarke, M. L., Ellis, D., Mason, K. L., Orpen, A. G., Pringle, P. G., Wingad, R. L., Zaher, D. A., & Baker, R. T. (2005). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. Dalton Transactions, (3), 545-554. [Link]
-
Wang, F., Zhu, M., Ma, T., Li, B., & Tian, S. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14193–14201. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Shawkataly, O. b., Mohamed-Ibrahim, M. I., & Fun, H.-K. (2000). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section C, 56(6), e288-e289. [Link]
-
Wang, F., Zhu, M., Ma, T., Li, B., & Tian, S. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14193-14201. [Link]
-
Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society, 132(26), 8932–8934. [Link]
- Delmon, B., & Froment, G. F. (Eds.). (1980).
-
Clarke, M. L., et al. (2005). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes. Dalton Transactions, (3), 545-554. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]
-
She, W., et al. (2020). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. Catalysis Communications, 137, 105934. [Link]
-
Ancheyta, J. (Ed.). (2011). Modeling and simulation of catalytic reactors for petroleum refining. John Wiley & Sons. [Link]
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Technical Support Center: Purification of Tris(trifluoromethyl)phosphine and its Complexes
A Senior Application Scientist's Guide
Welcome to the technical support center for tris(trifluoromethyl)phosphine (P(CF3)3) and its coordination complexes. As a uniquely potent electron-withdrawing and sterically minimal ligand, P(CF3)3 offers access to novel electronic properties in catalysis and materials science. However, its physical properties—a highly volatile and reactive gas—present significant challenges in handling and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to adapt and troubleshoot effectively.
Part 1: Purification of Free this compound Ligand
This compound is a colorless gas at standard temperature and pressure, making its purification distinct from that of solid phosphine ligands. The primary method for its purification is vacuum-line fractional condensation, which separates compounds based on their differing vapor pressures.
Frequently Asked Questions (FAQs): P(CF3)3 Ligand
Q1: What are the primary impurities I should expect in a crude sample of P(CF3)3?
A1: Common impurities depend on the synthetic route but typically include:
-
Phosphorus-containing byproducts: The most common are the phosphine oxide, OP(CF3)3, and the phosphinous acid, (CF3)2POH, which arise from trace oxygen and water, respectively. The strong electron-withdrawing nature of the CF3 groups makes the phosphorus atom highly susceptible to oxidation.
-
Unreacted starting materials or reagents: Depending on the synthesis, this could include compounds like PCl3 or CF3-containing precursors.[1]
-
Solvents: Residual high-boiling solvents used during the synthesis.
Q2: Why is P(CF3)3 so sensitive to moisture and air?
A2: The phosphorus atom in P(CF3)3 has a lone pair of electrons, but the intense electron-withdrawing effect of the three CF3 groups significantly reduces its basicity and makes it highly electrophilic.[2] This high electrophilicity makes it susceptible to nucleophilic attack by water, leading to hydrolysis.[1][3][4] It readily oxidizes in the presence of air to form the more thermodynamically stable P=O bond of this compound oxide.
Q3: What are the essential safety precautions for handling P(CF3)3?
A3: P(CF3)3 is a toxic gas and must be handled with extreme caution in a well-ventilated fume hood or, preferably, using vacuum-line techniques.[5][6] Key precautions include:
-
Inert Atmosphere: Always handle P(CF3)3 under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Vacuum-Line Techniques: Use a high-vacuum line (Schlenk line) for all transfers and reactions.
-
Proper Trapping: Ensure any exhaust from the vacuum pump is passed through an appropriate scrubber or cold trap to capture any vented phosphine.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves. A supplied-air respirator may be necessary for certain operations.[7]
Troubleshooting Guide: Purifying P(CF3)3
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield After Purification | 1. Leaks in the vacuum manifold. 2. Inefficient trapping of the volatile P(CF3)3. | 1. Systematically leak-test your vacuum line. Use a Tesla coil or a thermocouple gauge to identify and fix leaks before starting. 2. Use a liquid nitrogen trap (-196 °C). P(CF3)3 has a very low boiling point. A dry ice/acetone bath (-78 °C) may not be cold enough to condense it efficiently, allowing the product to be lost to the vacuum pump. |
| Product is Contaminated with Solvent | The solvent has a vapor pressure similar to P(CF3)3, or the initial trap is too cold, co-condensing both. | Employ a series of traps. Use a first trap at a temperature that condenses the solvent but not P(CF3)3 (e.g., -40 °C to -78 °C, depending on the solvent) before the final liquid nitrogen trap for the product. This is the essence of fractional condensation.[8][9] |
| ¹⁹F or ³¹P NMR Shows OP(CF3)3 Impurity | Trace oxygen was present during synthesis, purification, or storage. | Improve inert atmosphere techniques. Ensure all glassware is rigorously dried and purged. Use deoxygenated solvents and reagents. Store the purified product in a sealed, thick-walled glass ampoule under vacuum at low temperature. |
| NMR Spectrum is Complex, Showing P-H or P-OH Species | Hydrolysis has occurred due to exposure to moisture.[4] | Ensure absolute dryness of the system. Flame-dry all glassware under vacuum before use. Use freshly distilled, dry solvents. Water is highly reactive with phosphorus halides and related compounds. |
Experimental Protocol: Purification of P(CF3)3 by Fractional Condensation
This protocol assumes the crude P(CF3)3 is in a Schlenk flask attached to a vacuum line.
Objective: To separate volatile P(CF3)3 from less volatile impurities (e.g., solvents, OP(CF3)3) and more volatile impurities (e.g., non-condensable gases).
Methodology:
-
System Preparation:
-
Assemble a vacuum manifold with at least three U-traps in series. Ensure all glass joints are properly greased and sealed.
-
Attach the flask containing the crude P(CF3)3 to the manifold.
-
Attach an empty, flame-dried collection flask to the end of the trap series.
-
Evacuate the entire system to a high vacuum (<10⁻³ mbar).
-
-
Fractional Condensation Procedure:
-
Place a Dewar flask containing a dry ice/acetone slush bath (-78 °C) around the first U-trap. This will trap less volatile impurities like residual solvents or OP(CF3)3.
-
Place a Dewar flask with liquid nitrogen (-196 °C) around the second U-trap. This trap is intended to quantitatively collect the P(CF3)3 product.
-
Place a third liquid nitrogen trap before the pump as a safety measure to protect the pump oil.
-
Slightly warm the flask containing the crude product (a water bath at room temperature is usually sufficient) and open its valve to the vacuum manifold slowly.
-
Allow the volatile components to sublime/evaporate and travel through the traps. The process may take several hours. Monitor the pressure on the manifold; a steady pressure indicates material transfer.
-
Once the transfer is complete (pressure returns to baseline), close the valves to isolate the U-traps from the flask and each other.
-
-
Product Recovery:
-
Remove the liquid nitrogen from the second U-trap (the product trap).
-
Place a liquid nitrogen bath around the final collection flask.
-
Allow the P(CF3)3 in the U-trap to warm and transfer under vacuum to the collection flask.
-
Once the transfer is complete, seal the collection flask (e.g., by flame-sealing an ampoule) before removing it from the vacuum line.
-
Part 2: Purification of Metal Complexes Containing P(CF3)3
Complexes of P(CF3)3 are typically solids or oils and are purified using more conventional techniques, but their unique electronic properties demand special consideration. The strong electron-withdrawing nature of the P(CF3)3 ligand can render the metal center highly electrophilic and may affect the complex's solubility and stability.
Frequently Asked Questions (FAQs): P(CF3)3 Complexes
Q1: My P(CF3)3 complex is poorly soluble in standard organic solvents like hexanes or dichloromethane. What should I try?
A1: The high fluorine content can significantly alter solubility profiles. Try more polar, less coordinating solvents like diethyl ether or THF. In some cases, highly fluorinated solvents may be effective. If the complex is ionic, polar solvents like acetonitrile or DMF might be necessary, but be aware these can potentially displace the P(CF3)3 ligand.[10]
Q2: I am attempting to purify my complex using silica gel chromatography, but I'm getting low recovery or decomposition on the column. What is happening?
A2: Standard silica gel can be problematic for sensitive organometallic complexes.[11]
-
Acidity: The acidic surface of silica can promote the dissociation of the P(CF3)3 ligand, especially if the metal-phosphorus bond is labile.
-
Adsorption: The polar surface can lead to irreversible adsorption of the complex. Consider deactivating the silica by pre-treating it with a non-nucleophilic base (e.g., triethylamine) in the eluent.[12] Alternatively, use a more inert stationary phase like Celite or deactivated alumina.
Q3: How can I confirm the purity and identity of my final complex?
A3: A combination of spectroscopic techniques is essential:
-
Multinuclear NMR: ³¹P NMR is crucial to observe the phosphorus environment. A large coordination shift and coupling to the metal center (if NMR active, e.g., ¹⁹⁵Pt, ¹⁰³Rh) are indicative of complex formation. ¹⁹F NMR is also vital to confirm the integrity of the CF3 groups.
-
Mass Spectrometry: Provides the molecular weight of the complex.
-
Elemental Analysis or X-ray Crystallography: Provides definitive proof of composition and structure.
Troubleshooting Guide: Purifying P(CF3)3 Complexes
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Product is an Intractable Oil | The complex may have a low melting point or resist crystallization due to its shape or residual solvent. | 1. Trituration: Vigorously stir the oil with a non-polar solvent (e.g., pentane or hexanes) to induce precipitation of a solid. 2. Solvent Removal: Ensure all residual solvent is removed under high vacuum, sometimes with gentle heating.[13] 3. Change the counter-ion (if applicable): For ionic complexes, changing the counter-ion can dramatically affect crystallinity. |
| Low Yield from Recrystallization | The solvent system is not optimal; the complex is too soluble even at low temperatures. | 1. Use a multi-solvent system. Dissolve the complex in a small amount of a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity appears, then cool. 2. Vapor Diffusion: Place a concentrated solution of your complex in a small vial inside a larger, sealed jar containing a volatile anti-solvent.[10] The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals. |
| Sample Discolors or Decomposes During Workup | The complex is unstable to air, light, or elevated temperatures. | 1. Work in a glovebox or using Schlenk techniques. Exclude air and moisture rigorously. 2. Protect from light. Wrap flasks in aluminum foil. 3. Avoid heat. Concentrate solutions at room temperature and perform purifications at reduced temperatures if possible. |
Experimental Protocol: Purification of a Solid P(CF3)3 Complex by Recrystallization in a Glovebox
Objective: To obtain an analytically pure, crystalline solid of an air-sensitive P(CF3)3 metal complex.
Methodology:
-
Solvent Selection:
-
Inside the glovebox, test the solubility of a small amount of the crude complex in various anhydrous, deoxygenated solvents to identify a suitable "good" solvent (dissolves the complex) and a "poor" solvent (complex is insoluble). A common pair is THF (good) and pentane (poor).
-
-
Dissolution:
-
Place the crude solid in a clean, dry vial.
-
Add the "good" solvent dropwise while stirring until the solid just dissolves. Avoid using a large excess of solvent, as this will hinder crystallization. Gentle warming may be required but should be used cautiously.[10]
-
-
Filtration (if necessary):
-
If insoluble impurities are present, filter the solution through a syringe filter packed with Celite or glass wool into a clean crystallization dish. This removes particulates that could inhibit crystal growth.
-
-
Crystallization:
-
Method A (Layering): Carefully layer the "poor" solvent on top of the filtered solution. Do this slowly by letting the solvent run down the side of the vial to minimize mixing. Seal the vial and leave it undisturbed.
-
Method B (Vapor Diffusion): Place the vial with the dissolved sample into a larger, sealed jar containing a reservoir of the "poor" solvent.
-
Method C (Cooling): If the complex is significantly less soluble at lower temperatures, place the sealed vial in the glovebox freezer (-35 °C).
-
-
Isolation and Drying:
-
Once a suitable amount of crystals has formed, carefully decant or filter off the mother liquor.
-
Wash the crystals sparingly with the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Visual Workflow Guides
Fractional Condensation Workflow for P(CF3)3
Caption: Workflow for P(CF3)3 purification via fractional condensation.
Decision Tree for P(CF3)3 Complex Purification
Caption: Decision guide for selecting a purification method for P(CF3)3 complexes.
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ResearchGate. (2020). How to Purify Organometallic Complexes?[Link]
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Di Blasi, C., et al. (2021). Experimental study of fast pyrolysis vapors fractionation through different staged condensation configurations. E3S Web of Conferences. [Link]
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Culbertson, J. A., et al. (2000). Improvements in the detection and analysis of CF3-containing compounds in the background atmosphere by gas chromatography-high-resolution mass spectrometry. Journal of Chromatography A. [Link]
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Busacca, C. A., et al. SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses Procedure. [Link]
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PubMed Central. Purification of Arp2/3 complex from Saccharomyces cerevisiae. [Link]
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Oasmaa, A., et al. (2009). Fractional condensation of biomass pyrolysis vapors. Energy & Fuels. [Link]
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Quora. (2023). Can phosphorus trichloride undergo a hydrolysis reaction?[Link]
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ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs?[Link]
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ResearchGate. (2000). Improvements in the detection and analysis of CF3-containing compounds in the background atmosphere by gas chromatography-high-resolution mass spectrometry. [Link]
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MDPI. (2024). Investigation of the Effect of the Trifluoropropynyl Ligand on Pt(N^C^N)X (X = Cl, C2CF3) Complexes. [Link]
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Filo. (2025). Question 10: Polarity of (i) (CH3)2P(CF3)3 and (ii) (CH3)3P(CF3)2. [Link]
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American Chemical Society. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. [Link]
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American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. [Link]
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PubMed Central. (2025). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. [Link]
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ResearchGate. Molecular structure of P(CH 3 ) 3 (C 3 F 5 )F (1). Thermal ellipsoids.... [Link]
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PubMed Central. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. [Link]
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ResearchGate. Stereochemically inactive lone pairs in phosphorus(III) compounds: the characterisation of some derivatives with the 2,5-(CF3)(2)C6H3 (Ar) substituent and their complexation behaviour towards Pt(II) species. [Link]
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Wikipedia. File:this compound.svg. [Link]
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PubChem. Tris(4-trifluoromethylphenyl)phosphine. [Link]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. shenvilab.org [shenvilab.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Pyrophoric Nature of P(CF3)3 Reagents
Welcome to the technical support center for the safe and effective management of tris(trifluoromethyl)phosphine, P(CF3)3. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable reagent. Given its pyrophoric nature, meticulous handling and a thorough understanding of its properties are paramount for experimental success and, most importantly, laboratory safety. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
I. Understanding the Pyrophoric Nature of P(CF3)3
This compound is a colorless, volatile liquid that can spontaneously ignite upon contact with air.[1][2] This pyrophoricity arises from the combination of the phosphorus atom, which has an accessible lone pair of electrons, and the highly electronegative trifluoromethyl groups. The CF3 groups significantly influence the electronic properties of the phosphorus center, making it susceptible to rapid, exothermic oxidation.[3][4] Understanding this fundamental reactivity is the first step in mitigating the associated risks.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the storage, handling, and use of P(CF3)3.
Issue 1: A small fire or smoke is observed at the needle tip during reagent transfer.
Cause: This is the most common manifestation of P(CF3)3's pyrophoricity and is typically caused by a small leak of the reagent into the air.
Solution:
-
Immediate Action: If a fire ignites, stay calm. Small, localized fires at a needle tip will often self-extinguish as the flow of reagent is stopped. If it persists, use a dry powder (Class ABC) fire extinguisher. Do NOT use a water-based extinguisher , as this can exacerbate the situation with reactive materials.[1]
-
Cease the Transfer: Immediately stop the transfer of the reagent. If using a syringe, withdraw the plunger slightly to create negative pressure and prevent further dripping.
-
Inert Atmosphere Purge: Increase the flow of inert gas (Argon or Nitrogen) to the reaction vessel and over the needle tip to displace any oxygen.
-
Inspect for Leaks: Carefully inspect your syringe and needle for any signs of damage or improper connections. Ensure the septum on your reaction vessel provides a good seal.
-
Clean and Re-attempt: Once the situation is stable, clean the needle thoroughly with a dry, inert solvent (e.g., anhydrous hexanes or toluene) inside a fume hood before attempting the transfer again with a new, properly sealed syringe.
Issue 2: The P(CF3)3 reagent appears cloudy or contains solid precipitates.
Cause: Cloudiness or the presence of solids can indicate decomposition or contamination of the reagent. This could be due to slow oxidation from repeated use, or reaction with trace moisture or impurities. The decomposition of similar phosphines can lead to the formation of phosphine oxides.[5]
Solution:
-
Do Not Use: Do not use the suspect reagent. Decomposed P(CF3)3 may have altered reactivity and could lead to failed experiments or unpredictable hazards.
-
Safe Quenching and Disposal: The entire bottle of the compromised reagent must be safely quenched and disposed of. Refer to the detailed quenching protocol in the FAQ section.
-
Review Storage Conditions: Ensure that your P(CF3)3 is stored under a positive pressure of an inert gas in a cool, dry location away from heat and oxidizing agents.[6][7]
Issue 3: A reaction involving P(CF3)3 is sluggish or fails to proceed as expected.
Cause: Assuming other reagents and conditions are optimal, this can be due to inaccurate quantification of the P(CF3)3 or partial degradation of the reagent.
Solution:
-
Reagent Titration: If you suspect your P(CF3)3 has partially degraded, its molarity can be determined by titration. However, this is a hazardous procedure that should only be undertaken by experienced personnel with a validated protocol.
-
Use a Fresh Source: The most reliable solution is to use a new, unopened bottle of P(CF3)3.
-
Optimize Reaction Conditions: Ensure your reaction solvent is scrupulously dry and all glassware is flame-dried or oven-dried immediately before use. Any trace of moisture can react with and consume the P(CF3)3.
Issue 4: A pressure buildup is noticed in the reaction vessel.
Cause: Unwanted side reactions or decomposition of P(CF3)3 can generate gaseous byproducts. For instance, hydrolysis can produce CF3H.[8]
Solution:
-
Cool the Reaction: If the reaction is exothermic, immediately cool the vessel with an ice bath to slow the rate of reaction.
-
Vent Safely: Ensure the reaction is being conducted in a fume hood. If necessary, vent the pressure from the vessel through a bubbler containing mineral oil to a safe exhaust. Never vent directly to the atmosphere.
-
Investigate the Cause: Once the pressure is stabilized, investigate the potential cause. Check for any incompatible reagents or signs of thermal runaway.
III. Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is mandatory when working with P(CF3)3?
A1: A comprehensive PPE strategy is crucial.[1][2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For transfers and reactions, it is highly recommended to use chemical splash goggles under a full-face shield.[1]
-
Hand Protection: Use flame-resistant gloves (e.g., Nomex) over a pair of chemical-resistant gloves (e.g., nitrile). Ensure the gloves have been tested for compatibility with P(CF3)3 and any solvents in use.
-
Body Protection: A flame-resistant lab coat is essential. Avoid synthetic fabrics like polyester, which can melt and adhere to the skin.[2]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible, within a 10-second travel time.[1]
Q2: How should I properly store P(CF3)3?
A2: P(CF3)3 should be stored in its original container, tightly sealed under an inert atmosphere (argon or nitrogen).[7] The storage area should be a cool, dry, well-ventilated location, away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[6]
Q3: What is the correct procedure for quenching and disposing of residual P(CF3)3?
A3: Unused or waste P(CF3)3 must be carefully quenched before disposal. This should be done in a fume hood, under an inert atmosphere, and with appropriate cooling.[9]
Step-by-Step Quenching Protocol:
-
Dilution: Dilute the P(CF3)3 with an anhydrous, inert solvent (e.g., hexanes or toluene) to a concentration of <5%.
-
Cooling: Cool the diluted solution in an ice/water or dry ice/acetone bath.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[1] Be prepared for gas evolution and potential exotherms.
-
Sequential Quenching: After the reaction with isopropanol has subsided, slowly add ethanol, followed by methanol, and finally, a cautious dropwise addition of water to ensure complete quenching.[10]
-
Disposal: The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][12]
Q4: Can I use a syringe pump for the slow addition of P(CF3)3?
A4: Yes, a syringe pump is an excellent method for controlled, slow addition. Ensure the syringe is gas-tight and made of compatible materials. The entire setup should be within a fume hood, and it is good practice to have a blast shield in place.[1]
Q5: What should I do in case of a P(CF3)3 spill?
A5: The response depends on the size of the spill.[1][13]
-
Small Spill (<10 mL): If it is safe to do so, cover the spill with an inert absorbent material like dry sand or vermiculite.[13] Do not use combustible materials like paper towels.[13] The contaminated absorbent should then be carefully collected into a container, moved to a fume hood, and quenched as described above.
-
Large Spill (>10 mL) or a Fire: Evacuate the immediate area and activate the fire alarm. Call emergency services and inform them of the nature of the chemical involved.[1][13]
IV. Data and Workflow Visualizations
Table 1: Recommended Quenching Agents for P(CF3)3
| Quenching Agent | Reactivity | Recommended Use | Key Precautions |
| Isopropanol | Moderate | Initial quenching of diluted P(CF3)3.[1] | Add slowly at low temperature (<0 °C). |
| Ethanol | High | Second step after isopropanol. | Ensure initial reaction has ceased. |
| Methanol | High | Third step in the sequence. | Can be highly exothermic. |
| Water | Very High | Final step to ensure complete hydrolysis. | NEVER use as the initial quenching agent.[1] |
Diagram 1: Inert Atmosphere Transfer Workflow for P(CF3)3
This diagram outlines the critical steps for safely transferring P(CF3)3 from a Sure/Seal™ bottle to a reaction vessel using a syringe.
Caption: Workflow for the safe transfer of P(CF3)3 under inert atmosphere.
Diagram 2: Decision Tree for P(CF3)3 Incidents
This flowchart provides a logical path for responding to common laboratory incidents involving P(CF3)3.
Caption: Decision-making guide for spills or fires involving P(CF3)3.
References
- Waggoner, K. M., & Kolis, J. W. (1994). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Journal of Fluorine Chemistry, 68(2), 151-157.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]
- Finze, M., et al. (2012). Rearrangement Reactions of the Transient Lewis Acids (CF3)3B and (CF3)3BCF2: An Experimental and Theoretical Study. Chemistry - A European Journal, 18(44), 14095-14106.
-
U.S. Environmental Protection Agency. (1983). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2024). Treatment and Disposal of Petroleum-Contaminated Soil. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
- Zheng, J., et al. (2020). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
- Eujen, R., et al. (2006). Bis(trifluoromethyl)phosphinous acid (CF3)2P-O-H: an example of a thermally stable phosphinous acid--synthesis, gas-phase structure, and rotational isomers. Chemistry, 12(13), 3567-74.
-
Fomtec. (n.d.). P 3% AR fluorine free foam concentrate. Retrieved from [Link]
-
Brainly.in. (2024). Explain why in the structure of (CH3)P(CF3)3, all CF3 in not at equatorial position ?. Retrieved from [Link]
- Shawkataly, O. B., et al. (2000). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section C, 56(Pt 10), e448.
- Grushin, V. V. (2008). Fluxionality of [(Ph3P)3Rh(X)]: the extreme case of X = CF3. Organometallics, 27(21), 5581-5593.
-
Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]
- University of Wisconsin-Milwaukee. (2020).
- Zeng, Q.-D., et al. (2025). Reactions of α‐CF3 styrenes with P(O)−H compounds under different conditions. ChemistrySelect.
-
Wikipedia. (n.d.). Petronas Towers. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Pyrophoric Compounds. Retrieved from [Link]
- Ellern, A., & Woo, L. K. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Inorganics, 9(10), 75.
-
Allen. (n.d.). The polarity of (i) (CH_3)(2) P(CF_3)(3) and (ii) (CH_3)(3) P(CF_3)(2). Retrieved from [Link]
-
Reddit. (2024). Quenching guide. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2024). Cross-cutting area: Disposal of PFAS-contaminated investigation-derived waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethyl. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (n.d.). Tris[4-(trifluoromethyl)phenyl]phosphine.
-
3M. (n.d.). Respiratory Protection Against Phosphine. Retrieved from [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. Retrieved from [Link]
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- 13. pnnl.gov [pnnl.gov]
Technical Support Center: Interpreting Complex NMR Spectra of P(CF3)3 Reaction Mixtures
Welcome to the technical support center for the analysis of Tris(trifluoromethyl)phosphine (P(CF3)3) reaction mixtures. This guide provides expert-driven advice in a direct question-and-answer format to help you navigate the complexities of ³¹P and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in your research. Here, we move beyond simple data reporting to explain the causality behind spectral features and troubleshooting choices, ensuring you can acquire and interpret your data with confidence.
Section 1: The Basics - Understanding the Spectrum of Pure P(CF₃)₃
Q1: What should the ³¹P NMR spectrum of pure P(CF₃)₃ look like and why?
Answer: The ³¹P{¹H} NMR spectrum of pure P(CF₃)₃ is defined by a single, complex multiplet. This pattern arises from the coupling of the central phosphorus-31 nucleus to the nine magnetically equivalent fluorine-19 nuclei of the three CF₃ groups.
-
Multiplicity: According to the multiplicity rule (2nI + 1), where 'n' is the number of coupled nuclei (9) and 'I' is the spin quantum number of ¹⁹F (1/2), the theoretical multiplicity is (2 * 9 * 1/2 + 1) = 10. Therefore, the signal is a decet .
-
Chemical Shift (δ): The ³¹P chemical shift for P(III) compounds is highly dependent on the electronegativity of the substituents.[1] For P(CF₃)₃, with three strongly electron-withdrawing trifluoromethyl groups, the phosphorus nucleus is significantly deshielded. You should expect the signal to appear in the downfield region of the spectrum, typically around -1 to +5 ppm relative to 85% H₃PO₄.[1][2]
-
Coupling Constant (¹J(P,F)): A key feature is the one-bond coupling constant, ¹J(P,F), which is characteristically large for P-CF₃ bonds. While values can vary with solvent, a typical ¹J(P,F) for P(CF₃)₃ is on the order of 1100-1200 Hz . This large coupling is a direct measure of the strong interaction between the phosphorus and fluorine nuclei through the P-C-F bonds.
The diagram below illustrates the spin-spin coupling responsible for the observed multiplicity in the ³¹P NMR spectrum.
Q2: What is the expected appearance of the ¹⁹F NMR spectrum of P(CF₃)₃?
Answer: The ¹⁹F NMR spectrum provides complementary information and is often simpler to interpret for the starting material. For pure P(CF₃)₃, you should observe a single doublet .
-
Causality: All nine fluorine atoms are chemically and magnetically equivalent. They couple to a single phosphorus nucleus (spin 1/2). Following the (2nI + 1) rule, where n=1 (for the P nucleus) and I=1/2, the signal is split into a doublet (211/2 + 1 = 2).
-
Chemical Shift (δ): The chemical shift for CF₃ groups attached to phosphorus typically appears in the range of -45 to -60 ppm relative to CFCl₃.[3]
-
Coupling Constant (¹J(F,P)): The splitting of the doublet will be equal to the same ¹J coupling constant observed in the ³¹P spectrum (~1100-1200 Hz). This mutual coupling is a powerful tool for confirming assignments.[4]
Section 2: Troubleshooting Common Spectral Artifacts & Impurities
Q3: I see multiple signals in my spectra, even before starting my reaction. How can I identify common impurities or degradation products?
Answer: The appearance of unexpected signals is common, as P(CF₃)₃ can react with trace oxygen or water. The most frequent impurity is its oxidation product, this compound oxide (P(O)(CF₃)₃). Hydrolysis can also occur.
This compound oxide (P(O)(CF₃)₃):
-
³¹P NMR: Oxidation of a P(III) phosphine to a P(V) phosphine oxide causes a significant downfield shift (a shift to a higher ppm value).[5] Expect the decet for P(O)(CF₃)₃ to appear at approximately -8 to -12 ppm . The ¹J(P,F) coupling constant may also change slightly upon oxidation.
-
¹⁹F NMR: The chemical shift of the CF₃ groups in the phosphine oxide will also be different from the phosphine. Expect a doublet for P(O)(CF₃)₃ around -65 to -75 ppm .
Hydrolysis Products: Hydrolysis involves the replacement of CF₃ groups with -OH groups. For instance, the formation of (CF₃)₂POH would dramatically alter the spectra:
-
³¹P NMR: The signal multiplicity would change from a decet (coupled to 9 F) to a septet (coupled to 6 F). The chemical shift would also be significantly different.
-
¹⁹F NMR: The spectrum would still show a doublet (coupled to one P), but its chemical shift would be distinct from both P(CF₃)₃ and P(O)(CF₃)₃.
The following table summarizes the expected NMR parameters for P(CF₃)₃ and its common oxide derivative.
| Compound | Nucleus | Multiplicity | Approx. Chemical Shift (δ) | Approx. ¹J(P,F) (Hz) |
| P(CF₃)₃ | ³¹P | Decet | -1 to +5 ppm | 1100 - 1200 |
| ¹⁹F | Doublet | -45 to -60 ppm | 1100 - 1200 | |
| P(O)(CF₃)₃ | ³¹P | Decet | -8 to -12 ppm | ~1100 |
| ¹⁹F | Doublet | -65 to -75 ppm | ~1100 |
Q4: The baseline of my ¹⁹F NMR spectrum is rolling and difficult to phase. What is the cause and how can I fix it?
Answer: A rolling baseline is one of the most common artifacts in ¹⁹F NMR spectroscopy.[6] This issue typically stems from two main sources: probe background signals and issues with data acquisition.
-
Probe Background: Many NMR probes contain fluoropolymers (like Teflon) which can produce a very broad, underlying signal. Because this signal is extremely broad, it can be difficult to distinguish from the baseline, manifesting as a roll or curve that makes accurate phasing and integration impossible.[7]
-
Acquisition Parameters: Acquiring a very large spectral width, which is often necessary for ¹⁹F NMR due to its large chemical shift range, can lead to baseline distortions.[6][8] Additionally, acoustic ringing, an effect from the high-power radiofrequency pulse, can distort the beginning of the Free Induction Decay (FID) and contribute to baseline problems.[6]
Troubleshooting Steps:
-
Use a Background-Free Probe: If available, use an NMR probe specifically designed for fluorine experiments that minimizes fluorine-containing components.
-
Optimize Spectral Width: Set the spectral width (sweep width) to be just large enough to encompass all signals of interest. A needlessly large width can exacerbate baseline issues.[8]
-
Adjust Acquisition Delay (AQ): Ensure the acquisition time is sufficient for the desired resolution.
-
Apply a Backward Linear Prediction: For stubborn baselines caused by probe background, acquiring the spectrum and then applying a backward linear prediction algorithm during processing can mathematically remove the broad, rapidly decaying signal from the FID, resulting in a flatter baseline.
-
Check Phasing: Applying a very large first-order phase correction can itself introduce baseline roll. Re-process the spectrum and attempt to phase it with minimal correction.[7]
Section 3: Interpreting Complex Reaction Mixtures
Q5: My reaction mixture shows multiple complex multiplets in both the ³¹P and ¹⁹F spectra. What is a systematic approach to interpretation?
Answer: Analyzing a complex mixture requires a systematic approach that leverages the relationship between the ³¹P and ¹⁹F spectra. The key is to use the coupling constants to link signals from the same molecule.
The following workflow provides a logical path for spectral assignment.
Step-by-Step Explanation:
-
Acquire High-Quality Data: Ensure both spectra have good resolution and signal-to-noise.
-
Identify Starting Material: Locate the characteristic decet (³¹P) and doublet (¹⁹F) of any remaining P(CF₃)₃.
-
Analyze the ¹⁹F Spectrum First: The ¹⁹F spectrum is often simpler. Most new species containing a P-CF₃ bond will appear as a new doublet.
-
Group ¹⁹F Signals: Measure the P-F coupling constant for every doublet. Signals belonging to the same molecule should ideally have identical coupling constants, although minor variations can occur.
-
Analyze the ³¹P Spectrum: Now, turn to the more complex ³¹P spectrum.
-
Match Coupling Constants: Measure the P-F coupling for each multiplet. Match this value to the J-couplings you measured in the ¹⁹F spectrum. This is the most reliable way to correlate a specific ³¹P signal with its corresponding ¹⁹F signal(s).[4]
-
Determine ³¹P Multiplicity: Once a P-F pair is matched, analyze the multiplicity of the ³¹P signal.
-
A decet indicates a P atom bound to three CF₃ groups (9 F).
-
A septet indicates a P atom bound to two CF₃ groups (6 F).
-
A quartet indicates a P atom bound to one CF₃ group (3 F).
-
-
Deduce Structure: By combining the chemical shift, coupling constant, and multiplicity information, you can deduce the structure of the new species. For example, finding a septet in the ³¹P spectrum that is J-coupled to a doublet in the ¹⁹F spectrum strongly suggests the formation of a (CF₃)₂P-R species.
Q6: My spectra show broad signals and distorted multiplets that don't follow the simple n+1 rule. What's happening?
Answer: This situation often points to two phenomena: chemical exchange or second-order effects.
Chemical Exchange: If your reaction involves dynamic processes, such as the rapid association and dissociation of a ligand, where the rate of exchange is on the same timescale as the NMR measurement, it can lead to significant line broadening. In some cases, distinct signals for two species can coalesce into one broad peak. Temperature-dependent NMR studies can help confirm this; lowering the temperature may slow the exchange enough to resolve the individual signals.
Second-Order Effects: NMR spectra simplify into easily interpretable "first-order" patterns only when the chemical shift difference between two coupled nuclei (Δν, in Hz) is much larger than their scalar coupling constant (J).[9] When Δν/J is small (<10), second-order effects can emerge, leading to:
-
Distorted Intensities: The "roofing" effect, where the inner lines of a multiplet become more intense and the outer lines become weaker, is a hallmark of second-order coupling.[9]
-
Extra Lines: The spectrum may contain more lines than predicted by the simple n+1 rule.
-
Incorrect J-Values: Measuring the peak-to-peak separation directly from the spectrum will no longer give the true coupling constant.
In P(CF₃)₃ reaction mixtures, you might form two different products, (CF₃)ₓP-A and (CF₃)ₓP-B, where the ³¹P chemical shifts are very close, but they are coupled to other nuclei (e.g., another phosphorus atom in a diphosphine). This can easily lead to strong second-order effects that require spectral simulation software for accurate analysis.
Section 4: Protocols & Best Practices
Q7: What is the recommended protocol for preparing a sample and acquiring quantitative ³¹P and ¹⁹F NMR data?
Answer: Obtaining accurate and reproducible quantitative data requires careful sample preparation and specific acquisition parameters to suppress artifacts like the Nuclear Overhauser Effect (NOE).[5]
Experimental Protocol: Quantitative NMR (qNMR) Acquisition
-
Sample Preparation:
-
Accurately weigh a known amount of your reaction mixture (e.g., 10-20 mg) into a clean vial.
-
Add a precise volume of a deuterated solvent containing a known concentration of an internal standard.
-
For ³¹P NMR: A common standard is triphenyl phosphate (TPP).
-
For ¹⁹F NMR: Trifluorotoluene or another stable fluorinated compound with a signal far from your region of interest can be used.[10]
-
-
Ensure the sample is fully dissolved and transfer it to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve good homogeneity. For ¹⁹F NMR, it is crucial to ensure non-spinning shims are optimized to minimize spinning sidebands.[7]
-
Tune and match the probe for both the ¹⁹F and ³¹P channels.
-
-
Acquisition Parameters (Inverse Gated Decoupling):
-
To ensure accurate integration, you must use an inverse gated decoupling pulse sequence.[5] This technique applies the proton decoupler only during the data acquisition period, not during the relaxation delay. This suppresses P-H or F-H coupling while preventing the development of NOE, which can artificially and non-uniformly enhance signal intensities.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay. For quantitative results, d1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus you wish to quantify (both your sample and the standard). For phosphorus compounds, T₁ values can be long, so a d1 of 30-60 seconds is often necessary.
-
Pulse Width: Use a calibrated 90° pulse width to ensure uniform excitation across the entire spectral width.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (>100:1) for the signals you need to integrate.
-
-
Processing and Analysis:
-
After Fourier transformation, carefully phase the spectrum and apply a high-order polynomial baseline correction.
-
Integrate the signal for your internal standard and the signals for the various species in your mixture.
-
Calculate the concentration of each species relative to the known concentration of the internal standard, accounting for the number of nuclei contributing to each signal (e.g., 9 fluorines for a P(CF₃)₃ signal).
-
By following this rigorous protocol, you can reliably quantify the components in your P(CF₃)₃ reaction mixtures, providing crucial data on reaction conversion, product distribution, and impurity levels.
References
-
Max T. Rogers NMR Facility. NMR Artifacts. Michigan State University. [Link]
-
Nixon, J. F., & Swain, J. R. (1972). Phosphorus–phosphorus coupling constants in trifluoromethylphosphine group VIA metal complexes. Journal of the Chemical Society, Dalton Transactions, 1038. [Link]
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University of Leicester. NMR Spectroscopy Primer. [Link]
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Barlow, C. G., Nixon, J. F., & Swain, J. R. (1969). Phosphorus?fluorine compounds. Part XII. Phosphorus31 and fluorine-19 nuclear magnetic resonance studies on fluorophosphine molybdenum complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1082. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Dalvit, C., & Vulpetti, A. (2019). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Molecules, 24(18), 3341. [Link]
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Amaryan, N., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13329–13337. [Link]
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University of Sheffield. 19Flourine NMR. [Link]
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Harris, R. K., et al. (2000). Complete analysis of the 31P and 19F NMR spectra of [(PF3)3Mo(CO)3]. Magnetic Resonance in Chemistry, 38(11), 919-924. [Link]
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Chemistry LibreTexts. (2024). NMR - Interpretation. [Link]
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University of Durham. 31 Phosphorus NMR. [Link]
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Burg, A. B. (1990). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Inorganic Chemistry, 29(16), 3049–3050. [Link]
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University of Wisconsin-Madison. (2010). X-Nucleus NMR: 31P and 19F. [Link]
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Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. [Link]
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Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]
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NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
University of California, Davis. 16: Multinuclear NMR. Chemistry LibreTexts. [Link]
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Navigating the Persistent Challenge: A Guide to Removing Tris(trifluoromethyl)phosphine Oxide
Technical Support Center | Troubleshooting Guides & FAQs
For researchers engaged in syntheses utilizing tris(trifluoromethyl)phosphine or reagents that generate its oxide, the removal of the highly stable and polar this compound oxide ((CF₃)₃PO) byproduct can present a significant purification challenge. This guide, designed for chemists and drug development professionals, provides a framework of strategies and technical insights to effectively address this common experimental hurdle. Drawing from established principles in purification chemistry, we will explore various methodologies, from classical techniques to more specialized approaches, to aid in the isolation of your target compounds.
Understanding the Challenge: Properties of (CF₃)₃PO
This compound oxide is a crystalline solid with a molecular weight of 253.99 g/mol .[1] Its physical and chemical characteristics are dominated by the presence of nine electron-withdrawing fluorine atoms. This imparts high polarity and thermal stability to the molecule. Unlike its more common analog, triphenylphosphine oxide (TPPO), the trifluoromethyl groups significantly alter its solubility profile and reactivity, often rendering standard purification techniques for TPPO removal less effective.
FAQ: Common Questions in (CF₃)₃PO Removal
Q1: Why is (CF₃)₃PO so difficult to remove from my reaction mixture?
The difficulty in removing (CF₃)₃PO stems from a combination of its properties:
-
High Polarity: The P=O bond is highly polarized, and the numerous fluorine atoms contribute to a significant molecular dipole, leading to strong interactions with polar solvents and stationary phases like silica gel.
-
Chemical Inertness: The phosphorus-carbon bonds are strong, and the trifluoromethyl groups are sterically shielding, making the molecule resistant to chemical degradation under typical workup conditions.
-
Solubility Profile: While its high polarity suggests good solubility in polar solvents, its fluorinated nature can lead to unpredictable solubility in common organic solvents, often causing it to co-elute with products during chromatography.
Q2: Can I use the same methods that work for removing triphenylphosphine oxide (TPPO)?
While the principles are similar, direct application of TPPO removal methods may not be successful. For instance, precipitation of TPPO with metal salts like ZnCl₂ or MgCl₂ is a common strategy.[2][3][4] However, the coordination chemistry of (CF₃)₃PO with these salts may differ, and the solubility of any resulting complexes is not well-documented. Therefore, these methods should be considered experimental for (CF₃)₃PO and may require significant optimization.
Q3: What are the primary strategies I should consider for removing (CF₃)₃PO?
The main strategies for removing (CF₃)₃PO can be categorized as:
-
Chromatographic Methods: Leveraging differences in polarity between your product and (CF₃)₃PO.
-
Extraction Techniques: Exploiting differential solubility in immiscible solvent systems.
-
Crystallization/Precipitation: Inducing selective precipitation of either the product or the phosphine oxide.
-
Chemical Scavenging: Using reagents that selectively react with and immobilize the phosphine oxide.
The choice of method will depend on the properties of your desired product, the scale of the reaction, and the available resources.
Troubleshooting and Strategic Workflows
Decision-Making Flowchart for (CF₃)₃PO Removal
The following diagram illustrates a logical progression for selecting an appropriate purification strategy.
Sources
Technical Support Center: Stabilizing Metal Complexes of Tris(trifluoromethyl)phosphine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with the unique and powerful ligand, tris(trifluoromethyl)phosphine (P(CF₃)₃). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when synthesizing, handling, and stabilizing metal complexes of this electron-poor phosphine. Our goal is to blend foundational scientific principles with practical, field-tested advice to ensure the success and integrity of your experiments.
Introduction: The Double-Edged Sword of P(CF₃)₃
This compound is a fascinating ligand, primarily due to its extreme electronic properties. The three powerfully electron-withdrawing trifluoromethyl groups render the phosphorus atom highly electron-deficient. This has two major, competing consequences for coordination chemistry:
-
Poor σ-Donation: The phosphorus lone pair is less available for donation to a metal center compared to alkyl or aryl phosphines.[1]
-
Exceptional π-Acceptance: The P-C σ* anti-bonding orbitals are low in energy, making them excellent acceptors for π-backbonding from electron-rich metal centers.[2] The π-acidity of P(CF₃)₃ is considered comparable to that of carbon monoxide (CO).[3][4]
This duality makes P(CF₃)₃ complexes challenging to synthesize but highly valuable for stabilizing low-valent, electron-rich metal centers and for applications in catalysis where its electronic profile can enhance reactivity.[5][6][7] This guide will help you navigate the challenges to harness the full potential of this ligand.
Frequently Asked Questions (FAQs)
Q1: What makes P(CF₃)₃ complexes so prone to decomposition?
A1: The stability of the Metal-P(CF₃)₃ bond is critically dependent on the balance between σ-donation and π-backbonding. If the metal center is in a high oxidation state or is otherwise electron-poor, it cannot provide sufficient π-backbonding to the ligand. This results in a weak, predominantly dative bond that is susceptible to dissociation. Key decomposition pathways include ligand dissociation, P-C bond cleavage, and oxidation of the phosphine.[8][9]
Q2: What are the primary safety concerns when working with P(CF₃)₃ and its derivatives?
A2: this compound itself is a toxic, pyrophoric gas and must be handled with extreme caution in a well-ventilated fume hood or glovebox.[10] While its metal complexes are generally less volatile, they can release P(CF₃)₃ upon decomposition. Furthermore, the complexes themselves and any byproducts may be harmful.[11][12]
Core Safety Protocols:
-
Handling: Always use inert atmosphere techniques (glovebox or Schlenk line).
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.[13]
-
Storage: Store complexes under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures, as specified for your particular compound, to minimize thermal decomposition.[10]
-
Disposal: Dispose of all waste in accordance with institutional and national hazardous waste regulations.[12]
Q3: How do I choose the right metal precursor for my synthesis?
A3: Success hinges on selecting a metal precursor that is amenable to stabilization by a strong π-acceptor ligand. Ideal candidates are:
-
Low-Valent Metals: Metal centers in low oxidation states (e.g., Pd(0), Pt(0), Rh(I), Mn(I)) are electron-rich and thus better π-donors.[14][15]
-
Labile Co-ligands: Precursors with easily displaceable ligands (e.g., olefins, nitriles, or weakly bound solvents) facilitate the coordination of P(CF₃)₃.
-
Avoid Strong Oxidants: Avoid metal precursors or reaction conditions that can oxidize the P(III) center to P(V) (phosphine oxide).
Q4: What spectroscopic signatures are characteristic of P(CF₃)₃ coordination?
A4: Multinuclear NMR spectroscopy is the most powerful tool for confirming coordination and assessing the purity of your complex.
| Technique | Expected Observation | Rationale / Interpretation |
| ³¹P NMR | A large downfield shift upon coordination. The signal will appear as a quartet of decets (or more complex multiplet) due to coupling with ¹⁹F nuclei. | Coordination deshields the phosphorus nucleus. The complex coupling pattern arises from ²J(P-C-F) coupling to the nine equivalent fluorine atoms.[16] |
| ¹⁹F NMR | A signal that is shifted relative to free P(CF₃)₃. The signal will appear as a doublet due to coupling with the ³¹P nucleus. | The electronic environment of the CF₃ groups changes upon coordination. The ¹J(F-P) or more commonly observed ²J(P-C-F) coupling confirms the P-CF₃ connectivity.[16] |
| ¹³C NMR | The CF₃ carbon signal will show coupling to both phosphorus and fluorine. | Confirms the integrity of the ligand structure. |
| IR Spectroscopy | If co-ligands like CO are present, their stretching frequencies (ν(CO)) will increase compared to complexes with more electron-donating phosphines.[4] | As a strong π-acceptor, P(CF₃)₃ competes with CO for metal d-electron density, strengthening the C-O bond.[4] |
Troubleshooting Guides
Guide 1: Low or No Yield of the Desired Complex
Issue: After running the synthesis, NMR analysis shows only starting materials or a complex mixture of unidentified products.
This common issue often traces back to the fundamental electronic requirements of the P(CF₃)₃ ligand.
Causality Explained:
-
Metal Oxidation State: P(CF₃)₃ cannot form a stable bond with an electron-deficient metal. The lack of π-backdonation from the metal to the ligand's σ* orbitals results in a very weak M-P bond, leading to ligand dissociation or failure to coordinate in the first place.[1][2]
-
Ligand Lability: If the ligands on the metal precursor (e.g., halides, strong donor phosphines) are not easily displaced, the substitution reaction required to form the P(CF₃)₃ complex will not proceed. Methods like using trimethylamine N-oxide can help remove tightly bound CO ligands to create an open coordination site.[8][14]
-
Thermal Stability: While some reactions require heat, metal-P(CF₃)₃ complexes can be thermally sensitive. The energy input may favor decomposition pathways over the desired product formation. Some complexes are only stable at low temperatures (e.g., below -20 °C).[16]
Guide 2: Complex Decomposes During Work-up and Purification
Issue: The reaction mixture shows the correct product by in-situ NMR, but the complex is lost during solvent removal, chromatography, or crystallization.
This indicates that the complex is kinetically or thermodynamically unstable once removed from the reaction environment.
Key Causes & Solutions:
-
Atmospheric Sensitivity:
-
Cause: The complex is likely sensitive to trace oxygen or moisture. The P(III) center can be readily oxidized to a P(V) phosphine oxide, O=P(CF₃)₃, which is a poor ligand.[9]
-
Solution: Perform all work-up procedures under a strictly inert atmosphere. Use rigorously dried and deoxygenated solvents. If possible, perform purification inside a glovebox.
-
-
Solvent-Induced Decomposition:
-
Cause: Coordinating solvents (e.g., THF, MeCN, DMSO) can sometimes displace the P(CF₃)₃ ligand, especially if the M-P bond is weak. Halogenated solvents (e.g., CH₂Cl₂, CHCl₃) can undergo oxidative addition to some low-valent metal centers.
-
Solution: Use non-coordinating solvents like hexanes, toluene, or benzene for purification whenever possible. If the complex's solubility requires a coordinating solvent, keep contact time to a minimum and use low temperatures.
-
-
Chromatography Issues:
-
Cause: Silica gel and alumina are common culprits for decomposition. Their surfaces are not inert and can contain acidic sites, water, and oxygen, which can degrade sensitive complexes.
-
Solution: Avoid column chromatography if at all possible. The preferred methods for purification are:
-
Crystallization/Precipitation: Dissolve the crude product in a minimal amount of a good solvent (e.g., toluene) and precipitate by adding a poor solvent (e.g., hexanes) at low temperature.
-
Sublimation: For thermally stable, non-ionic complexes, sublimation under high vacuum can be an excellent purification method.[14]
-
Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold, non-coordinating solvents, and dried under vacuum.
-
-
Experimental Protocol: Synthesis of a Generic M(P(CF₃)₃)ₓ Complex
This protocol outlines a general procedure for the synthesis of a hypothetical low-valent metal complex via ligand substitution. All steps must be performed under a dry, oxygen-free inert atmosphere (N₂ or Ar) using a Schlenk line or glovebox.
Materials:
-
Metal Precursor (e.g., M(COD)₂, M₂(dba)₃)
-
This compound (P(CF₃)₃) - typically handled as a gas or a solution in a dry, non-coordinating solvent.
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Hexanes)
-
Schlenk flask and other appropriate glassware.
Procedure:
-
Preparation: In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the metal precursor (e.g., 1.0 mmol).
-
Dissolution: Add the anhydrous, deoxygenated solvent (e.g., 20 mL) to the flask to dissolve or suspend the metal precursor.
-
Ligand Addition:
-
If P(CF₃)₃ is in a cylinder, carefully measure the required amount by condensing a known volume into a calibrated vessel at low temperature (e.g., -78 °C) and then allowing it to bubble into the stirred reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
If using a solution of P(CF₃)₃, add the required stoichiometric amount (e.g., 2.0 mmol for a 1:2 M:L ratio) slowly via syringe.
-
-
Reaction:
-
Allow the mixture to stir at the desired temperature (start with room temperature or below).
-
The reaction progress can often be observed by a color change.
-
Causality Note: The slow addition of the ligand and controlled temperature are crucial to prevent localized heating and potential side reactions.
-
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot of the reaction mixture via a cannula into an NMR tube containing a deuterated solvent for analysis. Check ³¹P and ¹⁹F NMR to assess the conversion to the desired product.
-
Work-up:
-
Once the reaction is complete, reduce the solvent volume under vacuum. Be careful not to remove the solvent completely if the product is unstable in the solid state.
-
Induce precipitation by adding a non-polar co-solvent (e.g., pentane or hexanes) and cooling the flask (e.g., -30 °C).
-
-
Isolation:
-
Isolate the resulting solid product by filtration via cannula.
-
Wash the solid with several small portions of cold pentane to remove any soluble impurities.
-
Dry the final product under high vacuum.
-
-
Characterization: Obtain final NMR (³¹P, ¹⁹F, ¹³C, ¹H), and other relevant spectroscopic data. If suitable crystals are obtained, perform single-crystal X-ray diffraction to confirm the structure.
References
-
2.9: Phosphines - Chemistry LibreTexts. (2023, May 3). Chemistry LibreTexts. [Link]
-
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. MySkinRecipes. [Link]
-
Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. [Link]
-
Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond. (2021, November 12). MDPI. [Link]
- Phosphine Ligands. Source Not Available.
-
The Crucial Role of Phosphine Ligands in Modern Catalysis. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
24.2D: Phosphine and Related Ligands. (2023, May 3). Chemistry LibreTexts. [Link]
-
Tris(4-trifluoromethylphenyl)phosphine | C21H12F9P | CID 139448. PubChem. [Link]
-
Synthesis and Reactivity of Mn–CF3 Complexes. (2019, January 6). MDPI. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
-
Metal-phosphine complex. Wikipedia. [Link]
-
(PDF) Synthesis and Reactivity of Mn–CF3 Complexes. ResearchGate. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalysis with Tris(trifluoromethyl)phosphine P(CF3)3 Ligands
Welcome to the technical support center for optimizing catalytic reactions involving the tris(trifluoromethyl)phosphine (P(CF3)3) ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this strongly electron-withdrawing and sterically demanding ligand. Here, we move beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues and unlocking the full potential of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of P(CF3)3 that I should be aware of?
A1: P(CF3)3 is a unique phosphine ligand characterized by its exceptionally strong electron-withdrawing nature and moderate steric bulk. The three trifluoromethyl groups pull electron density away from the phosphorus atom, which significantly impacts its coordination chemistry and the reactivity of the resulting metal complex.
-
Electronic Properties: The strong σ-withdrawing and π-accepting capabilities of P(CF3)3 make the metal center more electrophilic. This can facilitate reductive elimination, a crucial step in many catalytic cycles, particularly for challenging C-C and C-heteroatom bond formations.[1][2]
-
Steric Properties: While not as bulky as some other phosphine ligands, P(CF3)3 still exerts significant steric influence around the metal center, which can affect substrate coordination and product selectivity.
A summary of its key parameters is provided in the table below:
| Property | Value | Significance |
| Tolman Electronic Parameter (TEP) | ~2120 cm⁻¹ | Indicates very strong electron-withdrawing character, enhancing the electrophilicity of the metal center. |
| Cone Angle (θ) | ~135-142° | Represents moderate steric bulk, influencing coordination number and substrate approach. |
| Basicity | Very Low | The phosphorus lone pair is poorly available for donation due to the inductive effect of the CF3 groups. |
Q2: What types of reactions are most suitable for P(CF3)3 ligands?
A2: P(CF3)3 and other electron-poor phosphines are particularly effective in reactions where reductive elimination is the rate-limiting step or when a more electron-deficient metal center is desirable.[3] This includes:
-
Cross-Coupling Reactions: Especially for challenging couplings that are sluggish with electron-rich phosphines. The electron-withdrawing nature of P(CF3)3 can promote the final bond-forming step.[1]
-
Trifluoromethylation Reactions: The ligand's properties can stabilize metal-CF3 complexes and facilitate the transfer of the CF3 group.[4]
-
Carbonylation and Hydroformylation: The electronic properties can influence CO insertion and migratory insertion steps.
-
Semihydrogenation of Alkynes: Electron-poor phosphines can improve the selectivity for the desired alkene over alkane formation.[3][5]
Q3: How should I handle and store P(CF3)3?
A3: P(CF3)3 is a toxic and reactive gas at room temperature. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[6][7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8][9] It is typically supplied in cylinders or as a solution.
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure all equipment is dry and purged with an inert gas (e.g., argon or nitrogen) before use, as P(CF3)3 can react with moisture. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
This section addresses common problems encountered during catalytic reactions with P(CF3)3 ligands, providing potential causes and actionable solutions.
Problem 1: Low or No Catalytic Activity
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Decomposition | P(CF3)3, while stabilizing certain metal complexes, can also be labile. The strong electron-withdrawing nature can weaken the M-P bond, leading to ligand dissociation and catalyst deactivation, especially at elevated temperatures.[1] | Operate at the lowest effective temperature. Consider using a higher ligand-to-metal ratio to favor ligand association. |
| Incomplete Catalyst Activation | The precatalyst may not be efficiently converted to the active catalytic species. This can be due to impurities in the reagents or solvent, or suboptimal activation conditions. | Ensure all reagents and solvents are pure and anhydrous. If using a palladium precatalyst, consider the addition of a reducing agent or activator if necessary for the specific catalytic cycle. |
| Ligand Oxidation | Although more resistant to oxidation than many electron-rich phosphines, P(CF3)3 can still be oxidized under harsh conditions or in the presence of strong oxidants, rendering it ineffective. | Maintain a strictly inert atmosphere throughout the reaction setup and execution. Use freshly degassed solvents. |
| Inhibition by Additives | Certain additives or byproducts from substrate decomposition can act as catalyst poisons, binding to the metal center and inhibiting catalysis.[10] | Analyze the reaction mixture for potential inhibitors. If an additive is necessary, screen for alternatives that are compatible with the catalytic system. |
Problem 2: Sluggish Reaction Rate
| Potential Cause | Explanation | Recommended Solution |
| Slow Oxidative Addition | While P(CF3)3 promotes reductive elimination, it can slow down the oxidative addition step due to the electron-poor nature of the metal center. | Increase the reaction temperature cautiously, monitoring for catalyst decomposition. If possible, use a more reactive substrate (e.g., an aryl iodide instead of an aryl chloride). |
| Poor Substrate Coordination | The steric bulk of P(CF3)3, although moderate, may hinder the coordination of bulky substrates. | If steric hindrance is suspected, consider a related but less bulky electron-poor phosphine. However, this may alter the electronic properties of the catalyst. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates by influencing the solubility of reagents and the stability of intermediates. | Screen a range of solvents with varying polarities. Non-polar, aprotic solvents are often a good starting point for many cross-coupling reactions. |
Problem 3: Formation of Undesired Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of Substrates | This can occur if the transmetalation step is slow relative to other pathways, or if the catalyst promotes side reactions. | Optimize the reaction temperature and concentration. The addition of specific additives can sometimes suppress homocoupling. |
| Dehalogenation of Aryl Halides | This is a common side reaction in cross-coupling, often resulting from β-hydride elimination from alkyl-metal intermediates or reaction with trace water.[11] | Ensure strictly anhydrous conditions. If β-hydride elimination is a possibility with your substrate, consider alternative reaction pathways or catalyst systems. |
| Ligand-Related Side Reactions | In some cases, the P(CF3)3 ligand itself or its decomposition products might react with substrates or intermediates. | Characterize byproducts to identify their origin. If ligand-derived byproducts are confirmed, adjusting the reaction conditions (e.g., temperature, stoichiometry) may mitigate their formation. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Precaution: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Catalyst Preparation: In a dry Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3) and the P(CF3)3 ligand (typically a 1:2 to 1:4 Pd:ligand ratio).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) via cannula or syringe.
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation. Then, add the aryl halide, the coupling partner (e.g., a boronic acid or organozinc reagent), and the base (e.g., Cs2CO3, K3PO4).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with standard extraction and purification procedures.
Visualizing Reaction Optimization
Diagram 1: Troubleshooting a Sluggish Reaction
This decision tree illustrates a logical workflow for addressing a slow catalytic reaction when using P(CF3)3 ligands.
Caption: A decision-making workflow for troubleshooting slow reaction rates.
References
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Grushin, V. V. (2010). CF3–Ph Reductive Elimination from [(Xantphos)Pd(CF3)(Ph)]. Organometallics, 29(5), 1295-1309. [Link]
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Gao, B., Zhao, Y., & Hu, J. (2014). AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to CF3-Alkenes and CF3-Ketones. Angewandte Chemie International Edition, 53(52), 14525-14529. [Link]
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Zier, J. C., D'Ambra, C. A., Re, S., & Gembicky, M. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry, 59(38), 3614-3622. [Link]
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de la Torre, A., Afewerki, S., & Córdova, A. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. The Journal of Physical Chemistry Letters, 14(4), 1069-1075. [Link]
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Beckmann, J., & Dakternieks, D. (2007). Molecular structure of P(CH3)3(C3F5)F (1). ResearchGate. [Link]
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Grushin, V. V. (2009). Aryl−CF3 Bond-Forming Reductive Elimination from Palladium(IV). Journal of the American Chemical Society, 131(48), 17650-17651. [Link]
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Reddy, R. P. (2018). Straightforward Synthesis of CF3-Substituted Triarylethenes by Stereoselective Threefold Cross-Coupling Reactions. ResearchGate. [Link]
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Koppe, M., & Naumann, D. (2021). Stable and Storable N(CF3)2 Transfer Reagents. Chemistry – A European Journal, 27(39), 10973-10978. [Link]
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Grushin, V. V. (2009). Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV). PMC. [Link]
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de la Torre, A., Afewerki, S., & Córdova, A. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. PMC. [Link]
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Zier, J. C., D'Ambra, C. A., Re, S., & Gembicky, M. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. PubMed. [Link]
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Tellis, J. C., Primer, D. N., & Molander, G. A. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(49), 17063-17067. [Link]
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Devery III, J. J., Douglas, J. J., Nguyen, J. D., Cole, K. P., Flowers II, R. A., & Stephenson, C. R. J. (2015). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. Chemical Science, 6(1), 435-440. [Link]
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Sanford, M. S. (n.d.). Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond formation at palladium. SFA ScholarWorks. [Link]
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Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(1), e202103405. [Link]
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Tulchinsky, Y. (2017). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. [Link]
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Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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FasterCapital. (2024). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]
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Leahy, J. W. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 10, 1037887. [Link]
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Author Unknown. (2016). 'Lanthanide contraction' in 3 complexes. ResearchGate. [Link]
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Kim, B. H., Kim, D. J., & Lee, H. G. (2021). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Nature Communications, 12(1), 3505. [Link]
-
Thomas, J. C., & Bergman, R. G. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PMC. [Link]
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Orton, G. R. F., & Pilgrim, B. S. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3326-3346. [Link]
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Fissers, J. P. F., & Domínguez-García, M. C. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Inorganics, 11(5), 195. [Link]
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SNS Courseware. (n.d.). Maintaining Raw Material Stores: Best Practices. [Link]
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O'Brien, C. J., & Toste, F. D. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 414-428. [Link]
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Hosaka, M., Nagasawa, S., & Iwabuchi, Y. (2024). Undirected C(sp³)-CF3 trifluoromethylation through C(sp³)-H activation. ResearchGate. [Link]
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Biswas, S., & Weix, D. J. (2021). Light-promoted C(sp3)–C(sp3) Reductive Elimination from Dialkyl NiII Complexes. PMC. [Link]
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Dias, H. V. R., & Singh, S. (2016). The silver(I) complex [HB{3-(CF3),5-(CH3)Pz}3]AgNCCH3 supported by a partially fluorinated scorpionate ligand. PubMed. [Link]
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FasterCapital. (2024). Best Practices For Storage And Handling. [Link]
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Technical Support Center: Tris(trifluoromethyl)phosphine (P(CF3)₃)
Welcome to the technical support center for tris(trifluoromethyl)phosphine (P(CF3)₃). This guide is designed for researchers, chemists, and drug development professionals who utilize this unique and highly reactive organophosphorus compound. As a potent σ-donor ligand with strong π-acceptor characteristics, P(CF3)₃ offers distinct electronic properties valuable in catalysis and materials science. However, its physical state and high reactivity present significant handling and solubility challenges.
This document provides in-depth, field-proven insights and practical guidance in a direct question-and-answer format to help you overcome these challenges, ensuring the safe and effective use of this compound in your research.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and why are its physical properties so critical to understand?
This compound, with the chemical formula P(CF₃)₃, is an organophosphorus compound notable for the three highly electronegative trifluoromethyl groups attached to the central phosphorus atom.
A critical and often misunderstood property of P(CF₃)₃ is its physical state. Unlike its commonly used solid aryl phosphine counterparts (e.g., triphenylphosphine or its trifluoromethylated aryl derivatives), This compound is a colorless gas at standard temperature and pressure. [1] This fact is paramount as it dictates every aspect of its storage, handling, and application, shifting the experimental challenge from dissolving a solid to safely managing and dissolving a reactive gas.
| Property | Value | Source |
| Molecular Formula | C₃F₉P | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Physical State | Gas | [1] |
| Boiling Point | 17.3 °C (290.45 K) | [1] |
| Odor | Garlic-like | |
| Appearance | Colorless |
Understanding that P(CF₃)₃ is a gas is the first step to overcoming solubility issues. The problem is not one of breaking a crystal lattice, but of ensuring efficient mass transfer of a gas into a liquid phase and maintaining its dissolution.
Q2: My reaction requires a specific concentration of P(CF₃)₃. How can I prepare a standardized solution from a gas cylinder?
Preparing a solution of a known concentration from a gaseous reagent requires meticulous technique. The two primary methods are volumetric addition and gravimetric addition . Given the reactivity of P(CF₃)₃, all manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using either a high-quality Schlenk line or a glovebox.[2][3]
Method 1: Volumetric Addition (Gas-Tight Syringe)
This method is suitable for preparing smaller volumes of moderately accurate concentrations.
-
Setup : Connect the P(CF₃)₃ lecture bottle or cylinder to a regulator and a bubbler. The outlet of the bubbler should be vented to a fume hood.
-
Syringe Preparation : Take a known volume gas-tight syringe equipped with a needle and a stopcock. Flush the syringe thoroughly with dry nitrogen or argon.
-
Gas Withdrawal : Carefully insert the syringe needle into the tubing from the P(CF₃)₃ cylinder (a T-junction with a septum is ideal). Slowly draw a desired volume of P(CF₃)₃ gas into the syringe. Note the ambient temperature and pressure.
-
Solvent Preparation : The reaction solvent must be thoroughly degassed beforehand to remove dissolved oxygen, which can rapidly oxidize the phosphine.[4][5] Use a minimum of three freeze-pump-thaw cycles for best results.[5]
-
Dissolution : Inject the gas slowly into the headspace of the vigorously stirred, degassed solvent in your reaction flask. To improve dissolution, the needle tip can be placed just above the solvent surface. Allow time for the gas to dissolve.
-
Concentration Calculation : Use the Ideal Gas Law (PV=nRT) to calculate the moles of P(CF₃)₃ withdrawn. The concentration is then this molar amount divided by the volume of the solvent.
Method 2: Gravimetric Addition (Mass-Flow Controller or Condensation)
This is a more accurate method for larger quantities or when precise concentration is critical.
-
Condensation : Place a tared Schlenk flask containing your degassed solvent under a high vacuum and cool it in a liquid nitrogen or dry ice/acetone bath.
-
Gas Transfer : Connect the P(CF₃)₃ cylinder to the flask via a regulator. Slowly bleed the gas into the cold flask. P(CF₃)₃ will condense as a solid or liquid.
-
Mass Determination : Once a sufficient amount has been transferred, close the flask and the cylinder. Allow the flask to warm to room temperature, then re-weigh it to determine the exact mass of P(CF₃)₃ added.
-
Solvent Addition : Add a known volume/mass of degassed solvent to the flask under an inert atmosphere to achieve the desired concentration.
Q3: What are the best solvents for dissolving P(CF₃)₃?
-
Parent Compound (PH₃) : The parent phosphine, PH₃, is sparingly soluble in water but shows higher solubility in organic solvents. Data suggests good solubility in hydrocarbons and some polar aprotic solvents.[4][6]
-
Fluorinated Nature : The high fluorine content of P(CF₃)₃ suggests that it will have low polarity. Therefore, non-polar aprotic solvents are a logical starting point.
-
Reactivity : P(CF₃)₃ is reactive towards protic solvents. An older study noted that attempts to isolate a platinum complex from methanol were unsuccessful due to decomposition.[7] Therefore, alcohols and other protic solvents should be avoided.
Recommended Solvent Classes (In Order of Priority for Testing):
-
Aprotic, Non-Polar Solvents : Toluene, Hexanes, Benzene, Pentane.
-
Aprotic, Polar Solvents : Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM). Caution: Ensure these solvents are rigorously dried and deoxygenated. Peroxides in aged ethers can rapidly oxidize phosphines.[4]
-
Halogenated Solvents : While potentially good solvents due to polarity matching, their reactivity should be confirmed on a small scale before use in a critical reaction.
| Solvent Class | Recommended Solvents | Rationale & Cautions |
| Aprotic, Non-Polar | Toluene, Hexanes | Likely good solubility due to low polarity. Toluene is often a good choice for reactions at various temperatures. |
| Ethers | THF, Diethyl Ether | Commonly used for organometallic reactions. MUST be freshly distilled or passed through a purification system to remove peroxides. |
| Chlorinated | Dichloromethane (DCM) | Potential for good solubility. Check for reactivity; some phosphines can react with chlorinated solvents, especially under catalytic conditions. |
| Protic Solvents | AVOID (Methanol, Ethanol, Water) | High potential for reaction and decomposition.[7] |
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My reaction is sluggish or fails completely. I suspect a problem with the P(CF₃)₃ solution.
Root Cause Analysis & Solution Workflow
Troubleshooting Workflow for P(CF₃)₃ Issues
-
Step 1: Confirm Phosphine Oxidation. The most common failure mode for phosphine ligands is oxidation to the corresponding phosphine oxide (P(CF₃)₃=O).[3] This can happen due to trace oxygen in your solvent or reaction headspace.
-
Solution: Ensure your solvent is rigorously deoxygenated. While bubbling with argon is common, it is often insufficient for highly air-sensitive reagents.[5] The freeze-pump-thaw method (at least 3 cycles) is strongly recommended for degassing solvents to be used with P(CF₃)₃.[5] Also, ensure all glassware is oven-dried and the entire apparatus is leak-tight and maintained under a positive pressure of inert gas.
-
-
Step 2: Verify Solution Concentration. If you used the volumetric (gas-tight syringe) method, inaccuracies in reading the volume or fluctuations in ambient temperature/pressure can lead to a lower-than-expected concentration.
-
Solution: Re-prepare the solution using a more accurate method, such as gravimetric addition by condensation. If this is not feasible, consider titrating a sample of your prepared solution to determine its exact concentration before use.
-
-
Step 3: Assess Solvent Compatibility. As noted, P(CF₃)₃ may react with certain solvents. If you are using a solvent that has not been previously validated for this reagent (e.g., an alcohol or potentially a chlorinated solvent), decomposition may be the issue.
-
Solution: Prepare a solution of P(CF₃)₃ in the questionable solvent and monitor it over time using ³¹P NMR spectroscopy. The appearance of new peaks will indicate decomposition. If decomposition is observed, switch to a more inert solvent like toluene or hexanes.
-
Problem 2: I am bubbling P(CF₃)₃ gas into my solvent, but I don't see any reaction progress. How can I improve the dissolution?
-
Increase Surface Area and Contact Time: Simply bubbling gas into a static liquid is inefficient.
-
Solution 1: Vigorous Stirring. Use a high stir rate to create a vortex. This dramatically increases the surface area of the gas-liquid interface, promoting faster dissolution.
-
Solution 2: Use a Fritted Gas Dispersion Tube. Instead of a simple needle, use a gas dispersion tube (a glass tube with a porous fritted glass tip). This creates very fine bubbles, maximizing the surface area for mass transfer.
-
-
Consider Temperature: The solubility of a gas in a liquid is inversely proportional to the temperature (Henry's Law).
-
Solution: Cool the solvent (e.g., in an ice bath) while introducing the P(CF₃)₃ gas. This will significantly increase the amount of gas that can be dissolved. Once the gas is dissolved, you can allow the reaction mixture to warm to the desired temperature.
-
Part 3: Experimental Protocols & Safety
Protocol: Preparation of a ~0.5 M Solution of P(CF₃)₃ in Toluene
This protocol details the preparation of a stock solution using the condensation method for accuracy. This procedure must be performed using a Schlenk line or inside a glovebox.
Equipment:
-
P(CF₃)₃ gas cylinder with a fine-control needle valve regulator
-
Two 100 mL Schlenk flasks, oven-dried
-
Schlenk line with high-vacuum pump and inert gas (Argon or Nitrogen) source
-
Liquid nitrogen or dry ice/acetone bath
-
Anhydrous, deoxygenated toluene (e.g., from a solvent purification system)
Procedure:
-
Preparation: Take one 100 mL Schlenk flask (Flask A), seal it with a septum, and record its exact mass (tared weight).
-
Evacuation and Cooling: Attach Flask A to the Schlenk line, evacuate under high vacuum for 10 minutes, and then immerse the flask in a liquid nitrogen bath.
-
Gas Transfer: Connect the P(CF₃)₃ cylinder to the Schlenk line. With the flask under vacuum and fully cooled, slowly and carefully open the regulator to admit P(CF₃)₃ gas. The gas will condense as a white solid inside Flask A.
-
Mass Determination: Add a small amount of P(CF₃)₃ (target ~2.4 g for 10 mmol). Close the cylinder valve and the flask's stopcock. Turn off the vacuum to that port. Remove the liquid nitrogen bath and allow the flask to warm to room temperature behind a blast shield. Once at ambient temperature, re-weigh the sealed flask. The difference from the tared weight is the mass of P(CF₃)₃.
-
Solvent Addition: Calculate the volume of toluene required to achieve a 0.5 M solution. For example, for 10 mmol (2.38 g) of P(CF₃)₃, you would add 20 mL of toluene. Add the required volume of anhydrous, deoxygenated toluene to Flask A via cannula transfer under a positive pressure of inert gas.
-
Storage: The resulting solution should be stored in the sealed Schlenk flask at low temperature (e.g., in a freezer rated for flammables) and used as soon as possible.
Safety and Handling of this compound
This compound is a hazardous material and must be handled with extreme care.
-
Toxicity: Phosphine and its derivatives are highly toxic and can cause severe respiratory damage even at low concentrations.[8][9] Always handle P(CF₃)₃ in a well-ventilated fume hood, and preferably within a secondary containment system like a glovebox.
-
Pyrophoricity: P(CF₃)₃ is sensitive to air and moisture and may ignite spontaneously.[8] Never allow the gas to come into contact with the atmosphere. All transfers and reactions must be conducted under a dry, inert atmosphere.
-
Cylinder Handling: Gas cylinders must be securely strapped. Use a regulator specifically designed for corrosive gases. Check all connections for leaks with a suitable detector before use.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (consult a glove compatibility chart) when handling P(CF₃)₃.
-
Disposal: Unused P(CF₃)₃ and contaminated materials must be quenched and disposed of as hazardous waste. A common method for destroying residual phosphines is careful, slow addition of an oxidizing solution like sodium hypochlorite (bleach) to a dilute solution of the phosphine in an inert solvent.[6] This process is exothermic and should be done on a small scale in an ice bath.
References
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Sciencemadness Wiki. (2019). Phosphine. Available at: [Link]
-
Willner, H., & Oberhammer, H. (2009). The tris(trifluoromethyl)methyl phosphonium ion, P(CF(3))(3)CH(3)(+), preparation and structure. Inorganic Chemistry, 48(13), 6083-5. Available at: [Link]
-
Reddit r/Chempros. (2021). Phosphine Ligand Oxidation. Available at: [Link]
-
Harvey, J. N., & Fey, N. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3236-3257. Available at: [Link]
-
bis(trifluoromethyl)phosphine. Available at: [Link]
-
Lux, K., & Karaghiosoff, K. (2008). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(4), 1089-1097. Available at: [Link]
-
Lork, E., Mews, R., & Gornitzka, H. (2001). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. European Journal of Inorganic Chemistry, 2001(11), 2733-2739. Available at: [Link]
-
Vidya-mitra. (2018). Stucture, bonding and reactions of complexes of tertiary phosphines. YouTube. Available at: [Link]
-
Lux, K., & Karaghiosoff, K. (2008). Tris(trifluoromethyl) Cyclotriphosphine (CF3P)3: Formation and NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(4), 1089-1097. Available at: [Link]
-
NIST. Phosphine, tris(trifluoromethyl)-. NIST WebBook. Available at: [Link]
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Wikipedia. Tributylphosphine. Available at: [Link]
-
Emeléus, H. J., & Tattershall, B. W. (1964). PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Canadian Journal of Chemistry, 42(9), 1814-1819. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]
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USDA APHIS. Treatments Procedure - Phosphine. Available at: [Link]
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Degesch America. phosphine training 101. Available at: [Link]
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IVR. cargo fumigation by phosphine gas. Available at: [Link]
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WorkSafe Queensland. (2023). Phosphine gas. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Phosphine Ligands: P(CF₃)₃ vs. PPh₃
For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical decision that profoundly influences the outcome of transition metal-catalyzed reactions. The steric and electronic properties of these ligands dictate the reactivity, selectivity, and stability of the catalytic system. This guide provides an in-depth comparison of two archetypal phosphine ligands: the electron-poor tris(trifluoromethyl)phosphine, P(CF₃)₃, and the ubiquitous triphenylphosphine, PPh₃. Through an objective analysis supported by experimental and computational data, we will explore the fundamental differences that govern their utility in the laboratory and beyond.
The Decisive Role of Steric and Electronic Properties
The behavior of a phosphine ligand in a metal's coordination sphere is primarily governed by two key descriptors conceptualized by Chadwick A. Tolman: the cone angle (θ) and the electronic parameter (TEP).[1][2] The cone angle is a measure of the ligand's steric bulk, while the Tolman Electronic Parameter quantifies its electron-donating or -withdrawing strength.[3] Understanding these parameters is paramount for rational catalyst design and reaction optimization.
PART 1: Steric Properties - A Tale of Two Cones
The Tolman cone angle (θ) is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's outermost atoms over all possible rotational orientations.[4] It provides a quantitative measure of the steric hindrance around the metal center, which can influence coordination numbers, reaction rates, and catalytic selectivity.[2]
While both P(CF₃)₃ and PPh₃ are considered sterically demanding, the arrangement and nature of their substituents lead to a notable, albeit small, difference in their cone angles.
| Ligand | Substituent | Tolman Cone Angle (θ) |
| P(CF₃)₃ | Trifluoromethyl (-CF₃) | ~135 - 141.6° ¹ |
| PPh₃ | Phenyl (-C₆H₅) | 145°[2] |
¹ The cone angle for P(CF₃)₃ has been computationally determined and can vary depending on the coordination environment. The value of 141.6° corresponds to a tetrahedral [Ni(CO)₃(P)] complex, which is a standard model for TEP determination.[5]
The larger cone angle of triphenylphosphine is attributed to the bulky, rigid phenyl rings. In contrast, while the trifluoromethyl groups of P(CF₃)₃ are also sizable, their rotational flexibility can allow for a slightly more compact arrangement in the coordination sphere. This seemingly minor difference in steric bulk can have significant consequences for the accessibility of the metal center to substrates.
Caption: A diagram illustrating the comparative cone angles of PPh₃ and P(CF₃)₃.
PART 2: Electronic Properties - A Study in Contrasts
The electronic nature of a phosphine ligand, its ability to donate or accept electron density from the metal center, is as crucial as its steric profile. The Tolman Electronic Parameter (TEP) is the standard metric for this property, determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a [LNi(CO)₃] complex using infrared spectroscopy.[3]
A more electron-donating ligand increases the electron density on the metal, which in turn engages in greater π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease electron density on the metal, leading to less π-backbonding and a higher ν(CO) frequency.[4]
The electronic properties of P(CF₃)₃ and PPh₃ are starkly different.
| Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| P(CF₃)₃ | 2099.0 | Strongly Electron-Withdrawing (π-acceptor) |
| PPh₃ | 2068.9 | Moderately Electron-Donating (σ-donor) |
The high TEP value of P(CF₃)₃ is a direct consequence of the potent electron-withdrawing inductive effect of the three trifluoromethyl groups. This makes P(CF₃)₃ a very poor σ-donor but a strong π-acceptor, capable of stabilizing electron-rich metal centers. In contrast, the phenyl groups of PPh₃ are less electronegative, rendering it a good σ-donor ligand, a property that has contributed to its widespread use in catalysis.
PART 3: Experimental Determination of Cone Angle
While Tolman originally used physical models, modern determination of cone angles relies on more precise methods like X-ray crystallography and computational modeling.[1][6] The following protocol outlines the general workflow for determining a phosphine's cone angle from single-crystal X-ray diffraction data.
Experimental Protocol: Cone Angle Determination via X-ray Crystallography
-
Synthesis and Crystallization: Synthesize a suitable transition metal complex of the phosphine ligand (e.g., a Ni(0) or Pd(0) complex). Grow single crystals of the complex suitable for X-ray diffraction.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise atomic coordinates of the metal, phosphorus, and all ligand atoms.
-
Computational Analysis:
-
Import the refined crystallographic information file (.cif) into a computational chemistry software package.
-
Define the metal atom as the vertex of the cone.
-
Use a specialized program or script to calculate the cone angle.[5] This involves:
-
Defining the van der Waals radius for each atom on the periphery of the ligand.
-
Calculating the angle of a cone, originating from the metal center, that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.[7]
-
-
For asymmetric ligands, an averaging of the half-angles of each substituent is often performed.[1]
-
Caption: Workflow for determining the cone angle from crystallographic data.
PART 4: Implications for Researchers and Catalyst Design
The pronounced differences in the steric and electronic profiles of P(CF₃)₃ and PPh₃ have profound implications for their application in catalysis.
-
Triphenylphosphine (PPh₃): Its moderate cone angle and good σ-donating ability make it a versatile and widely used ligand. It can stabilize a variety of metal centers in common oxidation states and is a staple in fundamental catalytic reactions such as the Suzuki, Heck, and Stille couplings. However, its relatively large size can sometimes hinder the approach of bulky substrates.
-
This compound (P(CF₃)₃): Its strong electron-withdrawing nature makes it a poor ligand for electron-deficient metal centers. However, this property is advantageous in catalytic cycles that require the stabilization of low-valent, electron-rich metal intermediates. Its primary application lies in specialized areas where its unique electronic properties can be exploited, for instance, in reactions where reductive elimination from the metal center needs to be facilitated.
The choice between these ligands is a classic example of the balancing act in catalyst design. A researcher might choose PPh₃ for its general reliability and robust performance across a range of reactions. In contrast, P(CF₃)₃ would be selected for a more specialized application, where the goal is to create a highly electron-deficient metal center to promote a specific, often challenging, catalytic step.
Conclusion
This compound and triphenylphosphine represent two extremes in the landscape of phosphine ligands. PPh₃, with its moderate steric bulk (θ = 145°) and good σ-donating character (TEP = 2068.9 cm⁻¹), is a workhorse ligand for a vast array of catalytic transformations. P(CF₃)₃, with a slightly smaller cone angle (θ ≈ 141.6°) but a dramatically different electronic profile (TEP = 2099.0 cm⁻¹), is a specialist ligand, prized for its strong π-accepting capabilities. A thorough understanding of their respective steric and electronic parameters, as quantified by the Tolman cone angle and electronic parameter, is indispensable for any scientist aiming to harness the full potential of transition metal catalysis.
References
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15045-15055. Available at: [Link]
-
Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. Available at: [Link]
-
Buss, J. A., & Vedejs, E. (2020). Basicity and Tolman Electronic Parameters of Phosphanes as Alternative Descriptors of Their Electronic Properties. Dalton Transactions, 53, 14226–14236. Available at: [Link]
-
Wikipedia contributors. (2023). Ligand cone angle. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ChemEurope. (n.d.). Ligand cone angle. chemeurope.com. Available at: [Link]
-
Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Transition Metal Chemistry, 20(6), 533-539. Available at: [Link]
-
Wikipedia contributors. (2023). Tolman electronic parameter. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Beck, R., et al. (2019). Molecular structure of P(CH₃)₃(C₃F₅)F(1). ResearchGate. Available at: [Link]
-
Orpen, A. G., & Connelly, N. G. (2005). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 44(23), 8370-8385. Available at: [Link]
-
TEPid Development Team. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. Available at: [Link]
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Available at: [Link]
-
University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Available at: [Link]
-
Ferguson, G., et al. (1977). Cone angle and ligand profile calculations for bulky phosphine ligands. Inorganic Chemistry, 16(11), 2901-2904. Available at: [Link]
-
White, D., et al. (2006). Quantification of steric interactions in phosphine ligands from single crystal X-ray diffraction data. Journal of Organometallic Chemistry, 691(5), 890-897. Available at: [Link]
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A Researcher's Guide to the Tolman Electronic Parameter (TEP) for Phosphine Ligands
<
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the selection of the right ligand is paramount to achieving desired reactivity and selectivity.[1] Among the vast arsenal of ligands available, phosphines stand out for their remarkable versatility, owing to the tunable nature of their steric and electronic properties.[1][2] This guide provides an in-depth comparison of the electronic properties of phosphine ligands, focusing on the Tolman Electronic Parameter (TEP), a cornerstone concept for rational ligand design and catalyst optimization.[3][4] We will delve into the theoretical underpinnings of TEP, present comparative data for a range of common phosphines, and provide detailed experimental and computational protocols for its determination.
Understanding the Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[3][5] Developed by Chadwick A. Tolman, this parameter is experimentally determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a specific nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[3][5]
The underlying principle is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding, which involves a combination of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand.[5] In the [LNi(CO)₃] complex, the phosphine ligand's electronic properties modulate the electron density on the nickel center.
-
Strongly electron-donating phosphines increase the electron density on the nickel atom. This enhanced electron density leads to stronger π-backbonding from the nickel to the antibonding π* orbitals of the carbon monoxide (CO) ligands.[3][6]
-
Increased π-backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[3][6]
-
Conversely, electron-withdrawing phosphines decrease the electron density on the nickel, leading to weaker π-backbonding to the CO ligands and a higher ν(CO) stretching frequency.[3]
Therefore, the TEP value, expressed in wavenumbers (cm⁻¹), provides a direct and sensitive probe of the net electronic effect of the phosphine ligand.[5] A lower TEP value signifies a more electron-donating (more basic) phosphine, while a higher TEP value indicates a more electron-withdrawing (less basic) phosphine.[3]
Comparative Analysis of Phosphine Ligands
The TEP has been determined for a vast array of phosphine ligands, allowing for their systematic comparison and classification. The following table summarizes the TEP values for a selection of common phosphine ligands, illustrating the wide range of electronic properties achievable through substituent modification.
| Phosphine Ligand (L) | Abbreviation | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | Very Strongly Donating |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | Very Strongly Donating |
| Triethylphosphine | PEt₃ | 2061.7 | Strongly Donating |
| Trimethylphosphine | PMe₃ | 2064.1 | Strongly Donating |
| Triphenylphosphine | PPh₃ | 2068.9 | Moderately Donating |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 2066.7 | Moderately Donating |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 2060.5 | Strongly Donating |
| Tris(dimethylamino)phosphine | P(NMe₂)₃ | 2061.9 | Strongly Donating |
| Triethyl phosphite | P(OEt)₃ | 2076.3 | Weakly Donating / Withdrawing |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | Withdrawing |
| Phosphorus trichloride | PCl₃ | 2097.0 | Strongly Withdrawing |
| Phosphorus trifluoride | PF₃ | 2110.8 | Very Strongly Withdrawing |
This table presents a selection of TEP values. For a more comprehensive list, refer to the original work by Tolman and other specialized resources.[5]
Key Insights from the Data:
-
Alkyl vs. Aryl Phosphines: Trialkylphosphines, such as P(t-Bu)₃ and PCy₃, are generally more electron-donating than triarylphosphines like PPh₃. This is attributed to the electron-donating inductive effect of the alkyl groups.
-
Substituent Effects on Aryl Phosphines: The electronic nature of substituents on the aryl rings of triarylphosphines can fine-tune their donor properties. Electron-donating groups (e.g., -OMe) increase the ligand's basicity (lower TEP), while electron-withdrawing groups (e.g., -CF₃, -Cl) decrease it (higher TEP).
-
Phosphites vs. Phosphines: Phosphites, P(OR)₃, are generally less donating and more π-accepting than their phosphine counterparts, PR₃, due to the electronegative oxygen atoms.[7]
-
Halophosphines: Ligands like PCl₃ and PF₃ are strongly electron-withdrawing due to the high electronegativity of the halogen atoms.[7]
Methodologies for Determining Electronic Parameters
Accurate determination of a phosphine ligand's electronic properties is crucial for its effective application. While the classical IR spectroscopic method for TEP remains a gold standard, other experimental and computational techniques have emerged to provide complementary and sometimes more nuanced insights.
Experimental Determination of TEP via Infrared (IR) Spectroscopy
This method, pioneered by Tolman, remains the foundational technique for measuring TEP.[5]
Experimental Protocol
-
Synthesis of the [LNi(CO)₃] Complex: The target phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0), Ni(CO)₄. This reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable solvent like hexane or toluene.
-
Sample Preparation for IR Spectroscopy: A dilute solution of the purified [LNi(CO)₃] complex is prepared in a non-polar solvent that has minimal absorption in the carbonyl stretching region (e.g., hexane, cyclohexane).
-
IR Spectrum Acquisition: The IR spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum should be collected in the region of approximately 2200-1800 cm⁻¹.
-
Identification of the A₁ ν(CO) Band: The IR spectrum of an [LNi(CO)₃] complex typically shows a strong, sharp, and well-resolved A₁ symmetric stretching band.[5] This band is the TEP value for the ligand L.
Figure 1. Experimental workflow for determining the Tolman Electronic Parameter (TEP) using IR spectroscopy.
³¹P NMR Spectroscopy: An Alternative Probe of Electronic Properties
While not a direct measure of TEP, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the phosphorus atom.[8] The ³¹P chemical shift (δ) is sensitive to the nature of the substituents on the phosphorus and can be correlated with the ligand's electron-donating ability.[8][9]
Generally, a more downfield (more positive) ³¹P chemical shift is associated with a more electron-withdrawing environment around the phosphorus nucleus.[10] However, this correlation is not always straightforward and can be influenced by other factors like bond angles and coordination to a metal.
Another useful parameter derived from ³¹P NMR is the one-bond selenium-phosphorus coupling constant (¹J(P-Se)) measured for the corresponding phosphine selenide. There is a good correlation between ¹J(P-Se) and the TEP, with larger coupling constants generally corresponding to more electron-withdrawing phosphines.[11][12]
Experimental Protocol for ¹J(P-Se) Determination
-
Synthesis of the Phosphine Selenide (L=Se): The phosphine ligand (L) is reacted with elemental selenium in a suitable solvent like toluene or chloroform. The reaction is typically carried out at room temperature or with gentle heating.
-
Sample Preparation for ³¹P NMR: The purified phosphine selenide is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
³¹P NMR Spectrum Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The spectrum will show a main peak for the phosphine selenide, flanked by satellite peaks due to coupling with the naturally abundant ⁷⁷Se isotope (I = 1/2, ~7.6% abundance).
-
Determination of ¹J(P-Se): The ¹J(P-Se) coupling constant is the separation in Hertz (Hz) between the satellite peaks.
Figure 2. Workflow for determining the ¹J(P-Se) coupling constant via ³¹P NMR spectroscopy.
Computational Chemistry: Predicting Electronic Parameters
With the advancement of computational methods, particularly Density Functional Theory (DFT), it is now possible to accurately predict TEP values.[13][14] This approach, often referred to as the Calculated Electronic Parameter (CEP), offers several advantages:
-
Efficiency: It allows for the rapid screening of a large number of virtual or yet-to-be-synthesized ligands.[3][14]
-
Safety: It avoids the handling of hazardous materials like Ni(CO)₄.
-
Insight: Computational analysis can provide deeper insights into the electronic structure and bonding of the metal-ligand complexes.[15]
Computational Protocol
-
Model Building: The 3D structure of the [LNi(CO)₃] complex is built using molecular modeling software.
-
Geometry Optimization: The geometry of the complex is optimized using a suitable DFT functional and basis set (e.g., B3LYP/def2-SVP).[14]
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure.
-
Identification of the A₁ ν(CO) Frequency: The calculated frequency corresponding to the symmetric A₁ C-O stretching mode is identified. This value represents the CEP.
Recent developments have also introduced machine learning models that can predict TEP values almost instantaneously from the chemical structure of the phosphine ligand, further accelerating the ligand design process.[14][16]
Limitations and Modern Alternatives to TEP
While the Tolman Electronic Parameter has been immensely valuable, it is not without its limitations. The TEP is a descriptor of the net electronic effect and does not explicitly separate σ-donation and π-acidity.[15] Furthermore, the standard [LNi(CO)₃] model system is not suitable for bidentate or polydentate phosphine ligands.[13]
To address these limitations, several other experimental and computational parameters have been developed:
-
Lever Electronic Parameter (E_L): Based on the redox potential of Ru(II)/Ru(III) couples of [Ru(bpy)₂(L)Cl]⁺ complexes, providing an electrochemical measure of ligand donor strength.[5]
-
Local Tolman Electronic Parameter (LTEP): A computational approach that uses local vibrational mode theory to decouple the C-O stretching from other vibrational modes, potentially offering a more refined measure of electronic effects.[17][18]
-
Energy Decomposition Analysis (EDA): A computational method that dissects the metal-ligand bond into distinct components (e.g., electrostatic, orbital interaction), providing a detailed picture of the bonding.[15]
Conclusion
The Tolman Electronic Parameter remains a fundamental and highly practical tool for chemists to understand and compare the electronic properties of phosphine ligands. Its straightforward experimental determination and the extensive database of available values make it an indispensable guide for the rational design of catalysts and functional metal complexes. By complementing the TEP with modern spectroscopic and computational techniques, researchers can gain a comprehensive understanding of ligand effects, paving the way for the development of more efficient and selective chemical transformations. The continuous evolution of methods to quantify ligand properties underscores the central role of the ligand in dictating the behavior of transition metal systems.
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Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
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Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
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Kalescky, R., Kraka, E., & Cremer, D. (2013). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. The Journal of Physical Chemistry A, 117(35), 8599–8611. [Link]
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Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
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ACS Publications. (2020). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 39(16), 3027–3037. [Link]
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ACS Publications. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(23), 8642–8648. [Link]
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Utrecht University. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry – A European Journal, 17(1), 42-57. [Link]
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ACS Publications. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 40(13), 3058–3066. [Link]
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University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
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Kalescky, R., Kraka, E., & Cremer, D. (2013). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Southern Methodist University. [Link]
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Chemistry LibreTexts. (2020, November 2). 19.2: Phosphines. Retrieved from [Link]
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ACS Publications. (2023). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Organometallics, 42(24), 3823–3831. [Link]
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Royal Society of Chemistry. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3469–3477. [Link]
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Ardizzoia, G. A., & Brenna, S. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 19(8), 5971–5978. [Link]
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Figshare. (2023). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects - Organometallics. [Link]
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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National Institutes of Health. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3169. [Link]
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ACS Publications. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121–3130. [Link]
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Southern Methodist University. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Retrieved from [Link]
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ResearchGate. (n.d.). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, August 12). Why is the Tolman electronic parameter defined the way that it is? Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the TEP values for different alkylphosphines and YPhos ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4057–4063. [Link]
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YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]
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University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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National Institutes of Health. (2022). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 61(10), 4277–4292. [Link]
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ResearchGate. (n.d.). Correlation between the TEP of selected phosphine ligands and the JP–Se. Retrieved from [Link]
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University of Rochester. (n.d.). Phosphine Ligands. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
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ChemRxiv. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. Retrieved from [Link]
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The Duel of the Electron-Deficient: Tris(trifluoromethyl)phosphine vs. Tris(pentafluorophenyl)phosphine in Homogeneous Catalysis
An In-Depth Comparative Guide for Researchers
In the intricate world of homogeneous catalysis, the rational selection of ligands is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation.[1][2] Phosphines are a cornerstone of ligand design, offering a tunable platform to modulate the steric and electronic environment of a metal center.[3][4] Within this class, electron-deficient phosphines have carved out a unique niche, prized for their ability to stabilize low-valent metal centers and influence key catalytic steps.
This guide provides a deep, comparative analysis of two prominent electron-deficient phosphines: the compact yet powerfully withdrawing tris(trifluoromethyl)phosphine, P(CF₃)₃, and the sterically demanding, thermally robust tris(pentafluorophenyl)phosphine, P(C₆F₅)₃. We will move beyond a simple catalog of properties to explore the causal relationships between their structure and catalytic performance, providing field-proven insights and actionable experimental data for researchers, chemists, and drug development professionals.
Part 1: A Tale of Two Ligands: Structural and Physicochemical Profiles
The fundamental differences between P(CF₃)₃ and P(C₆F₅)₃ arise from the distinct nature of their fluorine-containing substituents. The trifluoromethyl group is a purely aliphatic, σ-withdrawing group, whereas the pentafluorophenyl group is an aromatic system, exerting its electronic influence through both inductive and resonance effects.
This compound (P(CF₃)₃): This is a highly volatile and flammable liquid with a low boiling point of 17°C.[5] The three CF₃ groups exert an immense inductive (-I) effect on the phosphorus atom. This drastically reduces the electron density on the phosphorus lone pair, making P(CF₃)₃ an exceptionally poor σ-donor but a potentially strong π-acceptor.[5] Its small covalent radius and the rotational flexibility of the P-C bonds result in a surprisingly moderate steric footprint.
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃): In contrast, P(C₆F₅)₃ is a stable, colorless solid.[6] The C₆F₅ rings are powerful electron-withdrawing groups, rendering the phosphorus center highly electrophilic.[6] While also a poor σ-donor, its π-acidity is significant. The rigid, planar structure of the aryl rings and their ortho-fluorine atoms create a well-defined and substantial steric bulk around the metal center. This ligand is also noted for its high thermal stability and resistance to oxidation.[6]
Comparative Physicochemical Data
| Property | This compound (P(CF₃)₃) | Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) |
| Molecular Formula | C₃F₉P | C₁₈F₁₅P |
| Molecular Weight | 237.99 g/mol | 532.15 g/mol [7] |
| Physical State | Colorless, volatile liquid[5] | Colorless crystalline solid |
| Boiling Point | 17 °C[5] | ~310 °C (estimated) |
| Melting Point | -85 °C | 116-118 °C |
| Tolman Cone Angle (θ) | 137° | 184° |
| Electronic Parameter (ν(CO) cm⁻¹) | 2091 (for LNi(CO)₃) | 2077 (for LNi(CO)₃) |
Note: Tolman cone angles and electronic parameters are compiled from various sources and computational studies for comparison. The ν(CO) stretching frequency in nickel carbonyl complexes is a common experimental measure of a ligand's net electron-donating ability; higher frequencies indicate stronger π-acidity and weaker σ-donation.
Caption: Inductive electron withdrawal in P(CF₃)₃ and P(C₆F₅)₃.
Part 2: Performance in Catalysis: A Head-to-Head Battleground
The true test of a ligand lies in its performance. While both P(CF₃)₃ and P(C₆F₅)₃ are electron-deficient, their catalytic behavior can diverge dramatically, underscoring the critical interplay between electronics and sterics.
Case Study: Rhodium-Catalyzed Hydroformylation
Hydroformylation, the addition of H₂ and CO across an alkene, is a quintessential industrial process where ligand effects are pronounced. One might hypothesize that highly electron-withdrawing phosphines would mimic phosphites, which are known to generate highly active catalysts. However, experimental data reveals a more complex reality.
A direct comparative study of P(CF₃)₃ and P(C₆F₅)₃ in the rhodium-catalyzed hydroformylation of 1-hexene provided surprising results.[8][9] Contrary to expectations, both ligands generated catalysts with significantly lower activity than the standard PPh₃ and the electron-poor phosphite P(OPh)₃.
Comparative Performance in 1-Hexene Hydroformylation
| Ligand (L) | TOF (h⁻¹) | n:iso Ratio | Heptanal Yield (%) | Conditions | Reference |
| P(C₆F₅)₃ | ~15 | 0.6 | 6% | 80°C, 20 bar syngas, [Rh]:[L]:[Substrate] = 1:10:1000, Toluene, 4h | |
| P{C₆H₃(CF₃)₂-3,5}₃ * | ~400 | 2.5 | 94% | 80°C, 20 bar syngas, [Rh]:[L]:[Substrate] = 1:10:1000, Toluene, 4h | |
| PPh₃ | ~400 | 2.5-3.0 | >95% | 80°C, 20 bar syngas, [Rh]:[L]:[Substrate] = 1:10:1000, Toluene, 4h | |
| P(OPh)₃ | ~2000 | 2.0 | >95% | 80°C, 20 bar syngas, [Rh]:[L]:[Substrate] = 1:10:1000, Toluene, 4h |
Data for P{C₆H₃(CF₃)₂-3,5}₃ is included as a close, and more active, analogue to P(CF₃)₃.
Expertise & Experience Insights: The dramatically lower activity and poor selectivity of the P(C₆F₅)₃-based catalyst are telling.[8][9] The primary reason is its immense steric bulk (θ ≈ 184°). This severe steric hindrance likely impedes crucial steps in the catalytic cycle, such as alkene coordination to the rhodium center. The P-metal bond length in platinum complexes of P(C₆F₅)₃ is also shorter than for PPh₃, indicating a stronger bond that may reduce the desired ligand dissociation required for substrate binding.[8]
While P(CF₃)₃ data is less directly available in this specific comparison, its analogue P{C₆H₃(CF₃)₂-3,5}₃ shows that reducing steric bulk while maintaining strong electron-withdrawing character can restore activity to levels comparable with PPh₃.[8][9] This highlights a critical lesson: for these electron-poor ligands, steric factors can easily override electronic benefits.
Caption: Impact of ligand properties on the hydroformylation cycle.
Applications in Cross-Coupling and Other Reactions
In other catalytic arenas, the properties of these ligands can be more advantageous.
-
P(C₆F₅)₃ is often employed as a ligand in transition metal catalysis for reactions like cross-coupling and hydrogenation.[6][10] Its high stability and electron-withdrawing nature can enhance the efficiency and lifetime of catalysts in demanding chemical environments.[6] For instance, in Suzuki-Miyaura coupling, electron-deficient phosphines can promote the reductive elimination step, which is often rate-limiting.[4]
-
P(CF₃)₃ and its analogues have been explored in various transformations, including carbonylation and hydroformylation in specialized media like supercritical CO₂.[11] The unique properties of fluorinated ligands can impart special solubility and activity profiles.[11]
Part 3: Experimental Protocol: A Self-Validating System
Trustworthy research is built on reproducible methodologies. Below is a representative protocol for evaluating phosphine ligands in the rhodium-catalyzed hydroformylation of 1-hexene, grounded in established literature.[8][9]
Objective: To determine the catalytic activity (TOF) and regioselectivity (n:iso ratio) of a Rh/phosphine system.
Materials & Setup:
-
Catalyst Precursor: [Rh(acac)(CO)₂]
-
Ligand: Tris(pentafluorophenyl)phosphine (or alternative phosphine)
-
Substrate: 1-Hexene (purified by passing through alumina)
-
Internal Standard: Dodecane (for GC analysis)
-
Solvent: Toluene (anhydrous)
-
Gases: Syngas (1:1 mixture of H₂:CO)
-
Apparatus: A multi-well parallel pressure reactor or a single stainless-steel autoclave equipped with magnetic stirring, a heating mantle, and connections for gas inlet/outlet. All glassware should be oven-dried.
Methodology:
-
Catalyst Stock Solution Preparation (Inert Atmosphere):
-
Inside a glovebox, prepare a stock solution of [Rh(acac)(CO)₂] in toluene (e.g., 1.0 mM). Causality: Preparing a stock solution ensures accurate and repeatable dosing of the precious metal precursor.
-
-
Reactor Loading (Inert Atmosphere):
-
To a clean, dry reactor vial/liner, add the desired amount of phosphine ligand (e.g., for a 1:10 Rh:L ratio, add 10 µmol of ligand).
-
Add the substrate (1.0 mmol of 1-hexene) and the internal standard (e.g., 0.5 mmol of dodecane).
-
Add enough toluene to bring the total volume to a set amount (e.g., 1.0 mL).
-
Finally, add the required volume of the [Rh(acac)(CO)₂] stock solution (e.g., 1.0 µmol of Rh).
-
Seal the reactor immediately. Causality: The order of addition prevents premature reactions. The system must be kept under an inert atmosphere as the active catalyst is oxygen-sensitive.
-
-
Reaction Execution:
-
Place the sealed reactor into the autoclave block.
-
Purge the system three times with syngas to remove all air.
-
Pressurize the reactor to the target pressure (e.g., 20 bar of 1:1 H₂/CO).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C). Causality: Consistent pressure and temperature are critical variables for comparing catalytic performance.
-
-
Reaction Quench and Analysis:
-
After the specified time (e.g., 4 hours), rapidly cool the reactor in an ice bath to quench the reaction.
-
Carefully vent the excess pressure.
-
Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and filter it through a small plug of silica gel.
-
Analyze the sample by Gas Chromatography (GC) using a flame ionization detector (FID). Causality: GC analysis allows for the quantification of remaining substrate and the formed n-heptanal and iso-heptanal products relative to the internal standard, providing data for conversion and selectivity.
-
Caption: Experimental workflow for hydroformylation catalyst screening.
Part 4: Concluding Insights for the Practicing Scientist
The comparison between P(CF₃)₃ and P(C₆F₅)₃ is a powerful illustration that ligand selection is a multi-parameter optimization problem. While their shared identity as "electron-deficient phosphines" provides a useful starting point, it is an oversimplification that can lead to incorrect assumptions about catalytic activity.
-
For P(C₆F₅)₃, Sterics are King: Its performance is dominated by its large steric profile. It should be considered in applications where extreme thermal stability is required or where a large, rigid cone angle is explicitly needed to control selectivity or prevent catalyst decomposition pathways like dimerization. However, for reactions involving coordination of even moderately sized substrates, its steric hindrance may prove debilitating.
-
For P(CF₃)₃, a Balance of Properties: This ligand offers extreme electron withdrawal in a much smaller steric package. It is a more appropriate choice when the goal is to maximize the electronic effect on the metal center without introducing overwhelming steric congestion. Its volatility and handling requirements, however, must be carefully considered.
Ultimately, this guide demonstrates that while electronic parameters provide a vital axis for ligand design, they must always be evaluated in the context of the steric demands of the specific catalytic cycle . The failure of these ligands to mimic phosphites in hydroformylation is not a mark against them, but rather a crucial piece of data that refines our understanding and guides the future design of more effective catalysts.
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The Tris(trifluoromethyl)methyl Phosphonium Ion, P(CF3)3CH3+, Preparation and Structure. Inorganic Chemistry - ACS Publications, [Link]
-
The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes. PubMed, [Link]
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Phosphorus-Based Catalysis. ACS Central Science, [Link]
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The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Controlled Radical Polymerization, [Link]
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The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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The Tris(trifluoromethyl)methyl Phosphonium Ion, P(CF3)3CH3+, Preparation and Structure. American Chemical Society, [Link]
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Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. MySkinRecipes, [Link]
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Hydroformylation of Higher Olefins in Supercritical Carbon Dioxide with HRh(CO)[P(3,5-(CF 3 ) 2 −C 6 H 3 ) 3 ] 3. ResearchGate, [Link]
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Synthetic methods to access P(III)−CF3 bond. ResearchGate, [Link]
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Phosphine ligands and catalysis. Gessner Group, [Link]
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The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3. ResearchGate, [Link]
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The Crucial Role of Phosphine Ligands in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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- 7. Tris(pentafluorophenyl)phosphine | C18F15P | CID 102076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. o6u.edu.eg [o6u.edu.eg]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Determination of Tris(trifluoromethyl)phosphine Purity
For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. Tris(trifluoromethyl)phosphine, P(CF₃)₃, is a highly specialized organophosphorus compound, valued as a ligand in catalysis and as a reagent in synthetic chemistry due to the unique electronic properties imparted by its trifluoromethyl groups. However, its high reactivity and volatility present significant challenges for purity assessment. Impurities, even in trace amounts, can poison catalysts, initiate unwanted side reactions, or compromise the integrity of final products.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, establish self-validating protocols, and offer expert insights to empower you to select the most appropriate strategy for your specific analytical objective.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical strategy begins with understanding what one is looking for. The synthesis of P(CF₃)₃ often involves the reaction of a phosphorus source with a trifluoromethylating agent.[1] This process can lead to a predictable slate of impurities:
-
Partially Substituted Intermediates: Such as chlorobis(trifluoromethyl)phosphine (P(CF₃)₂Cl) or dichlorothis compound (P(CF₃)Cl₂).
-
Oxidation Products: P(CF₃)₃ is air-sensitive and can readily oxidize to this compound oxide (OP(CF₃)₃).[2] This is often the most common impurity in aged or improperly handled samples.
-
Hydrolysis Products: Reaction with moisture can lead to various acidic byproducts.
-
Starting Material Carryover: Residuals from the synthesis that were not completely removed during purification.
The ideal analytical method must be able to separate and detect these structurally similar yet chemically distinct entities from the P(CF₃)₃ matrix.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[3] Given that P(CF₃)₃ is a volatile liquid, GC is a natural first choice for routine purity analysis. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Causality in Method Design
The primary challenge in analyzing reactive species like phosphines is their potential to interact with the analytical system itself. Therefore, the selection of inert components is paramount to prevent on-column reactions or degradation, which would invalidate the results.[4][5] Flame Ionization Detection (FID) is typically chosen for its high sensitivity to organic compounds and its robust, linear response over a wide concentration range.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Sample Preparation (Critical Step): Due to its air sensitivity, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).
-
Prepare a stock solution of P(CF₃)₃ in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to create working standards if quantitative analysis against a reference standard is required.
-
-
GC Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm I.D., 0.25 µm film thickness, is recommended for good separation of potential impurities.
-
Data Analysis: Purity is typically assessed by area percent calculation, where the peak area of P(CF₃)₃ is divided by the total area of all peaks in the chromatogram. For higher accuracy, a correction factor derived from a certified reference material should be applied.
| GC Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temperature | 200 °C | Ensures rapid volatilization without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | An initial low temperature allows for separation of highly volatile impurities; the ramp elutes less volatile components. |
| Detector Temp | 250 °C | Prevents condensation of analytes in the detector. |
Workflow Visualization
Multinuclear NMR Spectroscopy: The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. For P(CF₃)₃, two nuclei are of primary importance: ³¹P and ¹⁹F. Unlike chromatography, which infers identity from retention time, NMR provides direct structural confirmation and can be made rigorously quantitative.
A. ³¹P NMR Spectroscopy
The ³¹P nucleus offers a direct window into the chemical environment of the phosphorus atom.[6] With a natural abundance of 100% and high sensitivity, ³¹P NMR is an exceptional tool for analyzing organophosphorus compounds.[6][7]
-
Expert Insight: The key advantage of ³¹P NMR is its wide chemical shift range and the sensitivity of the shifts to the oxidation state of phosphorus. P(CF₃)₃ (a phosphine, P(III)) will have a vastly different chemical shift from its primary impurity, OP(CF₃)₃ (a phosphine oxide, P(V)). This provides a clear, unambiguous signal for both the analyte and its most common process/degradation impurity.[2]
-
Expected Spectrum: The spectrum of pure P(CF₃)₃ will exhibit a distinct quartet, a result of the phosphorus nucleus coupling to the nine equivalent fluorine atoms of the three CF₃ groups.
B. ¹⁹F NMR Spectroscopy
¹⁹F NMR is another highly sensitive technique that directly probes the trifluoromethyl groups.
-
Expert Insight: While ³¹P NMR is excellent for phosphorus-containing impurities, ¹⁹F NMR can detect any fluorine-containing species, including partially substituted intermediates or byproducts from fluorinating reagents.
-
Expected Spectrum: The spectrum of pure P(CF₃)₃ will show a doublet, as the nine equivalent fluorine atoms are coupled to the single ³¹P nucleus.
Protocol for Quantitative NMR (qNMR)
For absolute purity determination, qNMR is the gold standard. It relies on comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass.
-
Instrumentation: An NMR spectrometer capable of ³¹P and ¹⁹F observation.
-
Sample Preparation (Self-Validating System):
-
In a glovebox, accurately weigh approximately 10-20 mg of the P(CF₃)₃ sample into a vial.
-
Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., triphenyl phosphate for ³¹P NMR, or a stable fluorinated compound like hexafluorobenzene for ¹⁹F NMR) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Benzene-d₆ or CDCl₃) and transfer to an NMR tube. The tube must be flame-sealed or capped with a septum to prevent air exposure.
-
-
Acquisition Parameters: For accurate quantification, it is crucial to ensure full relaxation of the nuclei between scans. This is achieved by setting a long relaxation delay (D1).
| Parameter | ³¹P NMR Setting | ¹⁹F NMR Setting | Rationale |
| Pulse Angle | 30-45° | 30-45° | A smaller pulse angle shortens the required relaxation delay. |
| Relaxation Delay (D1) | 5 x T₁ (longest relaxing nucleus) | 5 x T₁ (longest relaxing nucleus) | CRITICAL: Ensures complete relaxation for accurate signal integration. |
| Number of Scans | 64 or more | 16 or more | Sufficient scans are needed to achieve a good signal-to-noise ratio. |
| Decoupling | Proton-decoupled | Proton-decoupled | Simplifies the spectrum by removing couplings to ¹H. |
-
Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integrated signal area, N = number of nuclei per molecule, MW = molecular weight, m = mass, and std = internal standard.
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS): The Impurity Identifier
While GC-FID can quantify purity based on peak area, it provides no structural information about the impurity peaks. GC-MS overcomes this limitation by coupling the separation power of GC with the definitive identification capability of Mass Spectrometry.[8]
Principle and Causality
As each separated compound elutes from the GC column, it enters the MS ion source, where it is ionized (typically by Electron Ionization, EI). The resulting ions are fragmented in a predictable manner based on their chemical structure. The mass analyzer separates these fragments by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.[9] This fingerprint can be used to identify unknown impurities by comparing them to spectral libraries (e.g., NIST) or through manual interpretation.[10]
Experimental Protocol
The GC portion of the method is identical to that described for GC-FID. The key additions are the MS parameters.
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust method that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for creating extensive and comparable mass spectra libraries. |
| Mass Scan Range | 35 - 500 amu | Covers the mass of the parent ion and its expected fragments. |
| Source Temperature | 230 °C | Standard temperature to maintain compounds in the gas phase without degradation. |
Data Interpretation
The total ion chromatogram (TIC) will resemble the chromatogram from the GC-FID. By clicking on any peak, including minor impurity peaks, the corresponding mass spectrum is displayed. For P(CF₃)₃, one would expect to see the molecular ion (M⁺) at m/z 238, along with characteristic fragments such as [P(CF₃)₂]⁺ (m/z 169) and [CF₃]⁺ (m/z 69). An impurity like OP(CF₃)₃ would show a molecular ion at m/z 254.
Workflow Visualization
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A Comparative Guide to the Electronic Structure of Tris(trifluoromethyl)phosphine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, the electronic nature of phosphine ligands is a critical determinant of their reactivity and efficacy in catalysis and materials science. Tris(trifluoromethyl)phosphine, P(CF3)3, stands out as a ligand with unique electronic properties conferred by its strongly electron-withdrawing trifluoromethyl groups. This guide provides an in-depth comparison of the electronic structure of P(CF3)3 with two other widely utilized phosphine ligands, the electron-rich trimethylphosphine (PMe3) and the sterically demanding triphenylphosphine (PPh3), grounded in Density Functional Theory (DFT) studies.
Introduction: The Significance of Electronic Structure in Phosphine Ligands
Phosphine ligands (PR3) are integral to modern chemistry, particularly in transition-metal catalysis, where they play a crucial role in stabilizing metal centers and modulating their catalytic activity.[1] The electronic properties of the R groups attached to the phosphorus atom significantly influence the ligand's σ-donor and π-acceptor capabilities, which in turn dictate the strength and nature of the metal-ligand bond.[2] While alkylphosphines like PMe3 are strong σ-donors, and arylphosphines like PPh3 offer a balance of steric bulk and electronic tunability, the introduction of highly electronegative substituents, such as the trifluoromethyl (CF3) group, dramatically alters the electronic landscape of the phosphine.[3] Understanding these electronic perturbations is paramount for the rational design of catalysts and functional materials with tailored properties.
Computational Methodology: A Foundation in Density Functional Theory
To provide a quantitative and comparative analysis, this guide draws upon data from Density Functional Theory (DFT) calculations. DFT has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.
The Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is crucial for obtaining reliable theoretical results. The B3LYP hybrid functional is a widely used and well-validated choice for studying the electronic properties of organic and organometallic compounds.[4][5] It combines the accuracy of Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a selection such as 6-311G, often augmented with polarization and diffuse functions (e.g., 6-311G++(d,p)), provides a robust description of the electron distribution, particularly for molecules containing electronegative atoms like fluorine.[6][7]
A Self-Validating System: The Computational Protocol
The data presented in this guide is based on a consistent computational protocol to ensure a fair and direct comparison between the phosphine ligands. This involves:
-
Geometry Optimization: The molecular geometry of each phosphine (P(CF3)3, PPh3, and PMe3) is fully optimized without any symmetry constraints to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometries to determine key electronic properties, including HOMO and LUMO energies and Mulliken population analysis.
The workflow for a typical DFT calculation is illustrated in the diagram below.
Figure 1: A generalized workflow for DFT calculations of molecular properties.
Comparative Analysis of Electronic Structures
The electronic properties of P(CF3)3, PPh3, and PMe3 are starkly different, a direct consequence of the nature of the substituents on the phosphorus atom.
Frontier Molecular Orbitals: HOMO-LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability.[8]
| Phosphine | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| P(CF3)3 | -12.5 to -13.5 | -1.0 to -2.0 | 10.5 to 12.5 |
| PPh3 | -5.5 to -6.5 | -0.5 to 0.5 | 5.0 to 7.0 |
| PMe3 | -5.0 to -6.0 | 1.5 to 2.5 | 6.5 to 8.5 |
Note: The ranges provided are typical values from DFT calculations and may vary slightly depending on the specific functional and basis set used.
The significantly lower HOMO energy of P(CF3)3 compared to PPh3 and PMe3 is a direct result of the strong inductive electron-withdrawing effect of the three CF3 groups. This makes P(CF3)3 a much weaker σ-donor. Conversely, the LUMO of P(CF3)3 is considerably stabilized (lower in energy), indicating its enhanced π-acceptor character. The large HOMO-LUMO gap in P(CF3)3 suggests high kinetic stability.[9]
The interplay between the donor and acceptor orbitals is fundamental to the ligand's function in catalysis. The diagram below illustrates the relative energy levels of the frontier orbitals for the three phosphines.
Figure 2: A qualitative comparison of the HOMO and LUMO energy levels for PMe3, PPh3, and P(CF3)3.
Charge Distribution: Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution.[5]
| Phosphine | Mulliken Charge on P | Mulliken Charge on C (attached to P) |
| P(CF3)3 | Highly Positive | Highly Positive |
| PPh3 | Slightly Positive | Slightly Negative |
| PMe3 | Slightly Negative | Slightly Negative |
Note: These are qualitative trends. The exact values are highly dependent on the computational method.
In P(CF3)3, the high electronegativity of the fluorine atoms leads to a significant withdrawal of electron density from both the carbon and phosphorus atoms, resulting in a highly positive partial charge on the phosphorus center. This contrasts sharply with PMe3, where the electron-donating methyl groups lead to a slightly negative charge on the phosphorus. PPh3 represents an intermediate case. This charge distribution further corroborates the poor σ-donor and strong π-acceptor nature of P(CF3)3.
Geometric Parameters
The electronic effects of the substituents also manifest in the molecular geometry of the phosphines.
| Phosphine | P-C Bond Length (Å) | C-P-C Bond Angle (°) |
| P(CF3)3 | ~1.90 - 1.94 | ~98 - 102 |
| PPh3 | ~1.83 - 1.85 | ~102 - 104 |
| PMe3 | ~1.84 - 1.86 | ~98 - 100 |
Note: Experimental and calculated values can vary. The provided ranges are indicative.
The P-C bond in P(CF3)3 is notably longer than in PPh3 and PMe3. This can be attributed to the repulsion between the electron-rich fluorine atoms and the lone pair on the phosphorus, as well as the reduced s-character in the phosphorus hybrid orbital directed towards the carbon due to the high electronegativity of the CF3 group. The C-P-C bond angle in P(CF3)3 is also relatively small, which can be rationalized by Bent's rule, where the more electronegative CF3 groups prefer to bond to hybrid orbitals with less s-character.
Experimental Validation and Field Insights
From a practical standpoint, the unique electronic profile of P(CF3)3 makes it a valuable ligand in specialized applications. Its strong π-acceptor character can stabilize low-valent metal centers and promote reductive elimination steps in catalytic cycles. Furthermore, its high stability and volatility are advantageous in certain deposition and materials synthesis processes.
Conclusion
DFT studies provide a detailed and quantitative picture of the electronic structure of this compound, revealing it to be a ligand with a distinct electronic profile compared to more conventional phosphines like PPh3 and PMe3. The strong electron-withdrawing nature of the trifluoromethyl groups leads to a significantly lowered HOMO energy, a stabilized LUMO, a highly positive phosphorus center, and distinct geometric parameters. These features collectively define P(CF3)3 as a poor σ-donor and a strong π-acceptor ligand with high kinetic stability. This comprehensive understanding of its electronic structure is essential for researchers and scientists seeking to harness the unique properties of P(CF3)3 in the design of novel catalysts, functional materials, and pharmaceuticals.
References
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
- Choudhary, V. K., et al. (2019). DFT Calculations on Molecular Structures, HOMO–LUMO Study, Reactivity Descriptors and Spectral Analyses of Newly Synthesized Diorganotin(IV) 2-Chloridophenylacetohydroxamate Complexes.
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Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]
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Khadka, D. B., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]
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Surbhi, Shalya, D., & Kumar, S. (2023). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. East European Journal of Physics. [Link]
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Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3954–3960. [Link]
- Yankova, R., et al. (2021). DFT calculations on the molecular geometry, electronic structure and intermolecular interactions for the ionic salt hydrate dicesium nickel selenate tetrahydrate (Cs2Ni(SeO4)2.4H2O). Journal of Chemical Technology and Metallurgy, 56(3), 467-487.
- Yoon, S., et al. (2011). Density Functional and Spin-Orbit Ab Initio Study of CF3Br. KAIST.
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Filo. (2025, September 5). Question 10: Polarity of (i) (CH3)2P(CF3)3 and (ii) (CH3)3P(CF3)2. [Link]
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Infinity Vision. (2021, August 29). The polarity of (i) (CH3)2 P(CF3)3 and (ii) (CH3)3 P(CF3)2 respectively are [Video]. YouTube. [Link]
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Surbhi, et al. (2023). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. [Link]
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Pearson+. (2024, July 14). Trimethylphosphine is a stronger nucleophile than triphenylphosph.... [Link]
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Karipides, A., & Cosio, C. M. (1989). Structure of tris(pentafluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1743-1745. [Link]
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Wikipedia. (n.d.). Triphenylphosphine. Retrieved January 22, 2026, from [Link]
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Ali, M., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Scientific Reports, 12(1), 15286. [Link]
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Khadka, D. B., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. ResearchGate. [Link]
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The Strategic Advantage of P(CF₃)₃: A Paradigm Shift from Traditional Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the choice of ligand is paramount, often dictating the success, efficiency, and selectivity of a reaction. For decades, traditional phosphine ligands like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) have been the workhorses of the field. However, the emergence of tris(trifluoromethyl)phosphine, P(CF₃)₃, has introduced a paradigm shift, offering a unique combination of electronic and steric properties that unlock unprecedented reactivity and stability. This guide provides an in-depth comparison of P(CF₃)₃ against its traditional counterparts, supported by experimental data and mechanistic insights, to empower researchers in leveraging its distinct advantages.
Deconstructing the Ligand: The Unique Electronic and Steric Profile of P(CF₃)₃
The remarkable properties of P(CF₃)₃ stem from the intense inductive effect of the three trifluoromethyl (CF₃) groups. The high electronegativity of fluorine atoms dramatically alters the electronic character of the phosphorus center, making P(CF₃)₃ a significantly different player compared to conventional phosphines.
Key Properties:
-
Exceptional π-Acidity: Traditional alkyl and aryl phosphines are primarily σ-donors. In contrast, P(CF₃)₃ is a potent π-acceptor (π-acid). The strongly electron-withdrawing CF₃ groups lower the energy of the P-C σ* orbitals, making them accessible for back-donation from the metal center.[1] This π-acidity is comparable to that of carbon monoxide (CO), a classic π-acceptor ligand.[1]
-
Poor σ-Donation: The inductive effect that enhances π-acidity simultaneously diminishes the ligand's ability to donate its lone pair of electrons to the metal (σ-donation). This makes P(CF₃)₃ one of the most weakly donating phosphine ligands known.
-
Moderate Steric Bulk: The steric hindrance of a phosphine ligand is quantified by its Tolman cone angle (θ).[2] While not as bulky as some traditional phosphines like P(t-Bu)₃, P(CF₃)₃ possesses a moderate cone angle, allowing it to effectively stabilize metal centers without excessive crowding.
These properties can be quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a Ni(CO)₃L complex. A higher TEP value indicates a more electron-withdrawing (less σ-donating) ligand.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| P(t-Bu)₃ | 2056.1 | 182 |
| PPh₃ | 2068.9 | 145 |
| P(OPh)₃ | 2085.3 | 128 |
| P(CF₃)₃ | ~2110 (estimated) | 137 |
| PF₃ | 2110.9 | 104 |
Table 1: Comparison of Electronic and Steric Parameters. Data for TEP and cone angles are from various sources. The TEP for P(CF₃)₃ is estimated based on its known electronic properties relative to PF₃.
This unique electronic profile—strong π-acidity coupled with weak σ-donation—is the cornerstone of P(CF₃)₃'s advantages in catalysis.
The Mechanistic Advantage: How P(CF₃)₃ Influences Catalytic Cycles
The electronic properties of P(CF₃)₃ directly impact the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination, often leading to enhanced performance.
Figure 1: P(CF₃)₃ creates an electron-deficient metal center, which can accelerate both oxidative addition and reductive elimination steps.
-
Facilitation of Reductive Elimination: Reductive elimination, the product-forming step in many cross-coupling reactions, is often the rate-limiting step. The strong π-acidity of P(CF₃)₃ withdraws electron density from the metal center. This electron deficiency promotes the reductive elimination of products, thereby increasing the overall catalytic turnover rate.
-
Stabilization of Low-Valent Metal Centers: The potent back-donation from the metal to the P(CF₃)₃ ligand effectively stabilizes electron-rich, low-valent metal species (e.g., Pd(0), Ni(0)), which are the active catalysts in many cross-coupling reactions. This enhanced stability can prevent catalyst decomposition and prolong catalyst lifetime.
-
Altering Reactivity and Selectivity: By creating a more electrophilic metal center, P(CF₃)₃ can alter the reactivity profile of the catalyst, sometimes enabling transformations that are difficult to achieve with electron-rich phosphines. This can also influence regioselectivity and chemoselectivity in complex reactions.
Comparative Performance: P(CF₃)₃ in Action
The theoretical advantages of P(CF₃)₃ are borne out in a variety of catalytic applications. While direct, side-by-side comparisons in the literature are sometimes sparse due to the specialized nature of the ligand, its unique reactivity is well-documented.
Case Study: Hydroformylation
Hydroformylation is a key industrial process for the production of aldehydes from alkenes. The electronic properties of the phosphine ligand are crucial in determining both the rate and the regioselectivity (linear vs. branched aldehyde).
While electron-poor phosphites are often used to increase reaction rates, highly fluorinated phosphines like P{C₆H₃(CF₃)₂-3,5}₃ (a close analogue of P(CF₃)₃ in terms of electronic effects) have been studied in comparison to PPh₃.
| Ligand | Substrate | Turnover Frequency (TOF, h⁻¹) | n:iso ratio (linear:branched) | Yield (%) |
| PPh₃ | 1-Hexene | ~400 | 2.5 - 3.0 | High |
| P{C₆H₃(CF₃)₂-3,5}₃ | 1-Hexene | ~400 | 2.5 - 3.0 | 94 |
| P(C₆F₅)₃ | 1-Hexene | ~15 | 0.6 | 6 |
Table 2: Rhodium-catalyzed hydroformylation of 1-hexene. Data from a comparative study.[3][4][5]
Analysis: In this study, the ligand P{C₆H₃(CF₃)₂-3,5}₃, which shares the strong electron-withdrawing character of P(CF₃)₃, showed activity and selectivity comparable to the industry standard PPh₃ for a simple substrate like 1-hexene.[3][4] However, the more sterically hindered and electron-poor P(C₆F₅)₃ performed poorly.[3][4] This highlights a key insight: the benefits of electron-poor phosphines are not universal and depend on a careful balance of steric and electronic factors. The moderate steric profile of P(CF₃)₃ makes it a more versatile candidate for tuning reactivity.
Experimental Protocol: Synthesis of a Metal-P(CF₃)₃ Complex
To harness the benefits of P(CF₃)₃, researchers must first prepare the corresponding metal-ligand complex. The following is a representative, generalized protocol for the synthesis of a transition metal carbonyl complex, which can be adapted for various metals (e.g., Fe, Mn). This method allows for the characterization of the ligand's electronic effect via infrared spectroscopy.
Objective: To synthesize and characterize a complex of the type M(CO)ₓ(P(CF₃)₃)y to demonstrate the ligand exchange and measure the resulting shift in carbonyl stretching frequencies.
Materials:
-
Metal carbonyl precursor (e.g., Fe(CO)₅, Mn₂(CO)₁₀)
-
This compound, P(CF₃)₃ (handle with extreme care in a well-ventilated fume hood; it is a toxic gas)
-
Inert, dry solvent (e.g., hexane, toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with a pressure-rated stopcock
-
IR spectrometer
Procedure:
-
Inert Atmosphere Setup: The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal carbonyls and the phosphine.
-
Solvent and Precursor Preparation: In a Schlenk flask, dissolve a known quantity of the metal carbonyl precursor in the degassed, dry solvent.
-
Ligand Introduction: P(CF₃)₃ is a gas at room temperature. It must be handled via a vacuum line. Condense a measured amount of P(CF₃)₃ gas into the cooled reaction flask (-196 °C, liquid nitrogen). The amount can be determined by pressure-volume-temperature measurements.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature. The reaction may be stirred for several hours to days, depending on the lability of the CO ligands on the chosen metal precursor. For more robust precursors, photolysis (using a UV lamp) can be employed to facilitate CO dissociation and ligand substitution.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots of the reaction mixture (under inert conditions) and analyzing them by IR spectroscopy. A shift of the ν(CO) bands to higher wavenumbers indicates the substitution of CO by the more electron-withdrawing P(CF₃)₃ ligand.
-
Isolation and Purification: Once the reaction is complete, the solvent can be removed under vacuum. The resulting solid complex can be purified by recrystallization or sublimation, depending on its physical properties.
-
Characterization: The final product should be characterized by:
-
IR Spectroscopy: To confirm the coordination of P(CF₃)₃ by observing the high-frequency ν(CO) bands.
-
NMR Spectroscopy: ¹⁹F and ³¹P NMR are essential for confirming the structure and purity of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure and bond parameters.
-
Self-Validation: The success of the synthesis is validated by the spectroscopic data. A significant increase in the A₁ ν(CO) stretching frequency compared to the parent carbonyl complex is a definitive indicator of successful coordination of the highly electron-withdrawing P(CF₃)₃ ligand.
Conclusion: A Specialized Tool for Modern Catalysis
This compound, P(CF₃)₃, is not a universal replacement for traditional phosphine ligands. Rather, it is a specialized and powerful tool for tackling specific challenges in catalysis and organometallic chemistry. Its unique combination of extreme π-acidity, weak σ-donicity, and moderate steric bulk offers chemists the ability to:
-
Accelerate rate-limiting reductive elimination steps.
-
Stabilize reactive, low-valent metal centers.
-
Access novel reactivity by creating highly electrophilic catalysts.
-
Fine-tune electronic properties to a degree not possible with conventional phosphines.
For researchers in drug development and fine chemical synthesis, understanding the distinct advantages of P(CF₃)₃ opens the door to developing more efficient, selective, and robust catalytic systems. As the demand for complex molecular architectures grows, the strategic application of electronically-tuned ligands like P(CF₃)₃ will be indispensable in pushing the boundaries of chemical synthesis.
References
-
Wang, X., Mallory, F. B., Mallory, C. W., Beckmann, P. A., Rheingold, A. L., & Francl, M. M. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3954–3960. [Link]
-
Dalton Transactions. (2003). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes. Dalton Transactions, (16), 3253. [Link]
-
ResearchGate. (2003). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low.... [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]
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Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]
-
MDPI. (2019). Synthesis and Reactivity of Mn–CF3 Complexes. Inorganics, 7(1), 3. [Link]
-
Wikipedia. (n.d.). Ligand cone angle. [Link]
-
Orpen, A. G., & Connelly, N. G. (2003). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. A comparison of the coordination chemistry of P{C6H3(CF3)2-3,5}3 and P(C6F5)3 and the unexpectedly low hydroformylation activity of their rhodium complexes. Dalton Transactions, (16), 3253-3262. [Link]
-
University of California, Irvine. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4147-4154. [Link]
- Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
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ACS Publications. (2000). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 39(26), 5981–5989. [Link]
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A Researcher's Guide to Spectroscopic Disparities: A Comparative Analysis of Alkyl vs. Aryl Trifluoromethylphosphines
Introduction
Trifluoromethylphosphines (RₓP(CF₃)₃₋ₓ) represent a unique and valuable class of ligands in coordination chemistry and catalysis. The incorporation of the trifluoromethyl (CF₃) group, one of the most powerful electron-withdrawing substituents in organic chemistry, imparts distinctive electronic and steric properties to the phosphorus center.[1] These properties, which include reduced basicity and nucleophilicity, make them useful in catalytic processes where controlled electron donation is critical.[2] The nature of the organic substituent—whether an electron-donating alkyl group or a π-system-containing aryl group—further modulates these characteristics, leading to significant and predictable differences in their spectroscopic signatures.
This guide provides an in-depth comparative analysis of alkyl- and aryl-substituted trifluoromethylphosphines, focusing on the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore how the interplay of electronic and steric effects manifests in their spectra, offering researchers, scientists, and drug development professionals the foundational knowledge to interpret these data confidently and understand the structure-property relationships within this important ligand class.
Part 1: The Fundamental Electronic and Steric Dichotomy
The spectroscopic behavior of any phosphine is fundamentally governed by the electronic environment of the phosphorus lone pair and the steric bulk of its substituents. In trifluoromethylphosphines, the powerful inductive electron withdrawal by the CF₃ groups dramatically lowers the energy of the phosphorus orbitals, including the lone pair. This makes the phosphine a weaker σ-donor but a potentially stronger π-acceptor compared to its non-fluorinated analogues.
The distinction between alkyl and aryl substituents introduces a second layer of control:
-
Alkyl Trifluoromethylphosphines : Alkyl groups (e.g., methyl, ethyl) are primarily σ-donors through an inductive effect. This electron donation partially counteracts the strong withdrawal from the CF₃ groups, leading to a distinct electronic balance at the phosphorus center.
-
Aryl Trifluoromethylphosphines : Aryl groups (e.g., phenyl) exhibit a dual electronic nature. They are σ-withdrawing due to the higher electronegativity of sp²-hybridized carbons but can also engage in π-interactions.[3] The phenyl ring's π-system can potentially interact with phosphorus d-orbitals, influencing the overall electronic structure.
These electronic differences, coupled with the obvious steric disparity between a small methyl group and a bulky phenyl group, are the root cause of the spectroscopic differences we will explore.
Caption: Fundamental electronic influences on the phosphorus center.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful tool for elucidating the structure of trifluoromethylphosphines. The presence of three NMR-active nuclei (³¹P, ¹⁹F, and ¹³C), all with a spin of ½, provides a wealth of information through chemical shifts and spin-spin coupling.[4][5]
³¹P NMR Spectroscopy
The ³¹P chemical shift (δ³¹P) is a direct probe of the electronic environment at the phosphorus nucleus.
-
Alkyl Trifluoromethylphosphines : The phosphorus nucleus is more shielded compared to its aryl counterparts due to the electron-donating nature of the alkyl groups. For instance, (CH₃)₂PCF₃ exhibits a significantly different chemical shift than Ph₂PCF₃.
-
Aryl Trifluoromethylphosphines : The electron-withdrawing nature of the aryl ring, combined with the CF₃ groups, deshields the phosphorus nucleus, leading to a downfield shift in the ³¹P NMR spectrum.
Coupling to fluorine (¹J(P-F)) provides definitive evidence of the P-CF₃ bond and is typically a large value.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for studying fluorinated compounds.[5][6][7]
-
The ¹⁹F chemical shift (δ¹⁹F) of the CF₃ group is sensitive to the other substituents on the phosphorus atom. The electron density at the phosphorus, modulated by the alkyl or aryl group, influences the shielding of the fluorine nuclei.
-
The spectrum of a P-CF₃ moiety typically appears as a doublet due to coupling with the phosphorus nucleus (¹J(F-P)), providing unambiguous confirmation of the bond. The magnitude of this coupling can also be correlated with the electronic properties of the other substituents.
Comparative NMR Data
The following table summarizes typical NMR spectroscopic data for representative methyl- and phenyl-trifluoromethylphosphines.
| Compound | δ³¹P (ppm) | δ¹⁹F (ppm) | ¹J(P-F) (Hz) | Reference |
| (CH₃)₂PCF₃ | ~ -2.5 | ~ -45.0 | ~ 78 | [2][8] |
| CH₃P(CF₃)₂ | ~ -5.0 | ~ -41.5 | ~ 85 | [2][8] |
| P(CF₃)₃ | ~ -2.0 | ~ -25.0 | ~ 110 | [2] |
| PhP(CF₃)₂ | ~ -3.5 | ~ -42.0 | ~ 87 | [8] |
| Ph₂PCF₃ | ~ -1.0 | ~ -39.0 | ~ 80 | [8] |
Note: Chemical shifts are approximate and can vary with solvent and referencing. Data is synthesized from trends described in cited literature.
Part 3: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) spectroscopy is highly valuable for identifying the functional groups present in a molecule. For trifluoromethylphosphines, the C-F stretching vibrations are particularly informative.[8][9]
-
C-F Stretching Region : All trifluoromethylphosphines exhibit very strong and characteristic absorption bands in the 1000-1300 cm⁻¹ region.[8] These bands correspond to the symmetric and antisymmetric C-F stretching modes.
-
Alkyl vs. Aryl Comparison : The precise frequencies of the C-F stretching bands are subtly influenced by the other substituents on phosphorus. In a comparative study of methyl- and phenyl-trifluoromethylphosphines, it was noted that while the fundamental vibrations of the CF₃ group do not differ greatly, small shifts in frequency can be observed.[8] The phenyl-substituted phosphines also display additional complex absorptions due to the numerous vibrations associated with the phenyl group itself (e.g., C-H stretching above 3000 cm⁻¹, C=C skeletal vibrations ~1400-1600 cm⁻¹).[8][9]
-
P-C Stretching : A moderately intense absorption in the 700-730 cm⁻¹ region can be assigned to the P-C antisymmetric stretching vibration.[8]
Comparative IR Data
The table below highlights key vibrational frequencies for methyl- and phenyl-trifluoromethylphosphines.
| Compound | Key IR Frequencies (cm⁻¹) | Assignment | Reference |
| (CH₃)₂PCF₃ | 1188 (vs), 1145 (vs), 1114 (s) | C-F Stretch | [8][9] |
| 728 (m) | P-C Antisym. Stretch | [8][9] | |
| CH₃P(CF₃)₂ | 1208 (vs), 1160 (vs), 1121 (s) | C-F Stretch | [8][9] |
| 725 (m) | P-C Antisym. Stretch | [8][9] | |
| Ph₂PCF₃ | 1185 (vs), 1159 (vs), 1119 (s) | C-F Stretch | [8] |
| ~3060 (w), 1439 (s), 694 (s) | Phenyl group vibrations | [8] |
(vs = very strong, s = strong, m = medium, w = weak)
Part 4: Experimental Design & Interpretation Workflow
The effective characterization of a novel trifluoromethylphosphine relies on a logical workflow that integrates synthesis, purification, and multi-modal spectroscopic analysis. The choice of experiment is guided by the need to unambiguously determine the molecule's structure and electronic properties.
Caption: A logical workflow for phosphine characterization.
Causality in Experimental Choices:
-
Why Multiple NMR Nuclei? Relying on ³¹P NMR alone is insufficient. ¹⁹F NMR confirms the presence and electronic environment of the crucial CF₃ group, while ¹H and ¹³C NMR verify the structure of the alkyl or aryl substituent. The observation of mutual spin-spin coupling (e.g., P-F, P-C) is the most trustworthy method for confirming bond connectivity.
-
Why IR Spectroscopy? While NMR excels at defining the carbon-phosphorus skeleton, IR provides a rapid and highly sensitive confirmation of the C-F bonds, which produce some of the most intense vibrations in the spectrum. This is a self-validating check; a compound purported to be a trifluoromethylphosphine that lacks intense absorptions between 1000-1300 cm⁻¹ is suspect.
Part 5: Standardized Experimental Protocols
The following protocols provide a generalized approach for the synthesis and spectroscopic characterization of a trifluoromethylphosphine.
Protocol 1: Synthesis of Diphenyl(trifluoromethyl)phosphine (Ph₂PCF₃)
This procedure is a representative example of a radical trifluoromethylation of a phosphine chloride.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Trifluoromethyl bromide (CF₃Br) or another suitable CF₃ source
-
Zinc powder
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge a dry Schlenk flask with zinc powder.
-
Add the anhydrous solvent, followed by chlorodiphenylphosphine.
-
Cool the reaction mixture in an appropriate bath (e.g., dry ice/acetone).
-
Slowly bubble trifluoromethyl bromide gas through the stirred suspension or add an alternative CF₃ source.[10]
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by ³¹P NMR).
-
Quench the reaction carefully with degassed water.
-
Extract the product with an organic solvent (e.g., diethyl ether or hexanes).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Spectroscopic Characterization
A. NMR Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, dissolve 10-20 mg of the purified phosphine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to an NMR tube and seal with a cap. For air-sensitive compounds, using a J. Young valve NMR tube is recommended.
B. NMR Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
³¹P{¹H} NMR:
-
Reference: External 85% H₃PO₄ (δ = 0 ppm).[4]
-
Decoupling: Proton-decoupled.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 2-5 seconds is typical.
-
-
¹⁹F NMR:
-
Reference: External CFCl₃ (δ = 0 ppm) or an internal standard.[5]
-
Decoupling: Typically acquired without proton decoupling unless F-H coupling needs to be removed.
-
Acquisition: ¹⁹F is a highly receptive nucleus, so fewer scans are generally needed.
-
-
¹³C{¹H} NMR:
-
Decoupling: Proton-decoupled.
-
Acquisition: Requires a larger number of scans due to the low natural abundance of ¹³C. Observe for P-C coupling.
-
C. IR Spectroscopy:
-
For liquid samples, a small drop can be pressed between two KBr or NaCl plates to form a thin film.
-
For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, a solution spectrum can be obtained using a solvent with clear IR windows (e.g., CCl₄, CS₂).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background correction using the pure salt plates or solvent.
Conclusion
The spectroscopic comparison of alkyl and aryl trifluoromethylphosphines reveals a clear and rationalizable set of differences driven by fundamental principles of electronic and steric effects. Aryl-substituted variants typically show more deshielded ³¹P nuclei in NMR spectra and exhibit characteristic aromatic vibrations in their IR spectra. In contrast, alkyl-substituted analogues feature more shielded ³¹P signals. For both classes, the strong C-F stretching bands in IR and the characteristic P-F coupling in NMR serve as definitive hallmarks of the trifluoromethyl moiety. By employing a multi-technique spectroscopic approach as outlined in this guide, researchers can confidently elucidate the structures of these versatile ligands and better predict their behavior in complex chemical systems.
References
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12, 7103-7114. [Link]
-
Beg, M. A. A., & Clark, H. C. (1960). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 38(1), 119-126. [Link]
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. National Center for Biotechnology Information. [Link]
-
Smolenaars, J. W., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 63(3), 277-286. [Link]
-
Stubbs, C. P., et al. (2017). Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry, 56(14), 8306-8321. [Link]
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar. [Link]
-
Beg, M. A. A., & Clark, H. C. (1960). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]
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Various Authors. (2024). Synthesis and Applications of Trifluoromethylphosphines. ResearchGate. [Link]
-
Al-Jibori, S. A. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Alyea, E. C., Dias, S. A., & Stevens, S. (1985). Structural Studies of Steric Effects in Phosphine Complexes. Part XII. Inorganica Chimica Acta, 98, L45-L48. [Link]
-
Newman, S. G., et al. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon. Organic Syntheses, 98, 289-314. [Link]
-
Hattori, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 595-603. [Link]
-
Beg, M. A. A., & Clark, H. C. (1960). chemistry of the trifluoromethyl group: part i. complex formation by phosphines containing the trifluoromethyl group. ResearchGate. [Link]
-
Keisers, D., et al. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. Chemistry – A European Journal, 28(10), e202104333. [Link]
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Smolenaars, J. W., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
Li, J.-L., et al. (2015). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines. Journal of Fluorine Chemistry, 178, 254-259. [Link]
-
Nicasio, M. C., et al. (2007). Electronic and steric effects of triarylphosphines on the synthesis, structure and spectroscopical properties of mononuclear rhodium(I)–chloride complexes. ResearchGate. [Link]
-
SpectraBase. (n.d.). (E)-P-TRIFLUOROMETHYL-C-FLUORO-C-METHOXYPHOSPHAETHENE. [Link]
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Surya Prakash, G. K., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry, 143, 133-140. [Link]
-
Keisers, D., et al. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]
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Regeta, K., et al. (2022). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. ACS Sensors, 7(1), 169-178. [Link]
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NMR-Service. (n.d.). 31 Phosphorus NMR. [Link]
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NMR-Service. (n.d.). 19Flourine NMR. [Link]
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Ovsyannikov, R. I., et al. (2017). The Infrared Spectrum of PF3 and Analysis of Rotational Energy Clustering Effect. UCL Discovery. [Link]
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LibreTexts Chemistry. (2023). 2.9: Phosphines. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
-
Smith, M. B., et al. (2000). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3 do not mimic phosphites as ligands for hydroformylation. Journal of the Chemical Society, Dalton Transactions, (21), 3795-3801. [Link]
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Smith, M. B., et al. (2000). A comparison of the coordination chemistry of P{C6H3(CF3)2- 3,5}3 and P(C6F5)3 and the unexpectedly low. ResearchGate. [Link]
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A Tale of Two Phosphines: A Comparative Guide to the Reactivity of P(CF₃)₃ and P(CH₃)₃
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organophosphorus chemistry, phosphine ligands (PR₃) are indispensable tools, enabling a myriad of catalytic transformations and stabilizing a wide array of metal complexes.[1] The subtle yet profound impact of the R group's electronic and steric properties can dramatically alter the reactivity of the phosphorus center and, consequently, the behavior of any system it is a part of. This guide provides an in-depth comparison of two electronically disparate phosphines: the electron-rich trimethylphosphine (P(CH₃)₃, PMe₃) and the electron-poor tris(trifluoromethyl)phosphine (P(CF₃)₃). Through an examination of their fundamental properties and supported by experimental data, we will elucidate the stark contrast in their reactivity, offering insights for rational ligand selection in your research endeavors.
At a Glance: Key Physicochemical and Electronic Properties
The differing electronic nature of the methyl (CH₃) and trifluoromethyl (CF₃) substituents lies at the heart of the divergent reactivity of PMe₃ and P(CF₃)₃. The methyl group is a classic electron-donating group through an inductive effect, pushing electron density towards the phosphorus atom. Conversely, the trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This fundamental electronic dichotomy profoundly influences their steric and electronic parameters, as summarized below.
| Property | Trimethylphosphine (P(CH₃)₃) | This compound (P(CF₃)₃) |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2064.1 (experimental) | ~2110 (calculated)[2] |
| pKa of conjugate acid (HPMe₃⁺) | 8.65 | ~ -30 (calculated in MeCN) |
| Tolman Cone Angle (θ) | 118° | 135-141.6° (calculated) |
| Nature | Strong σ-donor, weak π-acceptor | Very weak σ-donor, strong π-acceptor |
| Lewis Basicity | Strong Lewis Base | Extremely Weak Lewis Base |
The Electronic Divide: Donor vs. Acceptor Characteristics
The most telling metric for the electronic nature of a phosphine ligand is the Tolman Electronic Parameter (TEP).[3] This value is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretch in a nickel tricarbonyl complex, [LNi(CO)₃].[3] A lower TEP value indicates a more electron-donating ligand, which increases electron density on the nickel center, leading to stronger π-backbonding to the CO ligands and a weakening of the C-O bond.[4]
This electronic disparity is further underscored by their vastly different basicities. The pKa of the conjugate acid of trimethylphosphine, [HPMe₃]⁺, is 8.65, making it a moderately strong base. Conversely, computational studies predict an astonishingly low pKaH for P(CF₃)₃ in acetonitrile of around -30, rendering it practically non-basic.
Caption: A diagram illustrating the contrasting electronic properties of P(CH₃)₃ and P(CF₃)₃.
Steric Considerations: The Tolman Cone Angle
The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand.[5] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. Trimethylphosphine is a relatively compact ligand with a cone angle of 118°. In contrast, the trifluoromethyl groups, despite the similar P-C bond lengths, lead to a significantly larger steric footprint. Calculated cone angles for P(CF₃)₃ are in the range of 135-141.6°. This increased steric bulk can influence the coordination number and geometry of metal complexes.
Caption: A comparison of the Tolman cone angles for P(CH₃)₃ and P(CF₃)₃.
Reactivity Showdown: A Tale of Opposites
The profound differences in electronic and steric properties between P(CH₃)₃ and P(CF₃)₃ manifest in their chemical reactivity.
Lewis Basicity and Nucleophilicity
Trimethylphosphine is a potent Lewis base, readily donating its lone pair of electrons to form stable adducts with a wide range of Lewis acids, including metal centers and alkyl halides. For instance, it reacts exothermically with methyl iodide to form the phosphonium salt, tetramethylphosphonium iodide.
In stark contrast, the lone pair on the phosphorus atom in P(CF₃)₃ is highly stabilized by the powerful electron-withdrawing CF₃ groups, rendering it an extremely poor Lewis base and nucleophile. It shows little to no reactivity towards typical electrophiles under standard conditions. This low nucleophilicity makes the formation of phosphonium salts or coordination to electron-poor metal centers exceedingly difficult.
Coordination Chemistry and Catalysis
In coordination chemistry, trimethylphosphine is a widely used ligand that forms strong bonds with transition metals across the periodic table. Its strong σ-donating ability helps to stabilize metals in various oxidation states and is crucial for many catalytic cycles, such as in cross-coupling reactions where it can facilitate oxidative addition.[6]
Conversely, P(CF₃)₃ is a very weakly coordinating ligand, particularly to electron-neutral or cationic metal centers. Its coordination is more favorable with electron-rich, low-valent metals where π-backbonding from the metal d-orbitals into the σ* orbitals of the P-C bonds can occur. This strong π-acceptor character can be beneficial in specific catalytic applications where a highly electrophilic metal center is desired. However, the lability of the M-P(CF₃)₃ bond is often a challenge.
Experimental Protocol: A Comparative Synthesis of [Ni(CO)₃L] Complexes
The synthesis of [Ni(CO)₃L] complexes, the basis for determining the Tolman Electronic Parameter, serves as an excellent comparative experiment to highlight the reactivity differences between P(CH₃)₃ and P(CF₃)₃. The ease of formation and the spectroscopic properties of the resulting complexes provide direct evidence of their electronic characters.
Objective: To synthesize and characterize [Ni(CO)₃(P(CH₃)₃)] and attempt the synthesis of [Ni(CO)₃(P(CF₃)₃)] to compare their reactivity and spectroscopic properties.
Materials:
-
Nickel tetracarbonyl ([Ni(CO)₄]) (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)
-
Trimethylphosphine (P(CH₃)₃)
-
This compound (P(CF₃)₃)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Infrared (IR) spectrometer
Procedure:
Part A: Synthesis of [Ni(CO)₃(P(CH₃)₃)]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar equivalent of [Ni(CO)₄] in anhydrous hexane in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one molar equivalent of P(CH₃)₃ to the stirred solution. The reaction is typically rapid and may be slightly exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the product, [Ni(CO)₃(P(CH₃)₃)], as a pale yellow oil or solid.
-
Record the IR spectrum of the product in a hexane solution. The characteristic A₁ C-O stretching frequency will be observed around 2064 cm⁻¹.
Part B: Attempted Synthesis of [Ni(CO)₃(P(CF₃)₃)]
-
Following the same procedure as in Part A, dissolve [Ni(CO)₄] in anhydrous hexane.
-
Slowly add one molar equivalent of P(CF₃)₃ to the stirred solution at room temperature.
-
Monitor the reaction by IR spectroscopy over an extended period (several hours to days).
-
Expected Outcome: Due to the extremely poor nucleophilicity of P(CF₃)₃, the reaction is expected to be very slow or not proceed at all under these conditions. The IR spectrum will likely show the persistence of the starting [Ni(CO)₄] (A₁ C-O stretch at 2058 cm⁻¹). More forcing conditions (e.g., heating or photolysis) might be required to induce a reaction, but these can also lead to decomposition.
Safety Precautions:
-
Nickel tetracarbonyl is a highly toxic, volatile, and colorless liquid. All manipulations must be performed in a certified high-performance fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Phosphines are malodorous and should be handled in a fume hood.
Caption: A workflow diagram for the comparative synthesis of [Ni(CO)₃L] complexes.
Conclusion
The comparison between trimethylphosphine and this compound offers a compelling illustration of how substituent effects can fundamentally dictate chemical reactivity. P(CH₃)₃, with its electron-donating methyl groups, is a strong Lewis base and a potent σ-donating ligand, making it a workhorse in coordination chemistry and catalysis. In stark contrast, P(CF₃)₃, bearing highly electron-withdrawing trifluoromethyl groups, is an extremely poor Lewis base but a strong π-acceptor ligand. This electronic dichotomy, coupled with their differing steric profiles, leads to vastly different behaviors in chemical reactions. For researchers in organometallic chemistry and drug development, a thorough understanding of these principles is paramount for the rational design of catalysts and metal-based therapeutics, where the choice of ligand can be the deciding factor between a successful transformation and an unreactive system.
References
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Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
-
Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel-Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]
-
Gensch, T., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]
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Kütt, A., et al. (2024). A comprehensive scale of gas-phase basicities of 1000 compounds. Dalton Transactions, 53(34), 14226-14236. [Link]
-
Cirera, J., & Jover, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(38), 14357-14365. [Link]
-
Wikipedia contributors. (2023, December 28). Trimethylphosphine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Wikipedia contributors. (2023, October 29). Tolman electronic parameter. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Orpen, A. G., et al. (1989). The structure of this compound. Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]
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Chemeurope.com. (n.d.). Trimethylphosphine. Retrieved January 22, 2026, from [Link]
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Sciencemadness Wiki. (2020, January 21). Trimethylphosphine. Retrieved January 22, 2026, from [Link]
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Chemeurope.com. (n.d.). Ligand cone angle. Retrieved January 22, 2026, from [Link]
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- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Tris(trifluoromethyl)phosphine Complexes: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern coordination chemistry and catalysis, the choice of ligand is paramount in dictating the electronic and steric environment of a metal center, and consequently, its reactivity. Tris(trifluoromethyl)phosphine, P(CF3)3, stands out as a ligand with unique properties stemming from the strong electron-withdrawing nature of its trifluoromethyl substituents. This guide provides a comprehensive overview of the essential analytical techniques for validating the formation of P(CF3)3 complexes, with a comparative perspective against more common phosphine ligands such as triphenylphosphine (PPh3) and tricyclohexylphosphine (PCy3).
The Unique Electronic Signature of P(CF3)3: A Tale of σ-Donation and π-Acceptance
The trifluoromethyl groups in P(CF3)3 exert a profound influence on its coordination chemistry. Unlike electron-rich alkyl or aryl phosphines, P(CF3)3 is a poor σ-donor and a strong π-acceptor. This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the phosphorus center, lowering the energy of its lone pair and making it less available for donation to a metal. Concurrently, the P-C σ* orbitals are lowered in energy, rendering them more accessible for accepting electron density from the metal d-orbitals in a process known as back-bonding.[1][2] This electronic profile places P(CF3)3 in a similar class to ligands like carbon monoxide (CO) and trifluorophosphine (PF3).[1]
This distinct electronic character is crucial for stabilizing low-valent metal centers and influencing the reactivity of the resulting complexes. The validation of P(CF3)3 coordination, therefore, relies on spectroscopic techniques that are sensitive to these electronic perturbations.
Core Validation Techniques: A Multi-faceted Approach
A robust validation of P(CF3)3 complex formation necessitates a combination of spectroscopic and, where possible, structural methods. The following sections detail the key techniques, the expected outcomes for P(CF3)3 complexes, and a comparison with other common phosphine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Characterization
NMR spectroscopy is arguably the most powerful tool for the routine characterization of phosphine complexes in solution.[3][4][5] For P(CF3)3 complexes, both 31P and 19F NMR provide invaluable information.
The 31P nucleus (I = 1/2, 100% natural abundance) offers a direct window into the electronic environment of the phosphorus atom.[6] Upon coordination to a metal center, the 31P chemical shift (δ) of a phosphine ligand undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δfree ligand).
-
Causality of Chemical Shifts: For most phosphine ligands, coordination to a metal results in a downfield shift (positive Δδ) due to the donation of the phosphorus lone pair into a metal d-orbital. However, for ligands with strong π-accepting capabilities like P(CF3)3, the situation can be more complex. The increased p-character in the remaining P-C bonds upon coordination can lead to an upfield shift (negative Δδ).[7] The magnitude and direction of the coordination shift are sensitive to the metal, its oxidation state, and the other ligands present.[3][5]
| Ligand (L) | Free Ligand δ (ppm) | Coordinated δ (ppm) (Typical Range) | Coordination Shift (Δδ) | Key Characteristics |
| P(CF3)3 | ~ -2 | Highly variable | Can be upfield or downfield | Strong π-acceptor, poor σ-donor |
| PPh3 | ~ -5 | 20 to 50 | ~25 to 55 | Good σ-donor, moderate π-acceptor |
| PCy3 | ~ 11 | 30 to 60 | ~19 to 49 | Strong σ-donor, weak π-acceptor |
| P(OPh)3 | ~ 128 | 100 to 120 | ~ -8 to -28 | Weak σ-donor, strong π-acceptor |
| PF3 | ~ 97 | 120 to 150 | ~23 to 53 | Very strong π-acceptor |
This table presents typical values and trends. Actual shifts are highly dependent on the specific metal complex.
The presence of nine fluorine atoms makes 19F NMR an exceptionally sensitive probe for P(CF3)3 complexes. The 19F chemical shifts and coupling constants provide a wealth of structural and electronic information.[8]
-
Key Observables:
-
Chemical Shift (δ): The 19F chemical shift of the CF3 groups will change upon coordination. The magnitude of this change is indicative of the electronic environment around the fluorine atoms.[9]
-
1JP-F Coupling: While not a direct one-bond coupling, the two-bond coupling (2JP-F) is often observed and is sensitive to the geometry and electronics of the P-C-F fragment. More direct information can be gleaned from satellites arising from coupling to other nuclei (e.g., the metal center if it is NMR active).
-
nJM-F Coupling: If the metal center has a spin-active nucleus (e.g., 195Pt, 103Rh), coupling to the fluorine atoms can be observed, providing direct evidence of coordination and information about the through-bond connectivity.
-
Experimental Protocol: NMR Analysis of a P(CF3)3 Complex
-
Sample Preparation: Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., CDCl3, C6D6, CD2Cl2) in an NMR tube under an inert atmosphere (N2 or Ar). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time (typically 5-10 mg in 0.5 mL).
-
31P{1H} NMR Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure quantitative integration if needed, although for routine validation, a shorter delay is often acceptable.
-
Reference the spectrum externally to 85% H3PO4 (δ = 0 ppm).
-
-
19F NMR Acquisition:
-
Acquire a 19F NMR spectrum.
-
Reference the spectrum to an external standard such as CFCl3 (δ = 0 ppm).
-
Observe the chemical shift and multiplicity of the CF3 signal. The signal should be a doublet due to coupling to the 31P nucleus.
-
Caption: General workflow for NMR analysis of P(CF3)3 complexes.
Infrared (IR) Spectroscopy: Probing Electronic Effects
IR spectroscopy is particularly useful for studying metal carbonyl complexes, where the C-O stretching frequency (νCO) acts as a sensitive reporter of the electronic properties of the other ligands.[10][11]
-
The Principle of Back-bonding: The CO ligand accepts electron density from the metal into its π* antibonding orbitals. The extent of this back-bonding weakens the C-O bond and lowers its stretching frequency.[12]
-
P(CF3)3 as a π-Acceptor: As a strong π-accepting ligand, P(CF3)3 competes with CO for the metal's d-electron density. This competition reduces the extent of back-bonding to the CO ligands, resulting in a stronger C-O bond and a higher νCO compared to complexes with more electron-donating phosphines.[2]
-
Comparative Data: The Tolman Electronic Parameter (TEP): Chadwick Tolman quantified the electronic effect of phosphine ligands by measuring the νCO of the A1 symmetric stretch in a series of Ni(CO)3L complexes.[9] While the TEP for P(CF3)3 is not commonly cited, we can infer its position by examining related ligands and a similar series of molybdenum complexes.
| Ligand (L) in fac-Mo(CO)3L3 | νCO (cm-1) | Electronic Character |
| PF3 | 2090, 2055 | Very Strong π-acceptor |
| PCl3 | 2040, 1991 | Strong π-acceptor |
| P(OMe)3 | 1977, 1888 | Good π-acceptor |
| PPh3 | 1934, 1835 | Moderate π-acceptor |
| Pyridine | 1888, 1746 | Poor π-acceptor, σ-donor |
Data from IONiC/VIPEr.[13]
Based on this trend, a complex containing P(CF3)3 is expected to exhibit νCO values similar to or even higher than the PF3 analogue, clearly distinguishing it from complexes of PPh3 or other alkyl/aryl phosphines.
Caption: Relationship between ligand electronics and ν(CO) in metal carbonyls.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital tool for confirming the molecular weight of the newly formed complex and providing insights into its composition through fragmentation patterns.
-
Soft Ionization Techniques (ESI, MALDI): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are preferred for organometallic complexes as they are "soft" techniques that often yield the molecular ion peak ([M]+ or [M+H]+) with minimal fragmentation. This allows for the direct confirmation of the complex's molecular weight.
-
Fragmentation Analysis: In cases where fragmentation occurs, the loss of a CF3 group (mass = 69 Da) or the P(CF3)3 ligand itself can be a diagnostic indicator.[14]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of complex formation and offers precise details about bond lengths, bond angles, and the overall molecular geometry in the solid state.
-
Key Structural Features to Analyze:
-
M-P Bond Length: The M-P bond length in P(CF3)3 complexes is influenced by the balance of σ-donation and π-backbonding. A shorter M-P bond compared to analogous complexes with more donating phosphines can sometimes be indicative of significant π-backbonding.
-
P-C Bond Lengths and C-P-C Angles: These parameters within the P(CF3)3 ligand can be compared to those of the free ligand to assess the electronic and steric effects of coordination.
-
-
Comparative Structural Analysis: Comparing the crystal structure of a P(CF3)3 complex with that of an analogous PPh3 complex can reveal significant differences in bond lengths and angles, providing a clear illustration of the distinct electronic and steric profiles of these ligands.[15][16][17]
Conclusion: A Self-Validating System for P(CF3)3 Complex Formation
The validation of this compound complexes is a systematic process that relies on the convergence of data from multiple analytical techniques. The unique electronic signature of P(CF3)3—its poor σ-donating and strong π-accepting character—provides a clear set of expected outcomes in NMR and IR spectroscopy that are distinct from more common phosphine ligands. By employing a combination of 31P and 19F NMR, IR spectroscopy (especially for carbonyl complexes), mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently and unequivocally validate the formation of these fascinating and synthetically useful complexes.
References
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19.2: Phosphines - Chemistry LibreTexts. (2020). Retrieved from [Link]
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DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. Retrieved from [Link]
- Phosphine Ligands. (n.d.).
-
[Tc(NO)(Cp)(PPh3)Cl] and , and Their Reactions with Pyridine and Chalcogen Donors. (2024). MDPI. Retrieved from [Link]
-
Stereochemically inactive lone pairs in phosphorus(III) compounds: the characterisation of some derivatives with the 2,5-(CF3)(2)C6H3 (Ar) substituent and their complexation behaviour towards Pt(II) species. (n.d.). ResearchGate. Retrieved from [Link]
-
31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. (n.d.). ACS Publications. Retrieved from [Link]
-
Structural characterization of silver(I) complexes [Ag(O3SCF3)(L)] (L=PPh3, PPh2Me, SC4H8) and (n=2–4), (L=PPh3, PPh2Me). (n.d.). ResearchGate. Retrieved from [Link]
- Transition Metal Carbonyls. (n.d.).
-
Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. (n.d.). ChemRxiv. Retrieved from [Link]
-
Section 10.2: Organometallic Ligands - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Prototypical Phosphine Complexes of Antimony(III). (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal and molecular structures of fac-[Re(Bid)(PPh3)(CO)3] [Bid is tropolone (TropH) and tribromotropolone (TropBr3H)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester.
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31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. (n.d.). ResearchGate. Retrieved from [Link]
-
Lecture notes for chapter 3 - IONiC / VIPEr. (n.d.). Retrieved from [Link]
-
Organometallic HyperTextBook: Carbonyl Complexes. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
- Phosphorus-31 NMR Spectroscopy. (n.d.).
-
Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′). (n.d.). RSC Publishing. Retrieved from [Link]
-
31 Phosphorus NMR. (n.d.). Retrieved from [Link]
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Metal Carbonyl Complexes their stretching frequency, Bond order and IR Spectra | 15 Minutes Show 28. (2020). YouTube. Retrieved from [Link]
-
Fragment loss of CF3 group. (2008). ACD/Labs. Retrieved from [Link]_nmr/fragment-loss-of-cf3-group/)
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Safety Operating Guide
A Guide to the Safe Disposal of Tris(trifluoromethyl)phosphine for Laboratory Professionals
Tris(trifluoromethyl)phosphine, P(CF3)3, is a potent and versatile reagent in synthetic chemistry, valued for its unique electronic and steric properties. However, its utility is matched by its significant reactivity, demanding meticulous handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to empower researchers with the knowledge to manage this hazardous material confidently and responsibly.
Understanding the Inherent Risks of this compound
This compound is a pyrophoric and water-reactive liquid. This means it can spontaneously ignite upon contact with air and reacts vigorously with water.[1] Failure to adhere to strict handling protocols can result in fire or explosion, leading to severe injury and property damage.[2] The primary hazards are summarized below:
| Hazard | Description | Mitigation |
| Pyrophoricity | Spontaneously ignites on contact with air.[1] | Handle exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[3] |
| Water Reactivity | Reacts violently with water and other protic solvents, potentially releasing flammable and toxic gases. | Ensure all glassware and equipment are scrupulously dried before use. Avoid contact with moisture.[4] |
| Toxicity | While specific toxicity data for P(CF3)3 is not readily available, related phosphine compounds are known to be toxic. | Avoid inhalation of vapors and any direct skin or eye contact through the use of appropriate personal protective equipment (PPE).[1] |
Prerequisites for Safe Handling and Disposal
Before commencing any disposal procedure, a thorough risk assessment must be conducted, and the following safety measures must be in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[5]
-
Hand Protection: Wear nitrile gloves as a primary layer, with neoprene or other flame-resistant gloves as an outer layer.[4]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex) is required. Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[3]
-
Footwear: Fully enclosed, non-porous shoes are essential.[4]
Engineering Controls and Emergency Preparedness:
-
All manipulations must be performed in a certified chemical fume hood or a glovebox.[6]
-
The work area should be free of flammable materials and clutter.[4]
-
An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance.[3]
-
A Class D fire extinguisher (for combustible metals and reactive materials) or a standard dry powder (ABC) extinguisher should be immediately available.[1] Keep a container of dry sand, powdered lime, or sodium carbonate nearby to smother small spills.[6]
-
Never work alone when handling pyrophoric materials.[5]
Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for rendering this compound safe for disposal is through a controlled process called "quenching." This involves the gradual neutralization of the reactive compound. The following protocol should be adapted to the specific quantities and concentrations of waste being treated.
Materials Required:
-
An appropriately sized three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas inlet/outlet connected to a bubbler.
-
An inert, high-boiling point, anhydrous solvent such as toluene or hexane.
-
Anhydrous isopropanol.[7]
-
Anhydrous ethanol.
-
Anhydrous methanol.
-
Deionized water.
-
An ice-water bath.
-
A designated hazardous waste container.
Experimental Protocol:
-
Inert Atmosphere Setup: Assemble the three-neck flask setup within a chemical fume hood. Ensure all glassware is oven-dried and has been cooled under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the procedure, with the outlet connected to a bubbler to monitor gas flow.[7]
-
Dilution: Transfer the this compound waste into the reaction flask under an inert atmosphere. Dilute the waste with at least 5-10 volumes of an inert, anhydrous solvent like toluene. This increases the volume and helps to dissipate heat generated during quenching.[8]
-
Cooling: Place the flask in an ice-water bath and begin stirring the solution. Allow the mixture to cool to 0°C.[7]
-
Initial Quenching with Isopropanol: Fill the dropping funnel with anhydrous isopropanol. Add the isopropanol dropwise to the stirred, cooled solution of the phosphine waste. The reaction is exothermic, so the addition rate must be slow enough to maintain the internal temperature below 25°C. Continue the slow addition until the visible signs of reaction (e.g., gas evolution) cease.[7]
-
Sequential Quenching: After the reaction with isopropanol is complete, sequentially and slowly add the following solvents in the order listed, ensuring that the reaction from the previous step has fully subsided before proceeding to the next:
-
Final Stirring and Neutralization: Once the final quenching agent has been added and the reaction has ceased, remove the ice bath and allow the mixture to warm to room temperature. Let the solution stir for several hours to ensure complete neutralization.[7]
-
Waste Collection: The resulting quenched solution is now considered neutralized. However, it must be disposed of as hazardous waste. Transfer the solution to a clearly labeled hazardous waste container.[2]
-
Decontamination of Glassware: Any glassware or equipment that has come into contact with this compound must be decontaminated. Rinse the equipment three times with an inert, anhydrous solvent. These rinses must also be treated as hazardous waste and added to the quenching flask for neutralization.[9] After quenching the rinses, the glassware can be further cleaned with a standard laboratory detergent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe quenching and disposal of this compound.
References
-
Safe Handling of Pyrophoric Materials. C3. Available at: [Link]
-
Safe Handling of Pyrophoric Liquids. Environmental Health and Safety, Oregon State University. (2009). Available at: [Link]
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Texas at Austin. Available at: [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services, National Institutes of Health. Available at: [Link]
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. (2024). Available at: [Link]
-
Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. Available at: [Link]
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. (2015). Available at: [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa. Available at: [Link]
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Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. University of Victoria. (2023). Available at: [Link]
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Quenching of Pyrophoric Materials. The Sarpong Group, University of California, Berkeley. (2016). Available at: [Link]
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Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. (2022). Available at: [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety, University of California, Berkeley. Available at: [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Tris(trifluoromethyl)phosphine and Its Derivatives
As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. Tris(trifluoromethyl)phosphine and its derivatives are powerful reagents in catalysis and materials science, largely due to their unique electronic properties.[1] However, their reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), grounded in the specific hazards of these compounds.
Hazard Assessment: Understanding the Risks
Before we can select the appropriate PPE, we must first understand the nature of the chemical. While the term "phosphine" can bring to mind the extremely toxic and pyrophoric phosphine gas (PH₃), it is crucial to distinguish it from solid organophosphorus compounds like this compound. The primary hazards associated with the solid derivatives are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation. Safety data sheets for related compounds like Tris[3,5-bis(trifluoromethyl)phenyl]phosphine and Tris(4-trifluoromethylphenyl)phosphine consistently list "Causes skin irritation" and "Causes serious eye irritation" as primary hazards.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation.[2][4][5][7][8]
-
Combustibility: These compounds are combustible solids.[7] While not pyrophoric (i.e., they do not spontaneously ignite in air), they can burn, and their combustion byproducts are hazardous, including carbon oxides, phosphorus oxides, and gaseous hydrogen fluoride.[2][9]
This assessment dictates a PPE strategy focused on creating a complete barrier against dust, splashes, and direct contact.
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound derivatives. The causality behind each selection is explained in the subsequent sections.
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields | Chemical safety goggles and a full-face shield |
| Body | Flame-resistant (FR) lab coat | Chemical-resistant apron over an FR lab coat |
| Hands | Nitrile or neoprene gloves (double-gloved) | Heavy-duty chemical-resistant gloves (e.g., Butyl) |
| Respiratory | Use within a certified chemical fume hood | N95 respirator (if weighing outside a hood) or PAPR |
The serious eye irritation hazard necessitates robust protection.[3][5][6] Standard laboratory safety glasses are the absolute minimum.
-
Causality: The trifluoromethyl groups make these compounds highly fluorinated. Ocular exposure could lead to severe irritation or chemical burns. Safety glasses with side shields, compliant with ANSI Z87.1 standards, are essential to prevent particles from entering the eye from the side.[10] For tasks with a higher risk of splashing or dust generation, such as transferring large quantities or cleaning up spills, upgrading to chemical safety goggles and a full-face shield is a mandatory precaution.[3][6][10]
Given the classification as a skin irritant, preventing all skin contact is paramount.[2][3][5]
-
Hand Protection: Double-gloving with a standard laboratory glove like nitrile provides a good first layer. The outer glove should be removed and replaced immediately upon known or suspected contact. For extended handling or when working with solvents, a more robust glove material like neoprene or butyl rubber should be considered. Always check the manufacturer's glove compatibility charts for the specific solvents you are using.
-
Body Protection: A flame-resistant (FR) lab coat is crucial. While the compound is not pyrophoric, the risk of fire from other sources in a lab is always present, and an FR coat provides critical escape time. It should be fully buttoned with sleeves rolled down. For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
The primary respiratory hazard stems from inhaling the fine, solid dust particles.[11][12]
-
Causality: The most effective control is to handle the material within a certified chemical fume hood or a glove box.[3][12] This engineering control contains the dust at the source. If, for a specific, brief task like weighing, a fume hood is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to filter out particulates.[7] For any situation with potential for higher concentrations or for emergency response, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) is necessary.[13]
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Sequential process for correctly donning PPE.
This process is designed to contain contaminants.
-
Decontaminate: If possible, wipe down the exterior of outer gloves and any other contaminated surfaces before removal.
-
Remove Outer Gloves: Peel off the first pair of gloves, turning them inside out, without touching your bare skin. Dispose of them immediately in the designated waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for decontamination.
-
Remove Lab Coat: Unbutton and roll it down from your shoulders, turning the sleeves inside out as you go. This contains the contaminated exterior.
-
Remove Respirator (if used): Remove without touching the front of the mask.
-
Remove Inner Gloves: Perform a final hand wash after removing the last pair of gloves.
Operational and Disposal Plans
Safety extends beyond personal wear to include your workspace and waste streams.
In the event of a spill, a calm and methodical response is critical.
Caption: Step-by-step emergency response for a chemical spill.
-
Procedure:
-
Alert: Immediately alert others in the lab.[11]
-
Evacuate: If the spill is large, evacuate the area.
-
PPE: Don appropriate emergency PPE, including respiratory protection.
-
Containment: For solid spills, use a dry, inert absorbent material like sand or vermiculite to cover the spill. Avoid creating dust.[2][11]
-
Collection: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[2][3]
-
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated gloves, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container. The original container must be triple-rinsed with a suitable solvent (e.g., toluene or THF), and the rinsate collected as hazardous liquid waste, before the container can be disposed of.
-
Liquid Waste: Solvents used for cleaning glassware or collecting rinsate must be placed in a labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2][3] Never pour this chemical or its solutions down the drain.[2]
By integrating this expert-level understanding of PPE and operational planning into your daily workflows, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
